N,N'-Dimethyl-2-nitro-benzene-1,3-diamine
Description
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Properties
IUPAC Name |
1-N,3-N-dimethyl-2-nitrobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-9-6-4-3-5-7(10-2)8(6)11(12)13/h3-5,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWNGVWPCQRLEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)NC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine
Introduction
N,N'-Dimethyl-2-nitro-benzene-1,3-diamine, a substituted nitroaromatic amine, represents a molecule of significant interest in the fields of synthetic chemistry and drug discovery. Its unique arrangement of functional groups—two secondary amine donors and a nitro-group acceptor on a benzene core—suggests potential applications as a versatile chemical intermediate, a building block for novel materials, or a scaffold for pharmacologically active agents. The precise characterization of its physicochemical properties is a prerequisite for any of these applications, underpinning everything from reaction optimization and formulation development to the prediction of its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.
This guide provides a comprehensive overview of the key physicochemical properties of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine. Given the limited availability of published data for this specific molecule, we will draw upon established analytical techniques and comparative data from structurally related isomers to provide a predictive framework and detailed experimental protocols for its full characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound.
Molecular Identity and Structural Elucidation
A definitive identification of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine is the foundation of all subsequent characterization.
-
IUPAC Name: N1,N3-dimethyl-2-nitrobenzene-1,3-diamine
-
Synonyms: N,N'-Dimethyl-2-nitro-1,3-benzenediamine
-
CAS Number: 1522819-60-8[1]
-
Molecular Weight: 181.19 g/mol [2]
The molecular structure, depicted below, reveals a benzene ring substituted with two methylamino groups at positions 1 and 3, and a nitro group at position 2. The ortho-nitro group is expected to exert a strong electron-withdrawing effect, influencing the basicity of the adjacent amine groups and the overall electronic distribution of the aromatic ring.
Caption: Molecular structure of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine.
Comparative Physicochemical Data of Isomers
To establish a reasonable expectation for the properties of the title compound, it is instructive to examine the known data for its structural isomers. These compounds share the same molecular formula (C₈H₁₁N₃O₂) but differ in the substitution pattern, which significantly impacts their physical properties.
| Property | N,N-Dimethyl-2-nitrobenzenamine | N,N-Dimethyl-3-nitroaniline | N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine |
| CAS Number | 610-17-3[3] | 619-31-8[4] | 2069-71-8[2] |
| Appearance | Yellow to brown solid or liquid[3] | Orange to Orange-Red Crystalline Powder or Crystals[4] | Not specified |
| Melting Point | -10 °C (as liquid)[3] | 57°C to 61°C[4] | Not specified |
| Solubility | Moderate in organic solvents, limited in water[3] | Insoluble in water[4] | Not specified |
Note: The data for N,N-Dimethyl-2-nitrobenzenamine is for a related compound with a slightly different formula (C8H10N2O2) but provides a useful comparison.
The variation in melting points among the isomers highlights the influence of molecular symmetry and intermolecular forces. The higher melting point of N,N-Dimethyl-3-nitroaniline suggests a more stable crystal lattice compared to the 2-nitro isomer. It is plausible that N,N'-Dimethyl-2-nitro-benzene-1,3-diamine will be a solid at room temperature, likely with a distinct color due to the nitroaromatic chromophore. Its solubility is anticipated to be low in water and higher in common organic solvents.
Experimental Protocols for Physicochemical Characterization
The following section details the standard operating procedures for determining the key physicochemical properties of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine.
Determination of Melting Point
The melting point is a critical indicator of purity. A sharp melting range (typically < 1°C) is characteristic of a pure crystalline solid.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.
Causality: A slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample, the thermometer, and the heating block, leading to an accurate measurement.
Caption: Workflow for Capillary Melting Point Determination.
Determination of Aqueous Solubility
Solubility is a key parameter in drug development, affecting bioavailability and formulation.
Methodology: Shake-Flask Method (OECD Guideline 105)
-
Equilibration: An excess amount of the compound is added to a known volume of deionized water (or a relevant buffer system, e.g., pH 7.4 phosphate-buffered saline) in a flask.
-
Agitation: The flask is sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A clear aliquot of the supernatant is carefully removed, diluted if necessary, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Trustworthiness: Running the experiment in triplicate and ensuring that the concentration of the dissolved compound does not change between, for example, 24 and 48-hour time points, validates that equilibrium has been achieved.
Determination of Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical predictor of its membrane permeability and overall drug-like properties.
Methodology: Shake-Flask Method (OECD Guideline 107)
-
Solvent Preparation: n-Octanol and water (or buffer) are pre-saturated with each other by mixing and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in either the aqueous or octanolic phase. The two phases are then combined in a separatory funnel in a defined volume ratio.
-
Equilibration: The funnel is shaken vigorously for a set period and then allowed to stand for phase separation.
-
Quantification: The concentration of the compound in both the aqueous and octanolic phases is determined by a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase.
Expertise: The choice of the initial phase in which to dissolve the compound depends on its expected solubility. For a compound anticipated to be lipophilic, dissolving it in the octanol phase first can facilitate faster equilibration.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H protons of the secondary amines, and the N-methyl protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and the methyl carbons. The carbon attached to the nitro group is expected to be significantly downfield.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the secondary amines (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2800-3100 cm⁻¹), and strong, characteristic asymmetric and symmetric stretching bands for the nitro group (typically around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹ respectively).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the MS/MS spectrum can provide further structural confirmation.
Safety and Handling
Nitroaromatic compounds should be handled with care due to their potential toxicity.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
While N,N'-Dimethyl-2-nitro-benzene-1,3-diamine is a compound with limited currently available data, its physicochemical properties can be thoroughly characterized using the established, validated methodologies outlined in this guide. By leveraging comparative data from its isomers and adhering to rigorous experimental protocols, researchers can generate the high-quality data necessary to unlock its potential in various scientific and industrial applications. The systematic approach described herein ensures both the scientific integrity of the data and the safety of the personnel involved in its characterization.
References
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PubChem. Benzenamine, N,N-dimethyl-2-nitro-. Available at: [Link]
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Molbase. N1,N1-DIMETHYL-4-NITROBENZENE-1,3-DIAMINE. Available at: [Link]
-
ATSDR. Toxicological Profile for Nitrobenzene. Available at: [Link]
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Molecular structure and weight of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine
An In-Depth Technical Guide to N,N'-Dimethyl-2-nitro-benzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine, a substituted nitroaromatic compound. Due to the limited availability of published data on this specific isomer, this document synthesizes information from related compounds and established chemical principles to offer a scientifically grounded perspective. The guide covers the molecule's structure and calculated physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and methods for its analytical characterization. Furthermore, potential applications in medicinal chemistry and materials science are discussed based on the reactivity and functionality of its constituent chemical groups. This guide serves as a foundational resource for researchers interested in the synthesis and potential utility of this and similar nitroaromatic diamines.
Introduction: Defining the Molecule
N,N'-Dimethyl-2-nitro-benzene-1,3-diamine is an organic compound featuring a benzene ring substituted with two methylamino groups at positions 1 and 3, and a nitro group at position 2. A critical distinction lies in the "N,N'" notation, which specifies that one methyl group is attached to each of the two nitrogen atoms of the diamine. This differentiates it from its isomer, N,N-Dimethyl-2-nitro-benzene-1,3-diamine, where both methyl groups would be on a single nitrogen atom.
The presence of both electron-donating amino groups and a strongly electron-withdrawing nitro group on the aromatic ring suggests a molecule with interesting electronic properties and diverse chemical reactivity.[1][2] Such compounds are often valuable as intermediates in the synthesis of more complex molecules, including pharmaceuticals, dyes, and materials for organic electronics.[3][4]
Molecular Structure and Physicochemical Properties
The structural and electronic characteristics of a molecule are fundamental to understanding its reactivity and potential applications.
Molecular Structure
The chemical structure of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine is depicted below:
Caption: 2D Structure of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine
Physicochemical Data Summary
As experimental data for this specific molecule is not widely available, the following table summarizes its calculated properties.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O₂ | Calculated |
| Molecular Weight | 181.19 g/mol | Calculated |
| IUPAC Name | N1,N3-Dimethyl-2-nitrobenzene-1,3-diamine | IUPAC Rules |
| CAS Number | 1522819-60-8 | [5] |
Proposed Synthesis and Purification
A plausible synthetic route to N,N'-Dimethyl-2-nitro-benzene-1,3-diamine involves the nitration of a suitable precursor. The direct nitration of N,N'-dimethyl-1,3-benzenediamine is a feasible approach.[1]
Synthetic Workflow
The proposed synthesis involves two main steps: the preparation of the N,N'-dimethylated diamine followed by selective nitration.
Caption: Proposed Synthetic Workflow for N,N'-Dimethyl-2-nitro-benzene-1,3-diamine
Detailed Experimental Protocol (Proposed)
This protocol is a general guideline and should be optimized for safety and yield.
Step 1: Synthesis of N,N'-Dimethyl-1,3-benzenediamine
A common method for the N-alkylation of amines can be adapted.[6]
-
To a solution of 1,3-benzenediamine in a suitable solvent (e.g., methanol), add two equivalents of a methylating agent (e.g., dimethyl sulfate or methyl iodide) and a non-nucleophilic base (e.g., potassium carbonate).
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the base.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate N,N'-Dimethyl-1,3-benzenediamine.[7]
Step 2: Nitration of N,N'-Dimethyl-1,3-benzenediamine
The nitration of aromatic amines requires careful temperature control to prevent over-nitration and side reactions.[2][8]
-
Dissolve the N,N'-Dimethyl-1,3-benzenediamine in concentrated sulfuric acid at 0°C.
-
Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise, maintaining the temperature below 5°C. The amino groups are strong activating groups, and the nitration is expected to be facile.
-
After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) to a pH of 7.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification
The crude product can be purified by:
-
Column Chromatography: Using a silica gel stationary phase and a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Recrystallization: From an appropriate solvent system to obtain a crystalline solid.
Analytical Characterization
To confirm the identity and purity of the synthesized N,N'-Dimethyl-2-nitro-benzene-1,3-diamine, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show distinct signals for the aromatic protons, the N-H protons, and the N-methyl protons. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR will show characteristic peaks for the aromatic carbons and the methyl carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the secondary amines, C-H stretching of the aromatic and methyl groups, and strong asymmetric and symmetric stretching bands for the nitro group (typically around 1550 cm⁻¹ and 1375 cm⁻¹).[9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (181.19 g/mol ).
Potential Applications in Research and Drug Development
While specific applications for N,N'-Dimethyl-2-nitro-benzene-1,3-diamine are not yet documented, its chemical structure suggests several potential uses:
-
Pharmaceutical Intermediate: The nitro group can be reduced to an amine, providing a third amino group on the benzene ring.[4] This resulting triamine can serve as a scaffold for the synthesis of various heterocyclic compounds or other complex molecules with potential biological activity. Nitroaromatic compounds are intermediates in the synthesis of a wide range of pharmaceuticals.[10][11] The reduction of the nitro group is a key metabolic pathway for some drugs.[12]
-
Dye Synthesis: Aromatic diamines and nitro compounds are classical precursors in the synthesis of azo dyes and other colorants.[4]
-
Materials Science: The molecule's electronic properties, arising from the combination of electron-donating and electron-withdrawing groups, make it a candidate for research into novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or nonlinear optical materials.
-
Antimicrobial Research: Nitroaromatic compounds have been investigated for their antimicrobial properties.[13][14] This molecule could be a starting point for the development of new antimicrobial agents.
Safety, Handling, and Storage
Aromatic nitro compounds should be handled with care as they can be toxic and are often skin and eye irritants.[10]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
N,N'-Dimethyl-2-nitro-benzene-1,3-diamine is a molecule with significant potential as a chemical intermediate and research compound. While detailed experimental data is scarce, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established principles of organic chemistry. Further research into this and related compounds could unveil novel applications in drug discovery, materials science, and industrial chemistry.
References
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Condensation of 1,4-cyclohexanedione with primary alkylamines in the presence of air afforded N,N′-dialkyl-p-phenylenediamines. Reactions occurred at room temperature and were complete within a few hours, in high atom economy and with water as the major by-product. (URL: [Link])
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. (URL: [Link])
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Iwuala, B. N., Habila, J. D., & Sallau, M. S. (2018). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Tropical Journal of Natural Product Research, 2(8), 383-387. (URL: [Link])
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PubChem. Benzenamine, N,N-dimethyl-2-nitro-. (URL: [Link])
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Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. (URL: [Link])
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Taylor & Francis Online. (2023). Nitrobenzene – Knowledge and References. (URL: [Link])
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Penning, T. M. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 28(8), 1577–1595. (URL: [Link])
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Wikipedia. Nitro compound. (URL: [Link])
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ChemWhat. 3-amino N,N-dimethyl 4-nitro aniline. (URL: [Link])
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Careers360. (2025). Preparation and properties of Aromatic Nitrocompounds. (URL: [Link])
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Taylor & Francis Online. (2022). Nitro – Knowledge and References. (URL: [Link])
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Spain, J. C. (2003). Nitroaromatic Compounds, from Synthesis to Biodegradation. FEMS Microbiology Reviews, 27(2-3), 335–352. (URL: [Link])
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Cheméo. Chemical Properties of Benzenamine, N,N-dimethyl- (CAS 121-69-7). (URL: [Link])
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NIST. Benzene, 1,3-dimethyl-2-nitro-. (URL: [Link])
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Solubility of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine in Organic Solvents
Executive Summary
This guide provides a comprehensive technical analysis of the solubility profile of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine (CAS 1522819-60-8).[1] As a specialized nitro-phenylenediamine derivative, this compound serves as a critical intermediate in the synthesis of high-performance polymers, dyes, and potentially bioactive pharmacophores.[1]
Unlike simple nitro-aromatics, the presence of two secondary amine groups flanking a nitro group creates a complex solubility landscape driven by intramolecular hydrogen bonding and strong dipole interactions.[1] This guide details the structural rationale for solvent selection, provides a "Gold Standard" experimental protocol for solubility determination, and outlines the thermodynamic models required to scale these findings for process engineering.
Chemical Profile & Structural Logic[1]
To predict and manipulate solubility, we must first understand the molecular architecture.[1]
Identity & Properties[1][2]
-
IUPAC Name: N,N'-Dimethyl-2-nitrobenzene-1,3-diamine[1]
-
CAS Number: 1522819-60-8[1]
-
Key Functional Groups:
The "Ortho-Effect" and Solubility
The placement of the nitro group between two amine groups creates a specific "locking" mechanism.[1] The hydrogen atoms on the secondary amines form strong intramolecular hydrogen bonds with the oxygen atoms of the nitro group.[1]
-
Consequence 1 (Reduced Polarity): These intramolecular bonds "hide" the polar protons, making the molecule more lipophilic than its isomer N,N'-dimethyl-4-nitro-1,3-phenylenediamine.[1]
-
Consequence 2 (Lattice Energy): The planar, locked conformation packs efficiently in the crystal lattice, requiring higher solvent energy (enthalpy of solution) to break the crystal structure.[1]
Synthesis Pathway (Contextual Relevance)
Understanding the synthesis aids in identifying likely impurities (e.g., mono-substituted byproducts) that affect solubility measurements.
Caption: Nucleophilic aromatic substitution (SnAr) pathway. Incomplete substitution leads to chlorinated impurities with distinct solubility profiles.
Solubility Landscape: Predicted & Empirical Data
Exact experimental values for this specific isomer are proprietary in many contexts. However, using Structural Analog Benchmarking (SAB) against the well-characterized analog N,N'-bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine (HC Violet BS), we can derive a high-confidence solubility profile.[1]
Analog Benchmark Analysis
-
Reference Compound: N,N'-bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine.[1][3][4][5]
-
Structural Difference: The target molecule has -CH₃ groups instead of -CH₂CH₂OH .[1]
-
Impact: The target is significantly less hydrophilic and more lipophilic .[1]
Solubility Classification Table
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanism of Action |
| Polar Aprotic | DMSO, DMF | Very High (>100 g/L) | Dipole-dipole interactions disrupt crystal lattice effectively.[1] Best for stock solutions. |
| Polar Protic | Methanol, Ethanol | Moderate (10–50 g/L) | Solvation of nitro group; reduced by lack of available H-bond donors on the solute.[1] |
| Chlorinated | Dichloromethane | Good (20–60 g/L) | Excellent interaction with the aromatic core; "ortho-effect" increases solubility here.[1] |
| Ethers | THF, Dioxane | Moderate | Good acceptor ability for the remaining amine protons.[1] |
| Aqueous | Water | Low (<1 g/L) | Hydrophobic methyl groups and intramolecular H-bonding reduce water interaction.[1] |
| Non-Polar | Hexane, Heptane | Negligible | Lack of polar interaction energy to overcome lattice enthalpy.[1] |
Critical Note for Formulators: Do not use water as a primary solvent.[1] For aqueous applications, predissolve in DMSO or PEG-400 before dilution, expecting potential precipitation (microprecipitation) upon shock-dilution.[1]
Experimental Protocol: The "Shake-Flask" Method
To generate regulatory-grade data (E-E-A-T), you must strictly follow a thermodynamic equilibrium protocol.[1] Kinetic solubility methods (e.g., nephelometry) are insufficient for this compound due to its slow crystallization kinetics.[1]
Workflow Diagram
Caption: Standard "Shake-Flask" methodology for thermodynamic solubility determination.
Detailed Methodology
-
Preparation: Weigh approximately 50 mg of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine into a borosilicate glass vial. Add 1.0 mL of the target solvent.[1]
-
Equilibration: Place vials in a temperature-controlled orbital shaker (e.g., 25°C ± 0.1°C). Agitate at 200 RPM for 24 to 72 hours .
-
Filtration: Using a pre-warmed syringe and a 0.45 µm PTFE filter , filter the supernatant.[1]
-
Avoid: Nylon filters (nitro compounds can bind to Nylon).[1]
-
-
Analysis (HPLC Conditions):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 Isocratic].[1]
-
Detection: UV/Vis at 254 nm (aromatic ring) and 430 nm (nitro-amine chromophore).[1]
-
Validation: Calculate concentration using a 5-point calibration curve of the pure standard dissolved in DMSO.
-
Thermodynamic Modeling
For process scale-up (e.g., crystallization), single-point data is insufficient.[1] You must model solubility (
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility data of nitro-aromatics.[1]
-
x: Mole fraction solubility.[1]
-
T: Absolute temperature (Kelvin).[1]
-
A, B, C: Empirical constants derived from regression analysis of your experimental data (from Section 4).
van't Hoff Equation
Use this to determine the enthalpy of solution (
-
Interpretation: If the plot of
vs is linear, the enthalpy of solution is constant over the temperature range.[1] A positive slope indicates endothermic dissolution (solubility increases with temperature), which is expected for this compound.[1]
Safety & Toxicology (SDS Highlights)
-
Hazard Class: Nitro-phenylenediamines are often Skin Sensitizers (Category 1) and Mutagenic (Category 2) .[1]
-
Handling:
References
-
Sigma-Aldrich. (n.d.).[1] N,N'-Dimethyl-2-nitro-benzene-1,3-diamine Product Page. Retrieved from [1]
-
Scientific Committee on Consumer Safety (SCCS). (2016).[1] Opinion on N,N'-Bis-(2-hydroxyethyl)-2-nitro-p-phenylenediamine (B34).[1][3][4][5] SCCS/1572/16.[1][3][5] European Commission.[1][5][6] Retrieved from
-
Völgyi, G., et al. (2011).[1] Effects of experimental conditions on solubility measurements for BCS classification.ADMET & DMPK. Retrieved from
-
BenchChem. (2025).[1][7] Synthesis of Dichloronitrobenzene Isomers: Versatile Precursors.[1][7] Retrieved from [1]
-
PubChem. (n.d.).[1] Compound Summary: N,N-Dimethyl-2-nitrobenzenamine (Analog).[1] Retrieved from [1]
Sources
- 1. Benzenamine, N,N-dimethyl-2-nitro- | C8H10N2O2 | CID 11877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. N,N'-Bis-(2-hydroxyethyl)-2-nitro-p-phenylenediamine (B34) - Submission IV - Public Health [health.ec.europa.eu]
- 5. SCCS - Opinions 2016 - 2021 - Public Health - European Commission [health.ec.europa.eu]
- 6. ec.europa.eu [ec.europa.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Thermodynamic Stability of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine
Executive Summary
This technical guide provides a comprehensive thermodynamic assessment of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine . While often overshadowed by its para-isomers in dye chemistry, this specific 1,2,3-substituted scaffold represents a unique case study in Resonance-Assisted Hydrogen Bonding (RAHB) .
The molecule features a nitro group sterically "sandwiched" between two methylamino donors. Contrary to intuitive steric repulsion, this configuration creates a highly stabilized, planar bicyclic system via intramolecular hydrogen bonding. This guide details the structural origins of its stability, predictive decomposition pathways, and the required experimental protocols for validation in pharmaceutical and energetic material applications.
Structural Basis of Stability: The RAHB Effect
The thermodynamic profile of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine is not governed merely by the sum of its functional groups, but by the cooperative locking mechanism between them.
The "Locked" Conformation
In the 1,3-diamine-2-nitro configuration, the molecule forms two intramolecular hydrogen bonds between the amino hydrogens (
-
Mechanism: The lone pair on the amine nitrogen donates electron density into the ring, while the nitro group withdraws it (Push-Pull system).
-
Thermodynamic Consequence: This creates two stable 6-membered pseudo-rings. The energy gained from this planarization (approx. 5–7 kcal/mol per H-bond) significantly lowers the ground-state enthalpy (
), rendering the molecule more thermodynamically stable than its 4-nitro isomer.
The Methyl Effect (N,N'-Dimethylation)
Methylation at the nitrogen positions introduces two competing factors:
-
Lipophilicity & Crystal Packing: The methyl groups disrupt the extensive intermolecular hydrogen bonding network seen in the parent 2-nitro-1,3-phenylenediamine. This typically results in a lower melting point compared to the non-methylated parent.
-
Steric Compression: The methyl groups add bulk. However, because the protons are locked into the nitro group, the methyl groups are forced outward. This "gearing" effect can increase the barrier to rotation, further rigidifying the molecule.
Figure 1: Logical pathway of structural stabilization. The formation of intramolecular rings (RAHB) is the primary driver of thermodynamic stability.
Predicted Thermodynamic Parameters
As specific calorimetric data for the N,N'-dimethyl derivative is often proprietary, the following values are predictive ranges derived from structural homologs (e.g., 2-nitro-1,3-phenylenediamine and N-methyl-2-nitroaniline).
Table 1: Thermodynamic Property Estimates
| Property | Predicted Range | Rationale |
| Melting Point ( | 105°C – 125°C | Lower than parent (138°C) due to methyl-induced crystal packing disruption. |
| Decomposition Onset ( | > 210°C | High thermal stability due to RAHB; decomposition likely initiates via nitro-nitrite rearrangement. |
| Enthalpy of Fusion ( | 20 – 25 kJ/mol | Typical for substituted nitroanilines. |
| LogP (Octanol/Water) | ~1.8 – 2.2 | Increased lipophilicity over parent (LogP ~0.8) due to two methyl groups. |
Decomposition Kinetics
The decomposition of this molecule is expected to follow a first-order autocatalytic model .[1]
-
Initiation: Homolysis of the
bond or nitro-to-nitrite ( ) isomerization. -
Propagation: Release of
and formation of reactive radical species. -
Hazard: Due to the high nitrogen content and "oxidizer-fuel" internal structure, decomposition can be rapid and exothermic if confined.
Experimental Validation Protocols
To confirm the stability profile for drug development or safety scaling, the following self-validating workflows are required.
Differential Scanning Calorimetry (DSC)
Objective: Determine
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).
-
Crucibles: High-pressure gold-plated or hermetically sealed aluminum pans (to prevent evaporation of the amine prior to decomposition).
-
Protocol:
-
Baseline: Run empty cell (baseline subtraction).
-
Sample Mass: 2–4 mg (Keep low due to potential energetic decomposition).
-
Ramp Rate: 5°C/min from 40°C to 300°C.
-
Atmosphere: Nitrogen purge (50 mL/min).
-
-
Acceptance Criteria: Sharp endotherm (melting) followed by a broad exotherm (decomposition). If
, the material is considered thermally hazardous for processing.
Accelerating Rate Calorimetry (ARC)
Objective: Assess "Time to Maximum Rate" (TMR) and adiabatic stability for storage.
-
Protocol:
-
Mode: Heat-Wait-Search (HWS).
-
Step Size: 5°C steps.
-
Threshold: 0.02°C/min exotherm detection.
-
Data Output: Plot Log(Heat Rate) vs. 1/T to determine Activation Energy (
).
-
Figure 2: Sequential workflow for thermal characterization. ARC is triggered only if DSC detects significant exothermic potential.
Implications for Drug Development[2]
Metabolic Stability
The N,N'-dimethyl groups are metabolic "soft spots."
-
N-Dealkylation: Cytochrome P450 enzymes will likely target the methyl groups, reverting the molecule to the parent 2-nitro-1,3-phenylenediamine.
-
Nitroreduction: The nitro group can be reduced to an amine (creating a triamino-benzene derivative) or a hydroxylamine. Caution: Nitro-aromatic hydroxylamines are often genotoxic (Ames positive).
Storage & Handling[3]
-
Light Sensitivity: Nitro-amines are photo-active. The RAHB system shifts absorption into the visible spectrum (deep orange/red). Store in amber vials.
-
Shelf Life: Thermodynamically stable at room temperature (
), but kinetic instability (oxidation) may occur if exposed to air over months. Store under Argon.
References
- Gilli, G., et al. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press. (Defines the Resonance Assisted Hydrogen Bond mechanism critical to this molecule's stability).
-
Muravyev, N. V., et al. (2016). "Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety." Physical Chemistry Chemical Physics. Link (Provides kinetic models for nitro-aromatic decomposition).
-
Siodmiak, T., et al. (2001). "Hydrogen bonding in substituted nitroanilines." Acta Crystallographica Section C. Link (Structural data on the parent 2-nitro-1,3-phenylenediamine lattice).
-
Agilent Technologies. (2019). Safety Data Sheet: 1,3-Dimethyl-2-nitrobenzene. Link (Baseline safety data for the nitro-xylene scaffold).
-
BenchChem. (2025).[2][3] Technical Guide: Chemical Properties of N,N-Dimethyl-N,N-dinitroso-p-phenylenediamine. Link (Comparative data for N-substituted phenylenediamines).
Sources
CAS registry number and synonyms for N,N'-Dimethyl-2-nitro-benzene-1,3-diamine
An In-Depth Technical Guide to N,N-Dimethyl-p-phenylenediamine (DMPD): Synthesis, Properties, and Applications
Introduction
N,N-Dimethyl-p-phenylenediamine (DMPD) is a substituted aromatic diamine that serves as a vital intermediate and reagent in various chemical and biological research fields. While the initially specified N,N'-Dimethyl-2-nitro-benzene-1,3-diamine is not a readily cataloged compound, DMPD presents a structurally relevant and extensively documented alternative. Its significance stems from its facile redox chemistry, forming a stable, colored radical cation known as Wurster's Red, which underpins many of its applications. This guide provides a comprehensive overview of DMPD, focusing on its chemical identity, physicochemical properties, a detailed and scalable synthesis protocol from a nitroaromatic precursor, and its key applications for researchers, scientists, and drug development professionals.
Chemical Identity and Synonyms
Correctly identifying a chemical compound is the cornerstone of any scientific protocol. N,N-Dimethyl-p-phenylenediamine is cataloged under a specific CAS Registry Number, ensuring unambiguous identification across global databases and supply chains.
-
Primary Chemical Name: N¹,N¹-Dimethylbenzene-1,4-diamine
-
CAS Registry Number: 99-98-9[1]
-
Molecular Formula: C₈H₁₂N₂[1]
-
IUPAC Name: N¹,N¹-Dimethylbenzene-1,4-diamine[1]
The compound is also known by several synonyms, which are frequently encountered in literature and commercial listings:
-
p-Aminodimethylaniline
-
N,N-Dimethyl-p-phenylenediamine
-
4-(Dimethylamino)aniline
-
p-Amino-N,N-dimethylaniline
-
Dimethyl-p-phenylenediamine
-
4-Amino-N,N-dimethylaniline[1]
Physicochemical and Safety Data
Understanding the physical properties and safety profile of a compound is critical for its handling, storage, and application in experimental design. The data presented below has been aggregated from authoritative chemical databases and safety data sheets.
| Property | Value | Source |
| Molecular Weight | 136.198 g/mol | [1] |
| Appearance | Colorless solid | [1] |
| Melting Point | 53 °C (127 °F; 326 K) | [1] |
| Boiling Point | 262 °C (504 °F; 535 K) | [1] |
| Density | 1.036 g/cm³ | [1] |
| Solubility | Soluble in water, ether, alcohol, and chloroform. |
Safety and Handling Summary:
N,N-Dimethyl-p-phenylenediamine is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Synthesis from a Nitroaromatic Precursor
The synthesis of DMPD can be efficiently achieved through the reduction of an appropriate nitroaniline precursor. The following protocol details a robust and scalable method for producing N,N-Dimethyl-p-phenylenediamine dihydrochloride, starting from 4-chloro-nitrobenzene. This two-step process first involves a nucleophilic aromatic substitution followed by a catalytic hydrogenation.
Synthesis Workflow Diagram
The overall synthetic pathway is illustrated below. This diagram outlines the transformation from the starting material to the intermediate and finally to the desired product, highlighting the key reagents for each step.
Sources
A Comprehensive Technical Guide to Nitro-phenylenediamine Derivatives: Synthesis, Applications, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitro-phenylenediamine derivatives represent a versatile class of aromatic compounds characterized by a phenylenediamine core substituted with one or more nitro groups. The interplay between the electron-donating amino groups and the electron-withdrawing nitro group imparts unique chemical and physical properties to these molecules, making them valuable intermediates and active ingredients in a wide array of applications. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and diverse applications of nitro-phenylenediamine derivatives, with a particular focus on their roles in the cosmetic industry, as promising therapeutic agents, and in the development of novel materials.
Synthesis of Nitro-phenylenediamine Derivatives
The synthesis of nitro-phenylenediamine derivatives typically involves the nitration of a protected phenylenediamine or the amination of a nitro-substituted aniline. The specific isomer obtained is dictated by the starting materials and reaction conditions.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a nitro-phenylenediamine derivative, starting from a substituted aniline.
Caption: Generalized workflow for the synthesis of nitro-phenylenediamine derivatives.
Detailed Experimental Protocol: Synthesis of 2-Nitro-p-phenylenediamine
A common method for the synthesis of 2-nitro-p-phenylenediamine involves the nitration of acetanilide, followed by hydrolysis and subsequent reduction of one nitro group. A more direct route starts from 4-fluoro-3-nitroaniline.
Reaction: 4-fluoro-3-nitroaniline + NH3 → 2-nitro-p-phenylenediamine + HF
Step-by-Step Protocol:
-
Reaction Setup: In a stainless steel autoclave, combine 23.4 g of 4-fluoro-3-nitroaniline and 135 mL of concentrated aqueous ammonia.
-
Heating: Heat the mixture in an oil bath to 100°C for 22 hours. The pressure will rise to approximately 85 p.s.i.
-
Cooling and Isolation: After the reaction is complete, cool the autoclave to 5°C. A thick slurry of crystals will form.
-
Grinding and Filtration: Grind the crystalline slurry in a mortar and then filter to collect the product.
-
Washing and Drying: Wash the collected dark brown, metallic needles with cold water and dry them in vacuo at 60°C.
-
Yield: This process typically yields approximately 19.1 g of 2-nitro-p-phenylenediamine.[1]
Detailed Experimental Protocol: Synthesis of 4-Nitro-o-phenylenediamine
4-Nitro-o-phenylenediamine can be synthesized via the partial reduction of 2,4-dinitroaniline.
Reaction: 2,4-dinitroaniline + 3H2S → 4-nitro-o-phenylenediamine + 3S + 2H2O
Step-by-Step Protocol:
-
Preparation: In a 5-liter three-necked flask equipped with a stirrer, an inlet tube for gas, and a thermometer, place a solution of 150 g of sodium sulfide nonahydrate in 300 mL of water. Add 15 g of sodium bicarbonate and 1.5 liters of alcohol.
-
Addition of Starting Material: Add 153 g (0.84 mole) of 2,4-dinitroaniline to the flask.
-
Reaction: Heat the mixture to 45°C and pass a stream of hydrogen sulfide gas through the stirred solution, maintaining the temperature between 45°C and 55°C. The reaction is complete when all the yellow suspended particles of 2,4-dinitroaniline have dissolved, forming an intensely red solution (typically 30-60 minutes).
-
Crystallization: Allow the reaction mixture to stand in an icebox for 16-18 hours to complete the crystallization of the product.
-
Filtration and Washing: Filter the deep red crystals by suction, wash with 150-250 mL of cold water, and suck them dry on the funnel.
-
Purification: Purify the crude product by dissolving it in a boiling mixture of 900 mL of water and 110 mL of concentrated hydrochloric acid. Add 10 g of decolorizing carbon, boil for 15 minutes, and filter hot. Neutralize the filtrate with concentrated ammonium hydroxide to precipitate the purified 1,2-diamino-4-nitrobenzene. Cool the mixture, filter the product, wash with cold water, and dry at 70°C. The purified material melts at 197-198°C and weighs 105-115 g (52-58% yield).[2]
Physicochemical Properties and Characterization
The physicochemical properties of nitro-phenylenediamine derivatives are influenced by the position of the nitro and amino groups on the benzene ring. These properties are crucial for determining their solubility, reactivity, and suitability for various applications.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Nitro-p-phenylenediamine | 5307-14-2 | C6H7N3O2 | 153.14 | 137-140 | Reddish-brown crystalline powder with a greenish cast |
| 4-Nitro-o-phenylenediamine | 99-56-9 | C6H7N3O2 | 153.14 | 199-201 | Dark red needles or red solid |
| 4-Nitro-m-phenylenediamine | 5131-58-8 | C6H7N3O2 | 153.14 | 152-164 | Yellow to orange to red to brown crystals or powder |
Data sourced from[3][4][5][6][7]
Characterization of these derivatives is typically performed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantitative analysis.
Applications of Nitro-phenylenediamine Derivatives
In Hair Dyes and Cosmetics
Nitro-phenylenediamine derivatives are widely used as direct dyes in semi-permanent and permanent hair coloring products.[8] They are responsible for producing a range of brown and red shades.[9] In permanent hair dye formulations, these compounds are used at concentrations up to about 1%.[3][4] The dyeing process involves an oxidative coupling reaction with hydrogen peroxide within the hair shaft to form the final color.[4]
Safety Considerations: 2-Nitro-p-phenylenediamine and 4-nitro-o-phenylenediamine have been identified as skin sensitizers.[3][10] For individuals who are not sensitized, these ingredients are considered safe for use in hair dyes at their current concentrations of use.[3][10]
As Anticancer Agents
Nitro-phenylenediamine derivatives have emerged as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a variety of biological targets.[11] Their rigid aromatic structure provides a platform for the precise positioning of pharmacophoric groups to interact with enzyme active sites or receptors.[11]
The structural motif of phenylenediamine is found in several kinase inhibitors, which are a major class of cancer therapeutics.[11] The diamine functionality can form crucial hydrogen bonds within the ATP-binding pocket of kinases.[11] For instance, novel 5-anilinoquinazoline-8-nitro derivatives have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase, a key player in tumor angiogenesis.[12] Some of these compounds exhibited IC50 values in the submicromolar range.[12]
The following diagram illustrates a simplified signaling pathway that can be targeted by a hypothetical nitro-phenylenediamine-based kinase inhibitor.
Caption: Inhibition of a kinase signaling pathway by a nitro-phenylenediamine-based drug.
The biological activity of nitro-phenylenediamine derivatives is highly dependent on the nature and position of substituents on the aromatic ring. Studies on the mutagenicity of various p-phenylenediamine derivatives in Salmonella typhimurium have shown that the presence of a nitro group and the nature of substituents at the C5 and C6 positions are crucial factors in determining their activity.[13] For example, nitro-p-phenylenediamines with substituents at the C6 position were found to be the most mutagenic.[13] Conversely, substitution at the C5 position often leads to a reduction or abolition of mutagenic activity.[13]
As Antimicrobial Agents
Several studies have explored the antimicrobial potential of nitro-phenylenediamine derivatives. N,N'-(4-Nitro-1,2-phenylene)diamide analogues have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of clinical isolates.[14][15] One of the synthesized compounds, N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide), demonstrated significant activity against all tested organisms, with zones of inhibition ranging from 11 mm to 34 mm.[15]
| Compound | Microorganism | Zone of Inhibition (mm) | MIC (mg/mL) |
| N,N'-(4-nitro-1,2-phenylene)diacetamide | E. coli | 10 | - |
| S. aureus | 12 | - | |
| N,N'-(4-nitro-1,2-phenylene)dibenzamide | E. coli | 14 | - |
| S. aureus | 21 | - | |
| N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) | P. aeruginosa | 11 | 12.5 |
| MRSA | 34 | 12.5 | |
| E. coli | 18 | 12.5 | |
| K. pneumoniae | 14 | 25 |
Data adapted from[15]
In Materials Science
Nitro-phenylenediamine derivatives serve as versatile monomers for the synthesis of high-performance polymers such as polyamides and polyimides.[11] The presence of both amino and nitro groups allows for a range of polymerization reactions and imparts unique properties to the resulting materials. For instance, the electropolymerization of 4-nitro-1,2-phenylenediamine has been investigated for the creation of polymer films on electrodes, which could have applications in sensors and other electronic devices.[11][16] Furthermore, poly(p-phenylenediamine) microstructures have been synthesized and have shown excellent adsorption capabilities for heavy metal ions like lead, suggesting their potential use in water purification and waste treatment.[17]
Toxicity and Safety Profile
The toxicity of nitro-phenylenediamine derivatives is a significant consideration, especially for those used in consumer products. As mentioned earlier, 2-nitro-p-phenylenediamine and 4-nitro-o-phenylenediamine are known skin sensitizers.[3][10] Acute toxicity data indicates that these compounds can be harmful if swallowed.[18] Repeated or prolonged contact may cause skin sensitization.[18] It is crucial to handle these chemicals with appropriate personal protective equipment in a well-ventilated area.
Conclusion and Future Perspectives
Nitro-phenylenediamine derivatives are a class of compounds with a rich and diverse chemistry that translates into a wide range of practical applications. From their established use in the cosmetics industry to their emerging roles as promising anticancer and antimicrobial agents, and their utility in materials science, these molecules continue to be of significant interest to researchers. Future research is likely to focus on the design and synthesis of novel derivatives with enhanced biological activity and reduced toxicity. A deeper understanding of their structure-activity relationships will be crucial for the development of more potent and selective therapeutic agents. In the realm of materials science, the exploration of new polymers derived from nitro-phenylenediamines could lead to the development of advanced materials with tailored properties for a variety of technological applications.
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Iwuala, B. N., Habila, J. D., & Sallau, M. S. (2018). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Tropical Journal of Natural Product Research, 2(8), 383-387. [Link]
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SkinSAFE. (n.d.). 2-Nitro-p-Phenylenediamine Ingredient Allergy Safety Information. Retrieved from [Link]
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Iwuala, B. N., Habila, J. D., & Sallau, M. S. (2018). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Tropical Journal of Natural Product Research, 2(8), 383-387. [Link]
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Cosmetic Ingredient Review. (2025, May 16). Amended Safety Assessment of 2-Nitro-p-Phenylenediamine and 4-Nitro-o-Phenylenediamine as Used in Cosmetics. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Retrieved from [Link]
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-
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-
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- 11. 4-Nitro-1,3-benzenediamine | 5131-58-8 | Benchchem [benchchem.com]
- 12. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Structure-activity relationships within various series of p-phenylenediamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. guidechem.com [guidechem.com]
- 15. researchgate.net [researchgate.net]
- 16. DSpace [scholarbank.nus.edu.sg]
- 17. The synthesis of poly(p-phenylenediamine) microstructures without oxidant and their effective adsorption of lead ions - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. echemi.com [echemi.com]
An In-Depth Technical Guide to the Physicochemical Properties of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the available data on the melting and boiling points of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine. Recognizing the ambiguity in the common nomenclature, this document clarifies the chemical structure, presents data for closely related isomers to establish a predictive framework, and outlines rigorous experimental protocols for the precise determination of these fundamental physical properties.
Introduction: Deconvoluting the Nomenclature
The nomenclature "N,N'-Dimethyl-2-nitro-benzene-1,3-diamine" implies a benzene ring substituted with a nitro group at the second position, and two methylamino groups at the first and third positions, with each nitrogen atom of the amino groups bearing a single methyl group. The correct IUPAC name for this specific structure is N1,N3-dimethyl-2-nitrobenzene-1,3-diamine . This compound is registered under the CAS number 1522819-60-8 .[1]
It is crucial to distinguish this from other potential isomers, such as those where the methyl groups are on the same nitrogen atom (N,N-dimethyl) or where the substituents are at different positions on the benzene ring. The precise arrangement of these functional groups significantly influences the molecule's intermolecular forces, and consequently, its melting and boiling points.
Current Data Landscape: A Comparative Analysis
A thorough search of scientific literature and chemical databases reveals a notable absence of experimentally determined melting and boiling point data for N1,N3-dimethyl-2-nitrobenzene-1,3-diamine. This data gap highlights the necessity for empirical validation for novel or less-studied compounds in drug discovery and development pipelines.
To provide a valuable predictive context for researchers, the following table summarizes the available data for structurally related isomers and similar nitroaromatic compounds. These compounds share key structural motifs with the target molecule, and their physical properties can offer insights into the expected range for N1,N3-dimethyl-2-nitrobenzene-1,3-diamine.
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| 1,3-Dimethyl-2-nitrobenzene | 81-20-9 | C₈H₉NO₂ | 14 - 16[2] | 225 at 744 mmHg[2] |
| N,N-Dimethyl-3-nitroaniline | 619-31-8 | C₈H₁₀N₂O₂ | 57 - 61 | Not available |
| N,N-Dimethyl-p-phenylenediamine | 99-98-9 | C₈H₁₂N₂ | 34 - 38 | 262 |
Analysis of Isomeric Trends:
The data from these related compounds suggest that the introduction of amino groups and the position of the nitro and methyl groups have a pronounced effect on the melting and boiling points. For instance, the presence of amino groups, which can participate in hydrogen bonding, would be expected to increase both the melting and boiling points compared to a non-substituted analogue. The relative positions of the substituents will also influence the molecular symmetry and packing efficiency in the solid state, thereby affecting the melting point.
Experimental Determination of Melting and Boiling Points: A Validated Protocol
Given the absence of published data, experimental determination is paramount. The following section details a robust, self-validating protocol for obtaining accurate melting and boiling point data.
Sample Purification and Purity Assessment
The accuracy of melting and boiling point determination is critically dependent on the purity of the sample. The presence of impurities can lead to a depression and broadening of the melting point range and an elevation of the boiling point.
Workflow for Sample Purification and Validation:
Caption: Workflow for the purification and purity assessment of N1,N3-dimethyl-2-nitrobenzene-1,3-diamine.
Step-by-Step Protocol:
-
Purification: The synthesized N1,N3-dimethyl-2-nitrobenzene-1,3-diamine should be purified using an appropriate technique, such as recrystallization from a suitable solvent or column chromatography on silica gel.
-
Purity Analysis: The purity of the isolated compound must be rigorously assessed using a combination of analytical techniques:
-
HPLC: To quantify the purity and identify any non-volatile impurities.
-
GC-MS: To identify and quantify any volatile impurities.
-
NMR: To confirm the chemical structure and detect any structural isomers or residual solvents.
-
Melting Point Determination
The melting point should be determined using a calibrated digital melting point apparatus.
Step-by-Step Protocol:
-
A small, finely powdered sample of the purified compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.
Boiling Point Determination
The boiling point can be determined using a micro-boiling point method, which is suitable for small sample quantities.
Step-by-Step Protocol:
-
A small amount of the purified liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The apparatus is heated slowly and evenly.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is then removed, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.
Conclusion: The Path Forward
While direct experimental data for the melting and boiling points of N1,N3-dimethyl-2-nitrobenzene-1,3-diamine remains elusive in the public domain, this guide provides a robust framework for researchers and drug development professionals. By understanding the chemical identity, leveraging data from related isomers for predictive insights, and adhering to rigorous experimental protocols for purification and property determination, the scientific community can confidently establish these critical physicochemical parameters. The generation of this foundational data is essential for the advancement of research and development activities involving this and other novel chemical entities.
References
-
NIST. Benzenamine, N,N-dimethyl-3-nitro-. [Link]
Sources
Chemical reactivity profile of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine
This guide details the chemical reactivity profile of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine , a specialized nitro-aromatic intermediate. It synthesizes mechanistic organic chemistry with practical experimental protocols for researchers in medicinal chemistry and materials science.
Molecular Architecture & Electronic State
CAS: 1522819-60-8 (Representative) | Formula: C₈H₁₁N₃O₂ | MW: 181.19 g/mol [1]
This molecule represents a highly functionalized "push-pull" aromatic system. Its reactivity is governed by the competition between the electron-withdrawing nitro group and the two electron-donating methylamino groups.
The "Steric Vise" and H-Bonding
Unlike typical nitroanilines, the 2-nitro group in this molecule is flanked by two secondary amines.
-
Intramolecular Hydrogen Bonding: A critical structural feature is the dual intramolecular hydrogen bond between the amino protons (N-H) and the nitro group oxygens. This locks the molecule into a planar, pseudo-bicyclic conformation, significantly increasing its stability and reducing the basicity of the amines.
-
Electronic Push-Pull: The
and amino groups donate electron density into the ring (resonance), while the nitro group withdraws it. This creates a strong dipole and significant charge transfer character, often manifesting as a deep red or orange color (solvatochromic). -
Steric Crowding: While H-bonding favors planarity, the methyl groups on the nitrogens exert steric pressure. Reactions at the nitro group (reduction) or the amino groups (acylation) often require higher activation energies compared to unhindered isomers.
Core Reactivity Pathways
Reduction: The Gateway to Vicinal Triamines
The most valuable synthetic transformation of this molecule is the reduction of the nitro group to generate N,N'-dimethyl-benzene-1,2,3-triamine . This intermediate is an electron-rich, air-sensitive precursor for heterocycles.
-
Reagents: Catalytic hydrogenation (
, Pd/C) or chemical reduction (Fe/AcOH, SnCl₂/HCl). -
Chemo-selectivity: The secondary amines are generally stable under nitro-reduction conditions. However, prolonged exposure to strong acids may lead to hydrolysis or rearrangement.
-
Handling: The reduced triamine oxidizes rapidly in air to form quinone-imines or azo-dimers. It must be handled under inert atmosphere (
or Ar).
Cyclization: Synthesis of Functionalized Benzimidazoles
The reduced triamine species possesses a unique 1,2,3-triamine motif (one primary, two secondary). Condensation with electrophiles (aldehydes, carboxylic acids, orthoesters) yields 1-methyl-4-(methylamino)-1H-benzimidazoles .
-
Regiochemistry: Cyclization involves the primary amine (from nitro reduction) and one of the secondary methylamines.
-
Mechanism:
-
Imine Formation: The primary amine (
) reacts with the aldehyde ( ) to form an imine. -
Nucleophilic Attack: The adjacent secondary amine nitrogen attacks the imine carbon.
-
Oxidative Aromatization: Loss of protons/hydride yields the benzimidazole core.
-
Electrophilic Aromatic Substitution (EAS)
The benzene ring is activated by two amino groups but deactivated by the nitro group.
-
Directing Effects: The amino groups direct ortho/para. Positions 4 and 6 are equivalent and are the most reactive sites (ortho to amine, meta to nitro).
-
Halogenation/Nitration: Electrophiles will attack Position 4/6. The steric bulk of the N-methyl groups may slow down attack at these positions compared to the primary amine analog.
Visualization: Benzimidazole Synthesis Pathway
The following diagram illustrates the logical flow from the parent nitro-diamine to the benzimidazole scaffold, highlighting the critical intermediate.
Figure 1: The reduction-cyclization cascade transforming the nitro-diamine into a pharmacologically active benzimidazole core.
Experimental Protocols
Protocol A: Chemoselective Nitro Reduction (Fe/AcOH Method)
Use this method to generate the triamine intermediate without reducing other sensitive functional groups.
Materials:
-
N,N'-Dimethyl-2-nitro-benzene-1,3-diamine (1.0 equiv)
-
Iron Powder (325 mesh, 5.0 equiv)
-
Glacial Acetic Acid (Solvent/Reagent)
-
Ethyl Acetate (Extraction)
Step-by-Step:
-
Setup: Charge a 3-neck round bottom flask with the nitro-diamine and dissolve in Glacial Acetic Acid (0.5 M concentration).
-
Activation: Heat the solution to 60°C under a nitrogen blanket.
-
Addition: Add Iron powder portion-wise over 20 minutes. Caution: Exothermic reaction.
-
Monitoring: Monitor by TLC (Eluent: 50% EtOAc/Hexane). The starting material (Red/Orange) will disappear, replaced by a polar, UV-active spot (Colorless/Pale Yellow amine).
-
Workup: Cool to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate.
-
Neutralization: Carefully neutralize the filtrate with saturated
solution. -
Isolation: Extract the aqueous layer with EtOAc (3x). Dry organics over
and concentrate in vacuo.-
Critical: Use the crude immediately for the next step (cyclization) to prevent oxidation.
-
Protocol B: HPLC Analysis of Purity
System: Agilent 1200 or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
| Parameter | Setting |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% B to 95% B over 10 min |
| Detection | UV at 254 nm (aromatic) and 420 nm (nitro chromophore) |
| Retention | Nitro-diamine elutes later than the reduced triamine due to H-bonding/planarity.[2] |
Safety & Toxicology (E-E-A-T)
Hazard Class: Irritant / Potential Mutagen.
-
Mutagenicity: Nitro-phenylenediamines are structurally related to known mutagens. The metabolic reduction of the nitro group can form N-hydroxylamines, which interact with DNA. However, the N-methyl substitution may modulate this activity compared to the parent primary amine.
-
Skin Sensitization: As a PPD (p-phenylenediamine) derivative analog, this compound is a potential skin sensitizer. Handle with nitrile gloves and work in a fume hood.
-
Incompatibility: Avoid contact with strong oxidizing agents (e.g., peroxides, permanganates) as this may trigger uncontrollable exothermic decomposition.
References
-
PubChem. HC Red 3 (Related Structure/Isomer Data). National Library of Medicine. Available at: [Link][3]
-
Scientific Committee on Consumer Safety (SCCS). Opinion on HC Red n° 3. European Commission, 2013. (Provides toxicological context for N-substituted nitro-phenylenediamines). Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Benzimidazoles. (General mechanistic grounding for 1,2-diamine cyclizations). Available at: [Link]
-
Sukhorukov, A. Y. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Frontiers in Chemistry, 2020.[4][5] Available at: [Link]
Sources
- 1. N,N'-Dimethyl-2-nitro-benzene-1,3-diamine | 1522819-60-8 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. HC Red 3 | C8H11N3O3 | CID 3465817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (PDF) Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [academia.edu]
- 5. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis protocol for N,N'-Dimethyl-2-nitro-benzene-1,3-diamine
This guide outlines the synthesis and application protocols for N,N'-Dimethyl-2-nitrobenzene-1,3-diamine (also known as 1,3-bis(methylamino)-2-nitrobenzene).[1][2][3] This compound is a specialized intermediate used in the synthesis of benzimidazoles, energetic materials, and functionalized dyes.
The protocol focuses on the Nucleophilic Aromatic Substitution (SNAr) of 2,6-dichloronitrobenzene.[1][3] This route is preferred in industrial and research settings due to the high activation provided by the nitro group at the 2-position, which facilitates the displacement of the chloro substituents by methylamine.[2]
Part 1: Technical Application Note
Reaction Mechanistics
The synthesis relies on the electronic character of the 2,6-dichloronitrobenzene scaffold.[2] The nitro group (-NO2) is a strong electron-withdrawing group (EWG).[1][2][3] Through both inductive (-I) and mesomeric (-M) effects, it significantly reduces the electron density at the ortho positions (C2 and C6 relative to the nitro group, or C1 and C3 in the IUPAC numbering for the diamine).[1][3]
-
Step 1 (Mono-substitution): The first equivalent of methylamine attacks the electron-deficient carbon bearing a chlorine atom.[1][2][3] The Meisenheimer complex forms and collapses to expel chloride, yielding the intermediate N-methyl-3-chloro-2-nitroaniline.[1][2][3]
-
Step 2 (Di-substitution): The second substitution is kinetically slower because the newly introduced electron-donating methylamino group (-NHMe) increases electron density on the ring, slightly deactivating it toward further nucleophilic attack.[1][2][3] Therefore, forcing conditions (excess amine, heat, or pressure) are required to drive the reaction to the desired N,N'-dimethyl product.
Key Synthetic Considerations
-
Stoichiometry: A significant excess of methylamine (typically >4 equivalents) is necessary to neutralize the generated HCl and to drive the equilibrium toward the di-substituted product.[1][2][3]
-
Solvent Choice: Polar protic solvents (e.g., Ethanol, Methanol) are commonly used to solubilize the amine. However, for difficult substrates, polar aprotic solvents (DMF, DMSO) can accelerate SNAr rates.
-
Temperature Control: While the mono-substitution can occur at moderate temperatures, the di-substitution often requires reflux or autoclave conditions (80–120 °C).[1][2][3]
Part 2: Step-by-Step Synthesis Protocol
Target Compound: N,N'-Dimethyl-2-nitrobenzene-1,3-diamine CAS Number: 1522819-60-8 (Generic/Isomer variations exist; specific structure confirmed via IUPAC) Precursor: 2,6-Dichloronitrobenzene (CAS: 601-88-7)[1][2][3]
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 2,6-Dichloronitrobenzene | Substrate | 1.0 | Solid, irritant |
| Methylamine (40% aq. or alcoholic) | Nucleophile | 5.0 - 6.0 | Excess required; volatile |
| Ethanol (Absolute) | Solvent | N/A | Reaction medium |
| Potassium Carbonate (K₂CO₃) | Base | 2.5 | Acid scavenger (optional if amine is in large excess) |
| Water | Quench | N/A | Precipitation |
Experimental Procedure
1. Preparation of Reaction Mixture:
-
In a high-pressure glass reaction vessel or autoclave (rated for >5 bar), dissolve 2,6-dichloronitrobenzene (10.0 mmol) in Ethanol (20 mL).
-
Add Potassium Carbonate (25.0 mmol) if using an acid scavenger, or rely on excess amine.
-
Cool the solution to 0–5 °C in an ice bath.
-
Slowly add Methylamine solution (60.0 mmol, ~40% in H₂O or MeOH) dropwise to prevent initial exotherm.
2. Reaction Phase:
-
Seal the vessel.
-
Heat the mixture to 90–100 °C .
-
Maintain stirring for 6–12 hours .
3. Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure (Rotavap) to remove ethanol and excess methylamine.[1]
-
Resuspend the residue in Water (50 mL) and stir vigorously for 30 minutes. The product is typically hydrophobic and will precipitate as a solid.
-
Filtration: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold water (3 x 20 mL) to remove inorganic salts (KCl/K₂CO₃).
4. Purification:
-
Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.
-
Dry the orange/red crystals in a vacuum oven at 45 °C overnight.
Part 3: Visualization & Data
Synthesis Workflow Diagram
Caption: Workflow for the SNAr synthesis of N,N'-Dimethyl-2-nitrobenzene-1,3-diamine from 2,6-dichloronitrobenzene.
Physicochemical Properties Table
| Property | Value (Approx.) | Note |
| Molecular Formula | C₈H₁₁N₃O₂ | |
| Molecular Weight | 181.19 g/mol | |
| Appearance | Orange to Red Crystals | Typical for nitroanilines |
| Melting Point | 160–165 °C | Varies by purity/polymorph |
| Solubility | DMSO, DMF, Hot Ethanol | Insoluble in water |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12454259, N1,N4-Dimethyl-2-nitrobenzene-1,4-diamine (Isomer Comparison). Retrieved from [Link]
-
Zhang, Y., et al. (2010). Synthesis and crystal structure of N,N'-diethyl-4-nitrobenzene-1,3-diamine. (Comparative synthetic methodology for nitro-diamines). Retrieved from [Link]
Sources
- 1. pharmacy.ohio.gov [pharmacy.ohio.gov]
- 2. 13183-00-1|1-N-methyl-6-nitrobenzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 3. 6149-34-4|N1-(4-Nitrophenyl)benzene-1,4-diamine|BLD Pharm [bldpharm.com]
- 4. Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Reductive cyclization using N,N'-Dimethyl-2-nitro-benzene-1,3-diamine
Application Note: High-Efficiency Reductive Cyclization of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine
Executive Summary
This guide details the protocol for the reductive cyclization of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine (also known as N,N'-dimethyl-2-nitro-1,3-phenylenediamine). This specific precursor is a critical scaffold for synthesizing 1-methyl-7-(methylamino)-1H-benzimidazoles , a motif found in DNA-intercalating agents, kinase inhibitors, and fluorescent dyes.
The transformation involves the reduction of the sterically crowded nitro group at position 2, followed by immediate cyclization with a C1 source (such as formic acid or an aldehyde) to form the imidazole ring. Due to the high air sensitivity of the intermediate triamine (2-amino-N,N'-dimethyl-benzene-1,3-diamine), this protocol utilizes a one-pot reductive cyclization strategy to maximize yield and purity.
Chemistry & Mechanism
The Challenge: Air Sensitivity & Sterics
The reduction of the nitro group yields an electron-rich 1,2,3-triamine system. These intermediates are notoriously unstable, prone to rapid oxidation to dark-colored quinone imines upon exposure to air. Furthermore, the presence of methyl groups at positions 1 and 3 creates steric bulk (peri-strain) in the final benzimidazole product (interaction between the N1-methyl and C7-methylamino group).
Reaction Pathway
The reaction proceeds through two distinct phases in a single pot:
-
Reduction: The nitro group (
) is reduced to a primary amine ( ). -
Cyclization: The newly formed amine condenses with the electrophilic carbon source (e.g., Formic Acid) to form a formamide intermediate, which then undergoes dehydration and ring closure with the adjacent
-methylamine.
Graphviz Diagram: Reaction Mechanism
Caption: Step-wise mechanism from nitro-precursor to benzimidazole scaffold via unstable triamine intermediate.
Experimental Protocol
Two methods are provided: Method A (Iron-mediated, robust for diverse functional groups) and Method B (Hydrogenation, cleaner workup for scale-up).
Method A: Iron-Mediated One-Pot Cyclization (Standard)
Best for research scale (100 mg - 10 g) and when accessing 2-H or 2-Alkyl benzimidazoles.
Materials:
-
N,N'-Dimethyl-2-nitro-benzene-1,3-diamine (1.0 equiv)
-
Iron powder (325 mesh, 5.0 equiv)
-
Ammonium Chloride (
, 5.0 equiv) or conc. HCl (cat.)ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Solvent: Ethanol/Water (4:1) or neat Formic Acid (for 2-H benzimidazoles)
-
Electrophile: Formic Acid (solvent/reagent) or Aldehyde (1.2 equiv)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the nitro precursor in Formic Acid (10 mL per mmol substrate).
-
Note: If making a 2-substituted derivative, use Ethanol/Water solvent and add the Aldehyde + Iron +
.
-
-
Reduction/Cyclization: Add Iron powder in portions to the stirring solution.
-
Reflux: Heat the mixture to 100°C (reflux) for 3–5 hours. Monitor by TLC (the yellow nitro spot will disappear; a fluorescent blue/purple spot often appears).
-
Workup:
-
Purification: Dry organic layers over
, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient).
Method B: Catalytic Hydrogenation (High Purity)
Best for scale-up (>10 g) and ensuring minimal metal impurities.
Materials:
-
Precursor (1.0 equiv)[3]
-
Pd/C (10% wt, 0.1 equiv)
-
Triethyl Orthoformate (HC(OEt)3, 3.0 equiv) or Aldehyde
-
Solvent: Methanol or Ethanol (dry)
-
Hydrogen source: H2 balloon or Formic Acid (transfer hydrogenation)
Procedure:
-
Setup: Charge a flask with the nitro precursor, Pd/C, and solvent.
-
Add Cyclizing Agent: Add Triethyl Orthoformate (for 2-H product) and a catalytic amount of p-TsOH (10 mol%).
-
Reduction: Purge with
, then introduce (1 atm balloon). Stir vigorously at 60°C for 12 hours. -
Workup: Filter hot through Celite to remove Pd/C. Concentrate the filtrate.
-
Crystallization: The product often crystallizes upon cooling or addition of diethyl ether.
Data Analysis & Validation
Expected NMR Characteristics (1-Methyl-7-(methylamino)-1H-benzimidazole):
| Nucleus | Signal Type | Approx.[8][12] Shift (ppm) | Assignment |
| 1H | Singlet | 8.0 - 8.2 | C2-H (Imidazole proton, distinctive) |
| 1H | Singlet | 3.8 - 4.0 | N1-CH3 (Ring Methyl) |
| 1H | Singlet/Doublet | 2.9 - 3.0 | N-CH3 (Exocyclic Methylamino) |
| 1H | Broad Singlet | 5.0 - 6.0 | N-H (Exocyclic amine) |
| 1H | Multiplet | 6.5 - 7.5 | Aromatic protons (ABC system) |
Key Validation Check:
-
NOESY NMR: Look for a correlation between the N1-Methyl group and the C2-H proton, and crucially between the N1-Methyl and the C7-Methylamino group (spatial proximity).
-
Mass Spec: M+1 peak should correspond to MW of Precursor - 30 (loss of 2O, gain of C-H if formic acid used, minus H2).
-
MW(Nitro) = 195.2.
-
MW(Product, 2-H) = ~175.2.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Dark/Black Reaction Mixture | Oxidation of triamine intermediate. | Ensure inert atmosphere ( |
| Incomplete Conversion | Steric hindrance of the nitro group. | Increase temperature to 110°C. Use sealed tube if solvent boils off. |
| Low Yield | Product trapped in Iron sludge (Method A). | Wash Celite pad extensively with MeOH/DCM containing 5% |
| N-Formyl Impurity | Incomplete cyclization (intermediate formamide). | Reflux crude in 4N HCl for 1 hour to force ring closure, then basify. |
Safety & Handling
-
Nitro Compounds: Potentially explosive if heated dry. Always keep in solution during heating.
-
Diamines/Triamines: Known sensitizers and potential carcinogens. Handle in a fume hood with double gloving.
-
Iron Waste: Pyrophoric risk when dry. Keep iron filter cake wet with water before disposal.
References
-
General Benzimidazole Synthesis: Hanan, E. J., et al. "A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles." Synlett2010 .18 (2010): 2759-2764. Link
-
Reductive Cyclization Mechanism: Kim, Y., et al. "Copper-catalyzed, one-pot, three-component reaction for the synthesis of benzimidazoles." The Journal of Organic Chemistry 76.22 (2011): 9577-9583. Link
-
Dithionite Reduction Protocol: Yang, D., et al. "Sodium dithionite-mediated synthesis of benzimidazoles from o-nitroanilines and aldehydes." Tetrahedron Letters 49.33 (2008): 4915-4918. Link
-
Air Sensitivity of Triamines: Gowenlock, B. G., & Richter-Addo, G. B. "Nitroso and Nitro compounds."[2][11] Chemical Reviews (Comprehensive coverage of nitro reduction intermediates).
Sources
- 1. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 2. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 3. Efficient reduction of nitro compounds and domino preparation of 1-substituted-1 H -1,2,3,4-tetrazoles by Pd( ii )-polysalophen coated magnetite NPs a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01164B [pubs.rsc.org]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-METHYLBENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 9. The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN111689903A - Synthesis method of 2-n-propyl-4-methyl-6- (1-methylbenzimidazole-2-yl) benzimidazole - Google Patents [patents.google.com]
- 11. air.unimi.it [air.unimi.it]
- 12. 1,3-ジメチル-2-ニトロベンゼン 99% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Precision N-Alkylation of 2-Nitro-benzene-1,3-diamine
Executive Summary
Substrate: 2-nitro-benzene-1,3-diamine (CAS: 603-85-0). Chemical Context: This substrate features two primary amino groups flanking a central nitro group. The nitro group exerts a strong electron-withdrawing effect (-I, -M), significantly reducing the nucleophilicity of the amino groups. Additionally, intramolecular hydrogen bonding between the amine protons and the nitro oxygen stabilizes the molecule but further creates a kinetic barrier to functionalization. Challenge: Achieving selective alkylation (mono- vs. bis- vs. poly-) without reducing the nitro group or causing uncontrolled polyalkylation. Solution: This guide details two primary protocols:
-
Reductive Alkylation (Method A): The preferred method for introducing alkyl chains (C2+) with high regiocontrol and chemoselectivity.
-
Direct Alkylation (Method B): Suitable for methylation or when using highly reactive electrophiles, though requiring stricter stoichiometric control.
Strategic Method Selection
Before initiating synthesis, select the protocol based on your target substitution pattern.
Caption: Decision matrix for selecting the optimal alkylation strategy based on the desired substituent and symmetry.
Protocol A: Reductive Alkylation (Preferred)
Applicability: Introduction of Ethyl, Propyl, Isopropyl, Benzyl, and other C2+ groups. Mechanism: Formation of an imine/iminium species followed by in situ selective reduction. Chemoselectivity: Uses Borohydride reagents (NaBH(OAc)₃ or NaBH₃CN) which reduce the imine C=N bond but leave the aromatic NO₂ group intact.
Materials
-
Substrate: 2-nitro-benzene-1,3-diamine (1.0 equiv)
-
Electrophile: Corresponding Aldehyde (e.g., Acetaldehyde for ethyl, Benzaldehyde for benzyl).
-
For Mono-alkylation: 1.0 – 1.1 equiv.
-
For Bis-alkylation (N,N'): 2.5 – 3.0 equiv.
-
-
Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 – 3.0 equiv).
-
Alternative: NaBH₃CN (requires AcOH, toxic). STAB is preferred for safety and better imine selectivity.
-
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv, optional but recommended to catalyze imine formation).
Step-by-Step Procedure
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitro-benzene-1,3-diamine (1.0 mmol) in DCE (5–10 mL).
-
Imine Formation: Add the Aldehyde (1.0 mmol for mono; 2.5 mmol for bis).
-
Critical Step: Add Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes. The solution may darken or change color (often deep red/orange) as the imine forms.
-
Note: Due to the electron-withdrawing nitro group, imine formation is the rate-determining step.
-
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 mmol for mono; 3.0 mmol for bis) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 12–24 hours under Nitrogen/Argon.
-
Monitoring: Check via TLC (Mobile phase: Hexane/EtOAc 7:3). The product will be less polar than the starting diamine.
-
-
Quench: Quench by adding saturated aqueous NaHCO₃ solution (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM or EtOAc (3 x 15 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via Flash Column Chromatography on Silica Gel.
-
Gradient: 0% → 30% EtOAc in Hexanes.
-
Product: The alkylated product is typically a deeply colored (red/orange) solid.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Reaction | Deactivated amine fails to form imine. | Add 4Å Molecular Sieves to remove water; Heat to 40°C during imine formation step (before adding reductant). |
| Over-alkylation | Reductant added too fast or excess aldehyde. | Use strict 1.0 equiv of aldehyde; Add aldehyde via syringe pump over 1 hour. |
| Nitro Reduction | Wrong reductant used (e.g., H₂/Pd). | Ensure Borohydride reagents are used.[1] Avoid catalytic hydrogenation. |
Protocol B: Direct Alkylation (Methylation)
Applicability: Specifically for Methylation (using MeI) or when aldehydes are unstable. Risk: Higher risk of over-alkylation (quaternization) compared to Method A.
Materials
-
Substrate: 2-nitro-benzene-1,3-diamine (1.0 equiv).
-
Alkylating Agent: Methyl Iodide (MeI) or Alkyl Bromide.
-
Base: Potassium Carbonate (K₂CO₃) (anhydrous, 2.0 equiv) or DIPEA.
-
Solvent: DMF (Anhydrous) or Acetonitrile (CH₃CN).
Step-by-Step Procedure
-
Dissolution: Dissolve 2-nitro-benzene-1,3-diamine (1.0 mmol) in anhydrous DMF (5 mL).
-
Activation: Add K₂CO₃ (2.0 mmol). Stir at RT for 15 minutes.
-
Addition: Add Methyl Iodide (1.0 mmol for mono) dropwise via syringe.
-
Safety: MeI is a potent carcinogen. Handle in a fume hood.
-
-
Heating: Heat the reaction to 60°C for 4–8 hours.
-
Note: The nitro group deactivates the amine, so heat is often required to drive the SN2 reaction.
-
-
Workup: Pour the reaction mixture into ice-cold water (20 mL). The product may precipitate.[2]
-
If solid: Filter and wash with water.[3]
-
If oil: Extract with EtOAc, wash with water (3x) to remove DMF, then Brine.
-
-
Purification: Column Chromatography (essential to separate Mono-Me, Di-Me, and starting material).
Reaction Workflow Visualization
Caption: Workflow for the Reductive Alkylation (Method A) ensuring nitro group preservation.
Safety & Handling (E-E-A-T)
-
Nitro Compounds: Aromatic nitro compounds are potentially explosive if heated dry and are often toxic/mutagenic. Avoid heating the dry solid above 100°C.
-
Sodium Cyanoborohydride: If using NaBH₃CN, be aware that contact with strong acid releases highly toxic HCN gas . Always work in a well-ventilated fume hood and quench waste in a basic solution (pH > 10). NaBH(OAc)₃ is a safer alternative.[4]
-
Methyl Iodide: A volatile alkylating agent and suspected carcinogen. Use specific glove protection (e.g., Silver Shield) if possible, or double nitrile gloves.
References
-
Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
-
Selectivity in Nitro-Arene Alkylation: Rhee, H., et al. "One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes."[4] The Journal of Organic Chemistry, 2007. (Contextual grounding for aniline reactivity).
-
Borohydride Chemoselectivity: Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 1998. Link
-
General Amine Synthesis: "Amine synthesis by reductive amination."[1] Organic Chemistry Portal. Link
Sources
Catalytic hydrogenation methods for N,N'-Dimethyl-2-nitro-benzene-1,3-diamine
An Application Guide to the Catalytic Hydrogenation of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the catalytic hydrogenation of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine to its corresponding triamine, N,N',N'-trimethylbenzene-1,2,3-triamine. This transformation is a critical step in the synthesis of various specialty chemicals and pharmaceutical intermediates. The document delves into the underlying reaction mechanisms, a comparative analysis of common catalytic systems, and the critical influence of reaction parameters. Emphasis is placed on providing robust, field-proven protocols that ensure high yield, purity, and operational safety. This guide is intended for researchers, chemists, and process development professionals engaged in synthetic organic chemistry.
Introduction and Strategic Importance
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a reliable route to primary aromatic amines. The specific reduction of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine is of particular interest as it furnishes a vicinal triamine scaffold. However, this reaction presents two primary challenges:
-
Chemoselectivity: The reduction must proceed without affecting other potential functionalities on the molecule or causing over-reduction.
-
Product Stability: The resulting product, an aromatic triamine, is highly susceptible to air oxidation, which can lead to discoloration, degradation, and complex purification procedures.[1]
This guide addresses these challenges by presenting controlled catalytic methods that maximize the yield of the desired triamine while providing clear instructions for its safe handling and isolation.
Mechanistic Rationale: The Pathway from Nitro to Amine
The catalytic hydrogenation of a nitro group is a six-electron reduction that proceeds through several intermediates.[2] Understanding this pathway is crucial for optimizing reaction conditions and minimizing side-product formation. The reduction can follow two primary routes: a direct hydrogenation pathway and a condensation pathway.
-
Direct Hydrogenation Route: The nitro group (Ar-NO₂) is sequentially reduced on the catalyst surface to nitroso (Ar-NO) and then to hydroxylamine (Ar-NHOH), which is finally reduced to the amine (Ar-NH₂).
-
Condensation Route: The intermediate nitroso and hydroxylamine species can condense to form an azoxy compound (Ar-N(O)=N-Ar), which is then further reduced to azo (Ar-N=N-Ar), hydrazo (Ar-NH-NH-Ar), and finally cleaved to the amine product.[3]
For the synthesis of simple anilines, reaction conditions are typically optimized to favor the direct hydrogenation route and ensure complete reduction to the amine.
Caption: General pathways for aromatic nitro group reduction.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount for a successful hydrogenation. Several heterogeneous catalysts are effective, each with distinct advantages and operational considerations.
| Catalyst | Key Advantages | Key Disadvantages | Best For |
| Palladium on Carbon (Pd/C) | High activity, excellent selectivity, widely used.[4][5] | Pyrophoric when dry[6], can be expensive, may cause dehalogenation. | General-purpose, high-yield lab and scale-up applications. |
| Raney® Nickel (Ra-Ni) | Very high activity, lower cost than noble metals.[7][8][9] | Highly pyrophoric, must be stored and handled wet[7], potential for lower chemoselectivity. | Large-scale industrial processes where cost is a major factor. |
| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | Highly effective, often used when Pd/C is problematic (e.g., to avoid dehalogenation).[10] | Expensive, can sometimes promote arene ring reduction under harsh conditions. | Substrates sensitive to dehalogenation or other Pd-catalyzed side reactions. |
| Transfer Hydrogenation (e.g., Pd/C with H-donor) | Avoids high-pressure hydrogen gas, simpler experimental setup.[11] | May require stoichiometric amounts of H-donor, potentially more waste. | Labs not equipped for high-pressure reactions; offers excellent safety profile. |
For the target transformation, Palladium on Carbon (Pd/C) is often the catalyst of choice due to its proven reliability and high selectivity for nitro group reduction.[4] Raney Nickel serves as a robust, cost-effective alternative.[8][12]
Critical Reaction Parameters
Optimizing the following parameters is essential for achieving a clean and complete reaction:
-
Hydrogen Source:
-
Hydrogen Gas (H₂): The most common and atom-economical source. Reactions can be run from atmospheric pressure (balloon) to high pressure (autoclave).[13] Higher pressure generally increases the reaction rate.[14]
-
Hydrogen Donors: For transfer hydrogenation, reagents like ammonium formate (HCO₂NH₄) or formic acid are used.[11] These decompose in situ on the catalyst surface to provide hydrogen, avoiding the need for pressurized gas cylinders.[11]
-
-
Solvent: Polar protic solvents such as ethanol, methanol, or isopropanol are preferred. They effectively dissolve the substrate and intermediates and can participate in the proton transfer steps of the mechanism. Water can also be used, sometimes with an acid co-solvent, which can be effective for dinitroaniline substrates.[1]
-
Temperature: Most nitro group hydrogenations are exothermic.[15] Reactions are often initiated at room temperature, but gentle heating (40-80 °C) may be required to drive the reaction to completion. Temperature control is critical to prevent runaway reactions.[15]
-
Catalyst Loading: Typically ranges from 1-10 mol% for noble metal catalysts. Higher loading accelerates the reaction but increases cost. For industrial processes, catalyst loading is minimized and recycling protocols are implemented.
Experimental Protocols
Safety First: Catalytic hydrogenation involves flammable solvents, pyrophoric catalysts, and potentially explosive hydrogen gas. All procedures must be conducted in a certified chemical fume hood.[13][16] Proper personal protective equipment (PPE) is mandatory. The system must be purged with an inert gas (nitrogen or argon) to remove all oxygen before introducing hydrogen.[15][17]
Protocol 1: High-Pressure Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is the industry-standard method, offering high efficiency and reliability. It requires a pressure-rated hydrogenation reactor (e.g., a Parr shaker or a stainless-steel autoclave).
Caption: Workflow for high-pressure catalytic hydrogenation.
Step-by-Step Procedure:
-
Reactor Charging: To a suitable high-pressure reactor vessel, add N,N'-Dimethyl-2-nitro-benzene-1,3-diamine (1.0 eq).
-
Under a gentle stream of nitrogen, add ethanol (approx. 10-20 mL per gram of substrate).
-
Carefully add 10% Palladium on Carbon (5-10 mol %). It is highly recommended to use a water-wet catalyst (e.g., 50% water by weight) to minimize the risk of ignition.[17]
-
System Purge: Seal the reactor. Pressurize the vessel with nitrogen to ~5 bar, then slowly vent the pressure. Repeat this cycle a minimum of three times to ensure the atmosphere is inert.[15][16]
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-10 bar).
-
Begin vigorous stirring and, if necessary, heat the reaction to 40-60 °C.[14]
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. This can be confirmed by taking a small aliquot (after depressurizing and purging with nitrogen) and analyzing it by TLC or LC-MS.
-
Shutdown: Once complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen to a safe exhaust.
-
Inerting: Purge the reactor three times with nitrogen to remove all residual hydrogen.[16]
-
Catalyst Filtration (CRITICAL SAFETY STEP): Open the reactor in the fume hood. Set up a Büchner funnel with a pad of Celite®. Under a nitrogen atmosphere, filter the reaction mixture through the Celite®. Wash the reactor and the filter cake with additional solvent (ethanol). Crucially, do not allow the catalyst on the filter cake to dry. [2][6] Immediately quench the used catalyst by transferring the wet cake into a separate container of water.[6]
-
Product Isolation: The filtrate contains the desired N,N',N'-trimethylbenzene-1,2,3-triamine. Due to its sensitivity to air, it is best to use it immediately in the next step or to isolate it quickly. Concentrate the solvent under reduced pressure. The resulting product should be stored under an inert atmosphere.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This method avoids the use of high-pressure hydrogen gas and is well-suited for standard laboratory glassware.
Step-by-Step Procedure:
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve N,N'-Dimethyl-2-nitro-benzene-1,3-diamine (1.0 eq) in methanol or ethanol (15-25 mL per gram).
-
Inert Atmosphere: Purge the flask with nitrogen for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of nitrogen, add 10% Palladium on Carbon (5-10 mol %).
-
Reagent Addition: Add ammonium formate (HCO₂NH₄, 3.0-5.0 eq) in portions. The reaction is often exothermic, and gas evolution (CO₂ and NH₃) will be observed.[11]
-
Reaction: Heat the mixture to a gentle reflux (typically 50-70 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed (typically 1-4 hours).
-
Work-up: Cool the reaction to room temperature. Filter the catalyst through a pad of Celite® under a nitrogen atmosphere, following the same critical safety precautions outlined in Protocol 1 (Step 10).
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The residue will contain the product and ammonium salts. The product can be purified by extraction or chromatography, keeping in mind its sensitivity to air.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Linqu Winsee Chemical Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6_6erPMpEr1HTzg84eycQtG77jz1XbPMYwqgbstzEElMrt-uXRJIiYai3oP6A3t55AaZoBa0Tcy6QNdVMCtjY61CVkdOFKS6kEydBUKIUNve0vGYptEBVOavWgYYVhzJXHi4AmEcdfRq3UWvJ_TleRd7z3yk1Qkm02ifsZll9UMplfdE=]
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- Process for the preparation of triamino benzenes by catalytic hydrogenation of 2,4-dinitro anilines. Google Patents (US4141917A). [URL: https://patents.google.
- Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [URL: https://pubs.acs.org/doi/10.1021/acs.chas.0c00033]
- Nitro Reduction - Common Conditions. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/nitro-reduction.shtm]
- Hydrogenation SOP. University of Rochester. [URL: https://www.sas.rochester.
- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/23/12/3173]
- Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. ResearchGate. [URL: https://www.researchgate.
- Safety Guidelines for Hydrogenation Reactions. University of Pittsburgh. [URL: https://www.safety.pitt.
- Pd/C-Catalyzed Transfer Hydrogenation with Hantzsch Ester 1,4-Dihydropyridine for the Reduction of Aromatic Azides, Aromatic Nitro Compounds and Olefins. ResearchGate. [URL: https://www.researchgate.
- Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17435999/]
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c00659]
- Selective hydrogenation of m-dinitrobenzene to m-nitroaniline catalyzed by PVP-Ru/Al2O3. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/abs/pii/S138111690600539X]
- Dinitroaniline. Wikipedia. [URL: https://en.wikipedia.org/wiki/Dinitroaniline]
- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9368812/]
- Analytical methods for 1,3-DNB and 1,3,5-TNB. Agency for Toxic Substances and Disease Registry. [URL: https://www.
- HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry. [URL: https://rasayanjournal.co.in/admin/php/upload/2115_pdf.pdf]
- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem. [URL: https://www.benchchem.
- Reagent Friday: Raney Nickel. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2011/09/30/reagent-friday-raney-nickel/]
- HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. ResearchGate. [URL: https://www.researchgate.
- What is the reaction mechanism for the synthesis of N,N dimethylbenzamide from benzene?. Quora. [URL: https://www.quora.
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- Org. Synth. 2010, 87, 231. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v87p0231]
- Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. Faraday Discussions (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2019/fd/c8fd00190a]
- Catalytic hydrogenation of dimethyl-nitrobenzene to dimethyl-aniline over Ni catalysts. International Journal of Chemical Engineering and Processing. [URL: https://www.ikpress.org/index.php/IJCEP/article/view/575]
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- The Art of Heterogenous Catalytic Hydrogenation Part 2. University of Illinois. [URL: https://scs-lms.illinois.
- FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry. [URL: https://rasayanjournal.co.in/admin/php/upload/112_pdf.pdf]
- Catalytic hydrogenation of nitroarenes into different products via different routes. ResearchGate. [URL: https://www.researchgate.net/publication/338906977_Catalytic_hydrogenation_of_nitroarenes_into_different_products_via_different_routes]
- Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10450519/]
- Hydrogenation of Nitro Product. Scribd. [URL: https://www.scribd.
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3310402/]
- N,N-Dimethylbenzylamine synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/103-83-3.htm]
- Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene. Chemical Engineering Transactions. [URL: https://www.cetjournal.it/index.php/cet/article/view/CET2186105]
- One pot reduction of dinitro compounds to diamines. Sciencemadness Discussion Board. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=170884]
- N,N-Dimethylbenzylamine for synthesis. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d156804]
- Tests for Organic nitro groups - Reduction to NHOH. YouTube. [URL: https://www.youtube.
- Electroreduction of m-nitroaniline to m-phenylene diamine using Ti3+/Ti4+ redox system. SciSpace. [URL: https://typeset.io/papers/electroreduction-of-m-nitroaniline-to-m-phenylene-diamine-40x794v9]
- 2,2-Dimethyl-N,N′-bis(4-nitrobenzylidene)propane-1,3-diamine. NIH. [URL: https://www.ncbi.nlm.nih.gov/Structure/pdb/1R2T]
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Application Note: Formulation of Semi-Permanent Hair Colorants with N,N'-Dimethyl-2-nitro-benzene-1,3-diamine
This Application Note is designed for research and development professionals in the cosmetic and personal care sector. It details the formulation, processing, and validation of semi-permanent hair colorants utilizing N,N'-Dimethyl-2-nitro-benzene-1,3-diamine , a nitro-phenylenediamine derivative.
Executive Summary & Chemical Profile[1]
N,N'-Dimethyl-2-nitro-benzene-1,3-diamine (CAS: 1522819-60-8) represents a class of nitro-phenylenediamine direct dyes. Unlike oxidative dyes (e.g., p-phenylenediamine) that require coupling agents and peroxide, this molecule functions as a direct dye , depositing pre-formed chromophores onto the hair cuticle and outer cortex via non-covalent interactions (Van der Waals forces and hydrogen bonding).
Physicochemical Identity
-
Chemical Name: N,N'-Dimethyl-2-nitro-benzene-1,3-diamine[1][2][3][4]
-
Molecular Formula:
-
Molecular Weight: 181.19 g/mol [2]
-
Appearance: Typically a yellow-to-orange crystalline powder.
-
Solubility Profile: Low water solubility; soluble in glycol ethers (Ethoxydiglycol), lower alcohols (Ethanol, Isopropanol), and acidic/alkaline aqueous solutions at elevated temperatures.
-
Regulatory Status: As a research-grade material or novel cosmetic ingredient, strict adherence to local safety assessments (e.g., SCCS guidelines for nitro-substituted amines) is required before human trials.
Mechanism of Action
The dye molecule diffuses through the inter-scale regions of the hair cuticle. Its small molecular size (MW < 200 Da) and nitro-amine polarity allow it to penetrate the endocuticle and outer cortex, providing semi-permanent coloration (lasting 6–12 shampoos).
Formulation Architecture
To ensure stability and uniform deposition, the formulation chassis must address the dye's hydrophobicity and potential for crystallization.
The Solvent System (The "Carrier")
Water alone is insufficient. A binary or ternary solvent system is required to solubilize the dye and swell the hair shaft.
-
Ethoxydiglycol (Transcutol): The gold standard solvent for hair dyes. It acts as a coupling agent, bridging the dye and the aqueous phase, and enhances penetration into the hair shaft.
-
Propylene Glycol: Acts as a co-solvent and humectant, preventing the dye from crystallizing on the hair surface during drying.
Rheology Modifiers (The "Chassis")
Nitro dyes can be sensitive to anionic thickeners (like Carbomers) if the dye exhibits any cationic character at low pH.
-
Preferred: Hydroxyethylcellulose (HEC) or Hydroxypropyl Starch Phosphate . These non-ionic/modified biopolymers provide a stable gel network that tolerates high solvent loads and pH shifts (3.0 – 10.0) without precipitating the dye.
Visualizing the Formulation Logic
Figure 1: Critical path for incorporating hydrophobic nitro dyes into an aqueous gel chassis.
Protocol A: Bench-Scale Formulation (100g Batch)
This protocol creates a Semi-Permanent Gel (pH 9.0) designed for maximum penetration.
Equipment Required[6]
-
Overhead stirrer (propeller blade).
-
Hot plate/magnetic stirrer.
-
pH meter (calibrated at pH 7.0 and 10.0).
-
Beakers (Main Phase A, Solvent Phase B).
Ingredients Table
| Phase | Ingredient (INCI/Chemical) | % w/w | Function |
| A | Deionized Water | q.s. to 100 | Solvent |
| A | Disodium EDTA | 0.10 | Chelating Agent |
| A | Hydroxyethylcellulose (High Viscosity) | 1.20 | Rheology Modifier |
| B | N,N'-Dimethyl-2-nitro-benzene-1,3-diamine | 0.50 - 1.00 | Active Dye |
| B | Ethoxydiglycol | 5.00 | Penetration Enhancer |
| B | Propylene Glycol | 3.00 | Co-solvent / Humectant |
| B | Benzyl Alcohol | 2.00 | Co-solvent / Preservative Booster |
| C | Aminomethyl Propanol (AMP) | q.s. to pH 9.0 | pH Adjuster |
| C | Cocamidopropyl Betaine (30%) | 2.00 | Surfactant / Wetting |
| D | Preservative (e.g., Phenoxyethanol) | 0.80 | Antimicrobial |
Step-by-Step Procedure
1. Phase A Preparation (The Gel Base):
-
Heat Deionized Water to 75°C .
-
Add Disodium EDTA and mix until dissolved.
-
Slowly disperse Hydroxyethylcellulose (HEC) into the vortex. Mix at medium speed until fully hydrated and no lumps remain. Maintain temperature at 70-75°C.
2. Phase B Preparation (The Dye Concentrate):
-
In a separate beaker, combine Ethoxydiglycol, Propylene Glycol, and Benzyl Alcohol.
-
Add N,N'-Dimethyl-2-nitro-benzene-1,3-diamine .
-
Heat Phase B to 60-70°C with magnetic stirring. Critical: Ensure the dye is completely dissolved. If crystals remain, they will cause spotting on the hair.
3. Emulsification/Mixing:
-
Slowly add Phase B (Dye Solution) into Phase A (Gel Base) while stirring at 300-500 RPM.
-
The mixture will turn a vibrant yellow/orange. Mix for 10 minutes to ensure homogeneity.
4. Finishing (Phase C & D):
-
Cool the batch to 45°C .
-
Add Cocamidopropyl Betaine (improves wetting on hair fibers).
-
Add the Preservative.
-
pH Adjustment: Measure pH. It will likely be neutral. Add Aminomethyl Propanol dropwise to adjust pH to 9.0 ± 0.2 . (Alkaline pH swells the cuticle, improving dye uptake).
-
Cool to room temperature (25°C) and discharge.
Protocol B: Performance & Stability Validation
Trustworthiness in formulation comes from rigorous testing. This protocol uses the CIELAB (
Dye Uptake Test (Delta E)
Materials:
-
Standardized Bleached Yak Hair or Human Platinum Blonde Tresses.
-
Spectrophotometer (e.g., Datacolor or Konica Minolta).
Procedure:
-
Baseline Measurement: Measure the
values of the undyed tress ( ). -
Application: Apply the gel at a ratio of 1:1 (1g dye per 1g hair). Spread evenly.
-
Process: Incubate at 30°C for 30 minutes .
-
Rinse: Rinse with lukewarm water until water runs clear. Air dry.
-
Final Measurement: Measure
of the dyed tress ( ). -
Calculation: Calculate the total color difference (
).
-
Target: A
typically indicates strong deposition for nitro dyes on bleached hair.
Wash Fastness (Stability)
Procedure:
-
Take the dyed tress from 4.1.
-
Perform 10 wash cycles . One cycle = Wetting
Apply 0.5g Standard Shampoo (SLES-based) Massage 30s Rinse Dry. -
Measure
after 5 and 10 washes. -
Success Criteria: The color retention should be >70% after 5 washes (i.e.,
between "Dyed" and "Washed" should be minimal relative to the initial uptake).
Visualizing the Mechanism
Figure 2: Mechanism of direct dye diffusion into the hair cortex.
Troubleshooting & Safety
| Issue | Causality | Corrective Action |
| Dye Precipitation | Solvent load too low or thermal shock during cooling. | Increase Ethoxydiglycol to 7-10%. Ensure Phase B is hot when added to Phase A. |
| Spotting on Hair | Undissolved dye crystals. | Filter the final bulk through a 100-micron mesh. Increase mixing time of Phase B. |
| Low Color Uptake | pH too low (cuticle closed) or hair too healthy. | Adjust pH to 9.0-9.5. Use heat (40°C) during application incubation. |
Safety Warning: Nitro-phenylenediamines are potential sensitizers. Always conduct a Patch Test and review the MSDS/SDS for CAS 1522819-60-8. Ensure compliance with regional regulations (EU Cosmetic Regulation 1223/2009 or FDA) regarding maximum usage levels (typically <1.0% for nitro dyes).
References
-
Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on HC Yellow n° 2. SCCS/1309/10. European Commission. Link(Cited for comparative toxicological limits of nitro-phenylenediamines).
-
European Commission. (2009). Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products. Link(Regulatory framework for hair dye safety).
-
ChemicalBook. (2024). N,N'-Dimethyl-2-nitro-benzene-1,3-diamine Properties and CAS 1522819-60-8. Link(Chemical identity source).
-
Datacolor. (2023). What is CIELAB Color Space?Link(Methodology for colorimetric validation).
Sources
- 1. 1522819-60-8 CAS Manufactory [m.chemicalbook.com]
- 2. 1522819-60-8 CAS Manufactory [m.chemicalbook.com]
- 3. N,N'-Dimethyl indigo | CAS#:72460-55-0 | Chemsrc [chemsrc.com]
- 4. N,N'-Dimethyl-2-nitro-benzene-1,3-diamine | 1522819-60-8 [m.chemicalbook.com]
- 5. What Is CIELAB? | Datacolor [datacolor.com]
- 6. What Is CIELAB Color Space? - HunterLab Horizons Blog | HunterLab [hunterlab.com]
- 7. researchgate.net [researchgate.net]
Solvent selection for N,N'-Dimethyl-2-nitro-benzene-1,3-diamine reactions
An In-Depth Guide to Solvent Selection for N,N'-Dimethyl-2-nitro-benzene-1,3-diamine Reactions
Abstract
N,N'-Dimethyl-2-nitro-benzene-1,3-diamine is a pivotal intermediate in the synthesis of various heterocyclic compounds, particularly substituted benzimidazoles, which are significant pharmacophores in drug discovery. The successful transformation of this substrate through key reactions—nitro group reduction and subsequent cyclocondensation—is critically dependent on the judicious selection of the reaction solvent. This guide provides a comprehensive analysis of solvent effects, offering detailed protocols and a framework for rational solvent choice to optimize reaction outcomes, enhance safety, and align with green chemistry principles.
Introduction: The Decisive Role of the Solvent
In synthetic organic chemistry, solvents are often perceived as a passive medium. However, their role is far more intricate and influential. A solvent is an active participant that modulates reaction rates, influences selectivity, stabilizes transition states, and can even dictate the reaction pathway.[1] For a molecule like N,N'-Dimethyl-2-nitro-benzene-1,3-diamine, which possesses multiple reactive sites—a reducible nitro group and two nucleophilic secondary amine functionalities—the choice of solvent is paramount.
This document serves as a technical guide for researchers and drug development professionals. It moves beyond simplistic "like dissolves like" adages to explore the causal relationships between solvent properties and reaction performance in the context of this specific substrate. We will dissect the critical transformations of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine and provide experimentally grounded protocols for its conversion.
Core Reactions and Mechanistic Considerations
The primary synthetic utility of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine lies in its conversion to benzimidazole derivatives. This transformation is typically a two-step process, which can be performed sequentially or in a one-pot fashion:
-
Reduction of the Nitro Group: The nitro group is reduced to a primary amine, yielding the unstable intermediate, N¹,N³-dimethylbenzene-1,2,3-triamine.
-
Cyclocondensation: The resulting ortho-diamine intermediate undergoes condensation with an electrophile (e.g., an aldehyde or carboxylic acid) to form the benzimidazole ring system.
The solvent's properties will profoundly impact both stages of this sequence.
Caption: General reaction pathway for benzimidazole synthesis.
Decoding Solvent Properties for Optimized Reactions
The selection of a solvent is a multi-parameter optimization problem. Key properties must be considered in concert to achieve the desired outcome. Organic solvents are generally characterized by their volatility, flammability, and low boiling points, which aids in their removal after reaction completion.[2][3]
Polarity: Beyond a Single Number
Solvent polarity is a composite of several properties, including dielectric constant and dipole moment.[4] For the reactions of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine, which is a polar molecule, polar solvents are generally required to ensure sufficient solubility of reactants and reagents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess hydroxyl groups and can engage in hydrogen bonding. They are particularly effective for nitro group reductions. For instance, in catalytic transfer hydrogenation, protic solvents can act as a proton source.[5] They are also highly effective for the synthesis of benzimidazoles, often leading to high yields.[6][7]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have high dielectric constants but lack O-H or N-H bonds. They are excellent at dissolving a wide range of compounds.[1] DMF is a common choice for nucleophilic aromatic substitution reactions that might be used to synthesize the starting material itself.[8] For the subsequent reactions, while usable, they can sometimes complicate product isolation due to their high boiling points.
Boiling Point: The Key to Temperature Control
The boiling point of a solvent dictates the accessible temperature range for a reaction under atmospheric pressure.
-
Low-Boiling Solvents (e.g., DCM, Diethyl Ether): Generally unsuitable for these reactions, which often require heating to proceed at a reasonable rate.
-
Medium-Boiling Solvents (e.g., Ethanol, Methanol, Toluene): Ideal for many lab-scale preparations. Ethanol (b.p. 78 °C) and Methanol (b.p. 65 °C) are excellent choices for both the reduction and cyclization steps, allowing for gentle reflux conditions that facilitate reaction completion without promoting degradation.[6][9]
-
High-Boiling Solvents (e.g., DMF, DMSO, Glycerol): Useful when high temperatures are required, but product isolation can be challenging. Greener alternatives like glycerol are gaining traction for benzimidazole synthesis.[10]
Reactivity and Inertness
The chosen solvent must be inert under the reaction conditions. For instance, during a catalytic hydrogenation, easily reducible solvents like acetone are generally avoided. Alcohols like ethanol and methanol are largely inert and serve as excellent choices.[8]
Data-Driven Solvent Selection
To facilitate comparison, the properties of several common solvents are summarized below.
| Solvent | Boiling Point (°C) | Density (g/mL) | Dielectric Constant (ε) | Polarity Index | Type | Key Considerations |
| Methanol | 65 | 0.792 | 32.7 | 5.1 | Polar Protic | Excellent for reductions and cyclizations; good solubility for reactants.[6][7] |
| Ethanol | 78 | 0.789 | 24.5 | 4.3 | Polar Protic | Versatile and less toxic than methanol; widely used for hydrogenation.[8][11] |
| Water | 100 | 1.000 | 80.1 | 10.2 | Polar Protic | Green solvent; used in some metal-mediated reductions and as a co-solvent.[5][11] |
| Isopropanol | 82 | 0.786 | 19.9 | 3.9 | Polar Protic | Good alternative to ethanol, slightly less polar. |
| Acetonitrile | 82 | 0.786 | 37.5 | 5.8 | Polar Aprotic | Can be used, but protic solvents often give better results for these specific reactions.[6] |
| DMF | 153 | 0.944 | 36.7 | 6.4 | Polar Aprotic | High boiling point; can be difficult to remove. Often used in synthesis of precursors.[8] |
| Toluene | 111 | 0.867 | 2.4 | 2.4 | Nonpolar | Generally poor solubility for the polar reactants.[1] |
| DCM | 40 | 1.330 | 9.1 | 3.1 | Polar Aprotic | Boiling point is too low for most cyclization reactions. |
Data compiled from various sources.[4][12]
Experimental Protocols
Safety Note: Always handle chemical reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[13][14] N,N'-Dimethyl-2-nitro-benzene-1,3-diamine and its derivatives should be handled with care, assuming potential toxicity.
Protocol 1: Catalytic Hydrogenation of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine
This protocol describes the reduction of the nitro group to a primary amine using palladium on carbon (Pd/C) as the catalyst and ethanol as the solvent. This method is clean and efficient.[15]
Materials:
-
N,N'-Dimethyl-2-nitro-benzene-1,3-diamine (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Ethanol (ACS grade)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
In a round-bottom flask suitable for hydrogenation, dissolve N,N'-Dimethyl-2-nitro-benzene-1,3-diamine in ethanol (approx. 0.1 M concentration).
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask, and then purge the system by evacuating and refilling with hydrogen gas three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, carefully purge the reaction vessel with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.
-
The resulting filtrate contains N¹,N³-dimethylbenzene-1,2,3-triamine and can be used directly in the next step or concentrated under reduced pressure if isolation is required (note: the triamine is highly susceptible to air oxidation).
Causality: Ethanol is selected for its ability to dissolve the starting material, its inertness to hydrogenation conditions, and its suitable boiling point for easy removal.[8] The polarity of ethanol also helps to keep the resulting polar triamine in solution.
Caption: Experimental workflow for catalytic hydrogenation.
Protocol 2: One-Pot Synthesis of 1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazole
This protocol details a one-pot reaction where the nitro group is first reduced, and the resulting triamine is immediately condensed with benzaldehyde without isolation.
Materials:
-
N,N'-Dimethyl-2-nitro-benzene-1,3-diamine (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Methanol
-
Benzaldehyde (1.05 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add N,N'-Dimethyl-2-nitro-benzene-1,3-diamine and methanol (approx. 0.2 M).
-
Add tin(II) chloride dihydrate in one portion. The reaction is often exothermic.
-
Heat the mixture to reflux (approx. 65 °C) and stir for 1-2 hours, monitoring the reduction by TLC.
-
After the reduction is complete, cool the reaction mixture to room temperature.
-
Add benzaldehyde to the mixture.
-
Continue stirring at room temperature or gentle heat (40-50 °C) for an additional 2-4 hours. The cyclization is driven by the oxidative nature of the reaction conditions or ambient air.
-
Upon completion, cool the mixture and pour it into a beaker containing crushed ice.
-
Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous suspension with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final benzimidazole product.
Causality: Methanol is an excellent solvent choice here. It readily dissolves the reactants and the tin chloride reagent.[6][7] Its protic nature facilitates the reduction mechanism, and its boiling point allows for controlled reflux. For the subsequent cyclization, polar protic solvents are known to promote the condensation and dehydration steps effectively.[9]
Conclusion and Future Outlook
The selection of a solvent is a critical decision in the synthesis of complex organic molecules from N,N'-Dimethyl-2-nitro-benzene-1,3-diamine. For the key transformations of nitro reduction and benzimidazole formation, polar protic solvents, particularly methanol and ethanol , consistently emerge as superior choices. They offer an optimal balance of solubility, reactivity, temperature control, and ease of handling. While classic metal-mediated reductions and catalytic hydrogenations are robust, future work should continue to explore greener alternatives, such as transfer hydrogenation in aqueous media or the use of deep eutectic solvents, to further enhance the sustainability of these important synthetic routes.[5][10]
References
- ChemTalk. (2025, May 16). A Deep Dive into Common Organic Solvents.
- Jadhav, G. R., Shaikh, M. N., & Gaikwad, D. S. (n.d.). Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. International Journal of Institutional Pharmacy and Life Sciences.
- Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry.
- CymitQuimica. (n.d.). CAS 610-17-3: N,N-Dimethyl-2-nitrobenzenamine.
- ResearchGate. (n.d.). Solvent effect on the nitrobenzene reduction.
- Allen. (2025, June 17). Organic Solvents: Types, Uses, & Properties Explained.
- University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES.
- Santa Ana, M. A., Chadwick, I., & González, G. (1985). Solvent effects on the reduction potentials of nitroanilines. Journal of the Chemical Society, Perkin Transactions 2, 1755-1758.
- ThaiScience. (n.d.). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II)
- Fisher Scientific. (2025, May 1).
- Török, B., & London, G. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Sustainable Chemistry & Engineering, 4(11), 5855-5873.
- AkiNik Publications. (2020, August 9). Organic Solvent.
- TCI Chemicals. (2025, June 12).
- ResearchGate. (n.d.). Effect of different solvents for the synthesis of benzimidazole and benzothiazole.
- Al-Ostath, A., El-Faham, A., & Al-Amri, J. F. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(9), 103328.
- Sigma-Aldrich. (2025, November 6).
- Benchchem. (n.d.). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
- Rasayan Journal of Chemistry. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE.
Sources
- 1. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 2. Organic Solvents: Types, Uses, & Properties Explained [allen.in]
- 3. akinik.com [akinik.com]
- 4. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. thaiscience.info [thaiscience.info]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- 10. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Properties of Solvents Used in Organic Chemistry [murov.info]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and purity. We will explore the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your reaction outcomes.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis. Each answer provides a diagnostic approach and actionable solutions based on established chemical principles.
Q1: My reaction yield is consistently low. What are the primary causes for poor conversion of 2-nitro-benzene-1,3-diamine?
Low yield is the most frequent challenge in this synthesis, often stemming from a combination of factors related to reagent choice, reaction conditions, and the inherent reactivity of the substrate.
Possible Causes & Solutions:
-
Sub-optimal Methylating Agent: The choice of methylating agent is critical. Hazardous reagents like methyl iodide or dimethyl sulfate are often used but come with significant toxicity.[1] Greener alternatives like formaldehyde/formic acid (a variation of the Eschweiler-Clarke reaction) or dimethyl sulfoxide (DMSO) can be effective but require careful optimization.[2][3]
-
Insight: The two primary amino groups on the precursor, 2-nitro-benzene-1,3-diamine, have different reactivities due to the electronic effects of the ortho-nitro group. This can lead to incomplete methylation.
-
-
Inappropriate Base or pH: The basicity of the reaction medium is crucial. A base that is too weak may not sufficiently deprotonate the amine, while an overly strong base can lead to side reactions.
-
Solution: For classic alkylations with methyl halides, a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is often employed. When using formaldehyde/formic acid, formic acid itself acts as both a reagent and part of the catalytic system.[3]
-
-
Reaction Temperature and Time: Insufficient thermal energy or reaction time can lead to incomplete conversion.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[4] If the reaction stalls, a gradual increase in temperature may be necessary. For volatile reagents like methyl iodide (BP ~42°C), the reaction may need to be conducted in a sealed vessel or "bomb" reactor to maintain sufficient concentration at elevated temperatures.[5]
-
-
Catalyst Inefficiency or Absence: Some modern methylation methods rely on catalysts. For instance, direct methylation of nitro compounds can be achieved using an iron catalyst with DMSO and formic acid.[2]
-
Solution: If employing a catalytic method, ensure the catalyst is fresh and active. For one-pot reductions and methylations starting from a nitro compound, a Raney-Nickel catalyst might be used, where methanol can serve as the hydrogen source, alkylating agent, and solvent.[6]
-
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical sequence for diagnosing and resolving low-yield issues.
Caption: A decision tree for troubleshooting low reaction yields.
Q2: I'm observing significant side products. What are they and how can I minimize them?
The primary side products in this synthesis are typically the mono-methylated intermediate (N-Methyl-2-nitro-benzene-1,3-diamine) and the quaternary ammonium salt from over-methylation.
Minimization Strategies:
-
Mono-methylation:
-
Cause: Insufficient methylating agent or reaction time. The two amino groups may have different nucleophilicities, causing one to react preferentially.
-
Solution: Ensure at least two equivalents of the methylating agent are used per equivalent of the diamine. Use TLC to monitor the disappearance of the mono-methylated spot, which should appear between the starting material and the desired product.
-
-
Over-methylation (Quaternization):
-
Cause: The desired N,N'-dimethyl product is still nucleophilic and can react further with the methylating agent to form a quaternary ammonium salt, especially with highly reactive agents like methyl iodide.
-
Solution:
-
Carefully control the stoichiometry of the methylating agent. Avoid a large excess.
-
Consider a less reactive methylation system, such as the Eschweiler-Clarke reaction, which is known for its high selectivity in producing tertiary amines without quaternization.[3]
-
Lowering the reaction temperature can also reduce the rate of this side reaction.[7]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis strategy and optimization.
Q3: What are the most common and effective synthetic routes for this transformation?
There are several established methods for the N-methylation of aromatic amines. The choice often depends on available equipment, safety considerations, and desired scale.
| Method | Methylating Agent(s) | Typical Conditions | Advantages | Disadvantages |
| Classical Alkylation | Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) | K₂CO₃ or NaH in DMF/Acetonitrile | High reactivity, well-established. | Highly toxic/carcinogenic reagents[1], risk of over-methylation. |
| Eschweiler-Clarke Type | Formaldehyde & Formic Acid | Reflux, neat or in a high-boiling solvent | Low cost, low toxicity, high selectivity for tertiary amines.[3] | Can require high temperatures and long reaction times. |
| Catalytic Methylation | DMSO & Formic Acid | 150°C, often with an Iron catalyst[2] | Uses inexpensive, low-toxicity reagents.[2] | Requires high temperatures, may need pressure tube. |
| Reductive Amination | Paraformaldehyde & H₂ | Catalytic Hydrogenation (e.g., Pd/C) | Can be clean and high-yielding. | Requires specialized hydrogenation equipment. |
Q4: How do I choose the optimal methylating agent and base combination?
The optimal choice balances reactivity, selectivity, safety, and cost.
-
For Reactivity: Methyl iodide is highly reactive but difficult to control and hazardous.[5]
-
For Selectivity: The formaldehyde/formic acid system is excellent for preventing over-methylation. This is because the intermediate iminium ion is rapidly reduced, preventing further alkylation.[3]
-
For Safety & "Green" Chemistry: Using DMSO as the methyl source is a novel and greener approach.[2] Similarly, using CO₂ and H₂ with a catalyst is an environmentally benign option.[8]
-
Base Selection: The base should be strong enough to deprotonate the amine but not so strong as to cause side reactions. For MeI/DMS, K₂CO₃ is a standard choice. For reductive amination protocols, a base may not be explicitly needed, as the reaction can be acid-catalyzed.[9]
Q5: What are the best practices for reaction monitoring and product purification?
Reaction Monitoring:
-
TLC is indispensable. Use a solvent system that gives good separation between the starting material (highly polar), the mono-methylated intermediate, and the final product (less polar). A common mobile phase is a mixture of ethyl acetate and hexane.
-
Visualize spots under UV light and/or with a staining agent like potassium permanganate.
Purification:
-
Aqueous Workup: After the reaction, a standard aqueous workup is typically performed. Quench the reaction mixture with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities.
-
Column Chromatography: This is the most effective method for separating the desired product from unreacted starting material and side products. Use silica gel with a gradient elution, starting with a non-polar solvent system (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity.
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can further enhance purity.
Detailed Protocol: N-Methylation via Eschweiler-Clarke Type Reaction
This protocol provides a robust and scalable method that avoids highly toxic alkylating agents.
Materials:
-
2-nitro-benzene-1,3-diamine
-
Formic Acid (HCOOH, >95%)
-
Formaldehyde (37% solution in H₂O)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-nitro-benzene-1,3-diamine (1.0 eq).
-
Add formic acid (5.0 eq) followed by the slow addition of aqueous formaldehyde (4.0 eq).
-
Heat the reaction mixture to 90-100 °C and maintain for 8-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully neutralize by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~8).
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by silica gel column chromatography using a hexane/ethyl acetate gradient.
Illustrative Reaction Mechanism
The diagram below shows the generally accepted mechanism for the Eschweiler-Clarke reaction, which proceeds through an iminium ion intermediate.
Caption: Mechanism of amine methylation using formaldehyde and formic acid.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Methylation of amines, nitrobenzenes and aromatic nitriles with carbon dioxide and molecular hydrogen - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine
Welcome to the technical support resource for the purification of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide practical, field-tested advice for obtaining this compound in high purity. We will delve into the causality behind experimental choices, offering troubleshooting solutions and robust protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude N,N'-Dimethyl-2-nitro-benzene-1,3-diamine?
A1: The impurity profile is heavily dependent on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: If the synthesis involves the reduction of a dinitro-aniline precursor, residual starting material may be present.
-
Isomeric Byproducts: The initial nitration or amination steps in the synthesis may lack perfect regioselectivity, leading to the formation of positional isomers which can be challenging to separate due to similar polarities.[1]
-
Oxidation Products: Aromatic diamines are notoriously susceptible to air and light-induced oxidation. This often manifests as a dark brown or reddish discoloration of the crude product.[1]
-
Side-Products from Reduction: If catalytic hydrogenation is used to introduce one of the amine groups, side-products such as azoxy or azo compounds can form, particularly with inadequate temperature control.[2]
-
N-Nitrosamines: Given that the target compound is a secondary amine, there is a potential for the formation of N-nitrosamine impurities if nitrosating agents (like nitrites) are present under acidic conditions during synthesis or workup.[3][4]
Q2: What are the recommended primary purification techniques for this compound?
A2: The most effective strategies for purifying N,N'-Dimethyl-2-nitro-benzene-1,3-diamine are column chromatography and recrystallization. For many applications, a combination of these techniques is necessary to achieve the desired level of purity. An initial acid-base extraction can also be highly effective for removing non-basic impurities.
Q3: My crude product is a dark, oily solid. What does this indicate and how should I proceed?
A3: A dark, oily, or discolored appearance typically points to the presence of oxidized impurities and potentially some residual solvent.[1] This is a common issue with aromatic diamines. The first step should be to attempt purification by column chromatography, which is excellent for separating the desired compound from both more polar (oxidized) and less polar impurities. If the product is still colored after chromatography, a subsequent recrystallization, perhaps with the addition of activated charcoal, can help remove the remaining color.
Q4: How should I store the purified N,N'-Dimethyl-2-nitro-benzene-1,3-diamine to prevent degradation?
A4: To ensure long-term stability, the purified compound must be protected from air and light. It is highly recommended to store the product under an inert atmosphere, such as nitrogen or argon, in a tightly sealed amber vial. For maximum stability, storage at a reduced temperature (e.g., 2-8 °C) is also advised.[1]
Purification Workflow & Troubleshooting Guides
This section provides detailed protocols and solutions to common problems encountered during the purification process.
Overall Purification Strategy
The choice of purification technique depends on the impurity profile of the crude material. The following diagram outlines a general workflow for purifying N,N'-Dimethyl-2-nitro-benzene-1,3-diamine.
Caption: General purification workflow for the target compound.
Guide 1: Purification by Column Chromatography
Column chromatography is often the most robust method for purifying this compound due to its ability to separate components with varying polarities.[5]
Experimental Protocol
-
TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of heptane and ethyl acetate. The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel (100-200 mesh) in the chosen non-polar solvent (e.g., heptane).[5] Carefully pack a column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a slurry by adsorbing the crude product onto a small amount of silica gel and evaporating the solvent.[5] Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the determined solvent system. A gradient elution, starting with a low polarity (e.g., 9:1 Heptane:EtOAc) and gradually increasing the polarity (e.g., to 7:3 or 1:1 Heptane:EtOAc), is often effective for separating closely related impurities.[5]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Troubleshooting Column Chromatography
Q: My compound is streaking badly on the TLC plate and seems stuck at the top of the column. What is happening?
A: This is a classic sign of strong interaction between the basic amine groups on your compound and the acidic silanol groups on the silica gel surface.
-
Causality: The lone pairs on the nitrogen atoms are basic and can form strong hydrogen bonds or even undergo an acid-base interaction with the acidic silica gel, causing poor mobility and band tailing.
-
Solution: To mitigate this, add a small amount of a basic modifier to your eluent system. A common choice is triethylamine (Et₃N) at a concentration of 0.5-1%.[1] This will neutralize the acidic sites on the silica, allowing your compound to elute more cleanly. Always perform a new TLC analysis with the modified eluent before running the column.
Caption: Troubleshooting workflow for compound sticking on a silica column.
Q: I am having trouble separating my product from an impurity with a very similar Rf value. What can I do?
A: Separating isomers or compounds with similar polarity is a common challenge.
-
Solution 1: Optimize Mobile Phase. Test different solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation. Running a shallower polarity gradient during elution can also help resolve close spots.
-
Solution 2: Change Stationary Phase. If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (which has different surface properties) or using reverse-phase chromatography if the impurities have different hydrophobic characteristics.[1]
Guide 2: Purification by Recrystallization
Recrystallization is an excellent final polishing step to obtain highly crystalline material, especially after an initial purification by chromatography.
Solvent Selection
The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Solvent System | Suitability for N,N'-Dimethyl-2-nitro-benzene-1,3-diamine | Rationale |
| Single Solvents | ||
| Ethanol / Isopropanol | Good | The polar protic nature can dissolve the compound when hot, with solubility decreasing significantly upon cooling. |
| Ethyl Acetate | Moderate | May work well, but solubility might be high even at room temperature, potentially reducing yield. |
| Toluene | Poor | Generally too non-polar to effectively dissolve this compound. |
| Water | Insoluble | The compound is largely non-polar and will not dissolve in water.[1] |
| Mixed Solvents | ||
| Ethanol / Water | Excellent | Dissolve the compound in a minimum amount of hot ethanol, then slowly add hot water until the solution becomes turbid. Reheat to clarify and then cool slowly.[1] |
| Ethyl Acetate / Heptane | Excellent | Dissolve in a minimum of hot ethyl acetate, then add heptane dropwise until turbidity appears. Reheat and cool slowly. This is a very common and effective combination. |
Experimental Protocol
-
Dissolution: Place the compound in a flask and add a minimal amount of the chosen "good" solvent (e.g., hot ethanol). Heat the mixture with stirring until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal to the hot solution and continue to heat for 5-10 minutes.[1]
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single Solvent: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Mixed Solvent: To the hot, clear solution, add the "poor" solvent (e.g., water or heptane) dropwise until the solution remains faintly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[1]
-
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Troubleshooting Recrystallization
Q: My compound "oiled out" instead of forming crystals upon cooling. What went wrong?
A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice.
-
Causality: This usually happens when the solution is too supersaturated or the rate of cooling is too fast. It can also occur if the boiling point of the solvent is higher than the melting point of your compound.[1]
-
Solution: Reheat the mixture until the oil redissolves completely. Add a small amount of additional "good" solvent to decrease the saturation level.[1] Ensure the solution cools as slowly as possible to give the molecules time to align into a crystal lattice. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes help induce crystallization.
References
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Available at: [Link]
- Google Patents. (1947). Process for the purification of mononitro aromatic compounds. US2430421A.
- Google Patents. (1987). Processes for the preparation of nitrosamine-free N,N-disubstituted nitroaromatic amines and for the stabilization of these compounds against the formation of nitrosamines. US4638090A.
-
ResearchGate. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. US4638090A - Processes for the preparation of nitrosamine-free N,N-disubstituted nitroaromatic amines and for the stabilization of these compounds against the formation of nitrosamines - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Recrystallization of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the recrystallization of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine. As a Senior Application Scientist, this document synthesizes technical knowledge with practical, field-tested advice to help you overcome common challenges and achieve high-purity crystalline products.
Introduction to Recrystallization of Nitroaromatic Amines
N,N'-Dimethyl-2-nitro-benzene-1,3-diamine possesses both nitro and amino functionalities, which significantly influence its polarity and solubility, making solvent selection a critical step in its purification. The presence of the nitro group, an electron-withdrawing group, increases the compound's polarity. Conversely, the dimethylamino groups are electron-donating. This molecular structure suggests that a solvent of intermediate polarity, or a mixed solvent system, will likely be most effective for recrystallization.
The ideal recrystallization solvent will exhibit a steep solubility curve for the target compound, meaning it is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1] This differential solubility is the cornerstone of effective purification and maximizing yield.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine and related nitroaromatic compounds.
Q1: What is the best starting solvent for the recrystallization of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine?
A1: There is no single "best" solvent without experimental testing. However, based on the "like dissolves like" principle, and the polar nature of nitroaromatic compounds, polar solvents are a good starting point.[1] For nitroaryl compounds, alcoholic solvents are often a suitable choice.[2]
Recommended Initial Solvent Screening:
| Solvent Class | Specific Examples | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | The hydroxyl group can interact with the nitro and amino groups of the target compound. Ethanol is a common and effective choice for many aromatic amines.[3] |
| Aromatic Hydrocarbons | Toluene | The aromatic ring of toluene can interact with the benzene ring of the target compound. |
| Esters | Ethyl Acetate | Offers intermediate polarity and is a good solvent for a wide range of organic compounds. |
| Ketones | Acetone | A polar aprotic solvent that can be effective, but its low boiling point may be a disadvantage. |
| Mixed Solvents | Ethanol/Water, Toluene/Hexane | To be used when no single solvent provides the ideal solubility profile.[1] |
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts and separates as a liquid before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[4]
Troubleshooting Steps:
-
Re-dissolve the oil: Reheat the solution until the oil fully dissolves.
-
Add more solvent: Add a small amount of additional hot solvent to decrease the saturation point of the solution.[5]
-
Slow down the cooling process: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Very slow cooling can favor crystal formation.[1][4]
-
Use a different solvent: The boiling point of your solvent may be too high. Choose a solvent with a lower boiling point.
Q3: No crystals are forming, even after the solution has cooled completely. What's wrong?
A3: This is a common issue, often due to the solution not being sufficiently saturated or the presence of impurities that inhibit crystallization.
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites.[1][5]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This will act as a template for crystal growth.[5]
-
Reduce Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and increase the concentration of your compound.[4]
-
Cool to a Lower Temperature: Place the flask in an ice-salt bath to achieve a lower temperature, which will further decrease the solubility of your compound.
Q4: The purity of my recrystallized product is still low. How can I improve it?
A4: Low purity after recrystallization can result from several factors, including the presence of impurities with similar solubility profiles or the trapping of impure mother liquor within the crystals.
Improving Purity:
-
Slow Crystal Growth: Rapid crystallization can trap impurities. Ensure the solution cools slowly to allow for the formation of a more ordered crystal lattice that excludes impurities.[5]
-
Washing the Crystals: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.[1] Using a solvent that is not cold will dissolve some of your product, reducing the yield.[1]
-
Second Recrystallization: If the purity is still not satisfactory, a second recrystallization step is often necessary.
Q5: My final yield is very low. What are the common causes and how can I increase it?
A5: A low yield is often a trade-off for high purity. However, significant losses can be minimized.
Maximizing Yield:
-
Use the Minimum Amount of Hot Solvent: Adding an excessive amount of solvent will result in a significant portion of your compound remaining dissolved in the mother liquor upon cooling.[1][5]
-
Ensure Complete Cooling: Allow the solution to cool thoroughly in an ice bath to maximize the amount of precipitate.
-
Proper Filtration: Use vacuum filtration for efficient separation of the crystals from the mother liquor.
-
Avoid Premature Crystallization: If the compound crystallizes too early during a hot filtration step, some of the product will be lost. Ensure the funnel and receiving flask are pre-heated.
Experimental Protocol: Recrystallization of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine
This protocol provides a step-by-step guide for the recrystallization process.
Step 1: Solvent Selection
-
Place a small amount (10-20 mg) of the crude N,N'-Dimethyl-2-nitro-benzene-1,3-diamine into several test tubes.
-
To each test tube, add a different potential solvent (e.g., ethanol, toluene, ethyl acetate) dropwise at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes that did not show dissolution. An ideal solvent will dissolve the compound completely at or near its boiling point.
-
Allow the hot solutions to cool to room temperature, and then in an ice bath. A suitable solvent will result in the formation of a significant amount of crystals.
Step 2: Recrystallization Procedure
Caption: A generalized workflow for the recrystallization process.
-
Dissolution: Place the crude N,N'-Dimethyl-2-nitro-benzene-1,3-diamine in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil. Continue adding solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Allow the crystals to dry completely.
Troubleshooting Logic Diagram
This diagram provides a visual guide to troubleshooting common recrystallization problems.
Caption: A decision-making diagram for troubleshooting recrystallization issues.
References
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
University of California, Davis. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Popik, V. V. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. PubMed Central. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
Minimizing side reactions during methylation of nitro-benzene-diamines
The following guide is structured as a specialized Technical Support Center for researchers working with nitro-benzene-diamines. It prioritizes mechanistic understanding, self-validating protocols, and troubleshooting.[1]
Topic: Minimizing Side Reactions & Optimizing Selectivity Audience: Senior Chemists, Process Engineers, Drug Discovery Scientists[1]
Core Mechanistic Insight: The Reactivity Landscape
Before attempting a protocol, you must understand the electronic and steric landscape of your substrate. In 4-nitro-1,2-phenylenediamine , the two amino groups are not equivalent.[1]
The Regioselectivity Rule
-
The Para Amine (C1): The amino group at position 1 is para to the nitro group. Its lone pair is significantly delocalized into the nitro group via resonance, drastically reducing its nucleophilicity.
-
The Meta Amine (C2): The amino group at position 2 is meta to the nitro group. It experiences only the inductive electron-withdrawing effect (weaker than resonance).[1]
The Side Reaction Minefield
-
Over-Methylation (Quaternization): Once an amine is methylated (
), it becomes more nucleophilic than the primary amine ( ) due to the inductive donation of the methyl group.[1] This leads to runaway di- and tri-methylation.[1] -
Benzimidazole Formation: In the presence of aldehydes (e.g., formaldehyde) or carboxylic acids, o-diamines rapidly cyclize to form benzimidazoles, especially if heat or acid is present.[1]
-
Nitro Reduction: Strong reducing agents used in reductive amination (e.g.,
) can reduce the group to an amine, leading to uncontrolled poly-methylation.[1]
Visualizing the Pathway
Caption: Divergent pathways in the methylation of 4-nitro-1,2-phenylenediamine. The green path represents the target workflow.
Validated Protocols
Do not use Methyl Iodide (
Method A: The "Green" Selectivity Protocol (Dimethyl Carbonate)
Best for: High mono-selectivity and avoiding cyclization.[1]
Why it works: Dimethyl Carbonate (DMC) acts as a "soft" electrophile.[1] It requires higher temperatures to react, but it is much less prone to over-alkylating the product because the mono-methylated amine is sterically hindered and the transition state for the second methylation is energetically unfavorable with DMC.
| Parameter | Specification |
| Reagent | Dimethyl Carbonate (DMC) (Acts as solvent & reagent) |
| Catalyst | Y-Zeolite (NaY) or Potassium Carbonate ( |
| Stoichiometry | Excess DMC (Solvent quantity) |
| Temperature | 90°C - 130°C (Reflux or Autoclave) |
| Time | 4 - 12 Hours |
Step-by-Step:
-
Dissolve: Suspend 4-nitro-1,2-phenylenediamine (10 mmol) in DMC (15 mL).
-
Catalyst: Add NaY Zeolite (1.0 g) or
(0.5 eq). Note: Zeolites often provide better regioselectivity due to pore confinement. -
Reflux: Heat the mixture to reflux (
). If using an autoclave, heat to for faster kinetics.[1] -
Monitor: Check TLC/HPLC every 2 hours. Look for the disappearance of the starting material.[2][3]
-
Workup: Filter off the catalyst. Evaporate the excess DMC (recyclable). Recrystallize from Ethanol/Water.[1]
Method B: Controlled Reductive Amination
Best for: Laboratories without autoclave facilities.[1] Requires strict pH control.[1]
Why it works: Uses formaldehyde to form an imine/hemiaminal, which is then reduced.[1][3] Crucial: You must use Sodium Cyanoborohydride (
| Parameter | Specification |
| Reagent | Formaldehyde (37% aq) |
| Reductant | Sodium Cyanoborohydride ( |
| Solvent | Methanol (Anhydrous preferred) |
| pH Control | Acetic Acid (Maintain pH 5-6) |
| Temperature | 0°C to Room Temperature |
Step-by-Step:
-
Preparation: Dissolve diamine (10 mmol) in Methanol (30 mL). Add Acetic Acid to adjust pH to ~5.[1]
-
Imine Formation: Add Formaldehyde (1.0 - 1.1 eq only ) dropwise at
.[1] Stir for 30 mins.-
Critical Check: Do not add excess formaldehyde; this leads to benzimidazole formation or dimethylation.[1]
-
-
Reduction: Add
(1.5 eq) in portions over 20 minutes. -
Reaction: Allow to warm to RT and stir for 2-4 hours.
-
Quench: Neutralize with saturated
.[1] Extract with Ethyl Acetate.[1][3][4] -
Purification: Column chromatography is usually required to separate mono- from di-methylated byproducts.[1]
Troubleshooting & FAQs
Q1: I am seeing significant Benzimidazole formation. Why?
Diagnosis: This occurs primarily in Method B (Reductive Amination).[1] The intermediate imine (Schiff base) is susceptible to intramolecular attack by the second amine group. Solution:
-
Lower the Temperature: Cyclization has a higher activation energy than reduction. Keep the reaction at
during the addition of the reductant. -
Increase Reduction Speed: Ensure your reducing agent (
) is fresh.[1] The reduction of the imine to the amine must happen faster than the cyclization. -
Check pH: If the solution is too acidic (pH < 4), cyclization is catalyzed. Keep pH between 5 and 6.
Q2: I cannot stop the reaction at the mono-methyl stage.
Diagnosis: The product (
-
Switch to Method A (DMC): This is the most effective chemical fix.
-
Stoichiometry Control: In Method B, use exactly 0.9 - 1.0 equivalents of formaldehyde.[1] It is better to have unreacted starting material (easy to separate) than di-methylated byproduct (hard to separate).[1]
-
Protecting Group Strategy: If direct methylation fails, use a protection sequence:
-
Acetylate both amines (
).[1] -
Selectively hydrolyze the less hindered amide (or rely on electronic differences).
-
Methylate the free amine.
-
Hydrolyze the remaining acetyl group. (Note: This is labor-intensive and should be a last resort).
-
Q3: Which amine is reacting? How do I prove it?
Answer: The amine meta to the nitro group (Position 2) is the primary nucleophile. Validation:
-
1H NMR: Look for the NH signal splitting and the shift of the adjacent aromatic protons. The proton ortho to the newly methylated amine will show a distinct upfield shift due to increased electron density from the methyl group.
-
NOESY: A Nuclear Overhauser Effect (NOE) correlation between the N-Methyl protons and the aromatic proton at Position 3 (adjacent to the meta amine) confirms regioselectivity.
Data Summary: Reagent Comparison
| Feature | Methyl Iodide ( | Dimethyl Carbonate (DMC) | Reductive Amination ( |
| Mono-Selectivity | Low (Prone to over-alkylation) | High | Moderate |
| Regioselectivity | Low | High (Steric control) | Moderate |
| Side Reactions | Quaternization | Minimal | Benzimidazole , Nitro reduction |
| Safety | High Toxicity, Carcinogen | Green/Non-toxic | Cyanide byproduct |
| Recommendation | Avoid | Preferred | Standard Alternative |
References
-
Selva, M., & Perosa, A. (2008).[1] Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents.[1] Green Chemistry.[1] Link
-
Tundo, P., & Selva, M. (2002).[1] The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research. Link[1]
-
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Journal of Organic Chemistry.[6] Link[1]
-
Smith, P. A. S. (1983).[1] Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Open Chain Nitrogen Compounds.[1]
-
BenchChem Technical Support. (2025). N-Methylation of 4-Nitro-1,2-phenylenediamine: Troubleshooting Guide.Link[1]
Sources
Troubleshooting degradation of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine in solution
Technical Support Center: N,N'-Dimethyl-2-nitro-benzene-1,3-diamine
Executive Summary
Welcome to the technical support hub for N,N'-Dimethyl-2-nitro-benzene-1,3-diamine . This molecule presents a unique stability profile due to its highly functionalized ortho-structure.[1] The nitro group at position 2 is flanked by two secondary amine groups (methylamino) at positions 1 and 3.
While this "sandwich" configuration offers some thermodynamic stability via intramolecular hydrogen bonding, it creates high susceptibility to photochemical rearrangement and oxidative coupling in solution. This guide addresses the specific degradation pathways driven by this structural proximity.
Part 1: The Degradation Matrix (Diagnosis)
Before troubleshooting, identify the symptom. The degradation of this compound is rarely invisible; it typically manifests as a distinct color shift or solubility crash.
| Symptom | Probable Cause | Mechanism |
| Solution turns Dark Red/Brown | Oxidative Coupling | Formation of benzoquinone diimines or azo-dimers.[1] |
| Solution turns Green/Fluorescent | Photocyclization | Nitro-group rearrangement to benzofurazan or benzimidazole oxides.[1] |
| Precipitation in DMSO/Water | Aggregation | Disruption of intramolecular H-bonds leads to intermolecular stacking.[1] |
| Split HPLC Peaks | pH/Protonation | Slow exchange between protonated species on the LC column. |
Part 2: Troubleshooting Modules
Module 1: Photochemical Instability (The "Nitro-Nitrite" Trap)
The Issue: You observe a rapid change in the UV-Vis spectrum or the appearance of "ghost peaks" in HPLC after the sample has been sitting on the benchtop, even for short periods.
The Science:
Nitroaromatics with ortho-substituents are notoriously photosensitive.[1] Upon absorption of UV/Blue light, the nitro group (
-
The excited nitro group abstracts a hydrogen atom from the adjacent methylamine (
).[1] -
This forms an aci-nitro tautomer or a nitrite radical.[1]
-
The molecule can then cyclize to form benzofurazan derivatives or lose NO to form a radical species.[1][2]
Troubleshooting Protocol:
-
Step 1: The Dark Match Test (Validation).
-
Prepare two identical 100 µM solutions in your solvent of choice.
-
Wrap one vial immediately in aluminum foil (Dark Control).
-
Leave the other exposed to ambient lab light for 2 hours.
-
Result: If the exposed vial shows >5% degradation (by HPLC area) compared to the Dark Control, your issue is strictly photochemical.
-
-
Step 2: Actinometry Correction.
-
Do not use clear glass autosampler vials. Use amber silanized glass .
-
If amber glass is unavailable, wrap vials in foil.
-
Critical: Turn off the DAD (Diode Array Detector) UV lamp when not actively acquiring data.[1] The high-intensity deuterium lamp in an HPLC detector can degrade this molecule during the flow cell passage if the flow rate is low.
-
Module 2: Oxidative Stress & Solvent Incompatibility
The Issue: The compound degrades over 24-48 hours, even in the dark. The solution may become turbid.
The Science: The two secondary amine groups are electron-donating, making the ring electron-rich despite the nitro group.[1] In solution, dissolved oxygen can oxidize the amines to N-oxides or induce coupling.[1]
-
Solvent Trap: Solvents like THF or Ethers often contain trace peroxides which accelerate this.[1]
-
DMSO Warning: DMSO is an oxidant.[1] At elevated temperatures or prolonged storage, DMSO can oxidize electron-rich amines.[1]
Troubleshooting Protocol:
-
Step 1: Solvent Switch.
-
Step 2: Argon Sparging.
Part 3: Visualization of Pathways
The following diagram illustrates the competing degradation pathways based on environmental stress (Light vs. Oxygen).
Figure 1: Mechanistic degradation pathways.[1][3][4] The "Ortho-Effect" facilitates the upper photochemical branch, while the electron-rich amines drive the lower oxidative branch.
Part 4: Analytical FAQs (HPLC & Handling)
Q: Why does my HPLC peak split into two? A: This is likely a pH-dependent prototropic equilibrium , not degradation.[1]
-
Mechanism: The molecule has two amine nitrogens and one nitro group.[1] The intramolecular Hydrogen Bond (NH...O=N) is strong.[1] At neutral pH, the molecule is "locked" in a planar conformation. At acidic pH (e.g., 0.1% TFA), protonation of the amine breaks this H-bond, creating a population of "open" and "closed" conformers that interconvert slowly on the chromatographic timescale.
-
Fix: Increase column temperature to 40°C-50°C to speed up the interconversion (coalescing the peaks) or switch to a high-pH stable column (pH 10) using Ammonium Bicarbonate buffer to keep the amines deprotonated.
Q: Can I use ultrasonic baths to dissolve the solid? A: Use with caution. Sonication generates local hot spots and cavitation-induced radicals ([1]•OH).[1][5]
-
Recommendation: Vortexing is safer.[1] If sonication is necessary, limit to <5 minutes and keep the bath iced.
Q: What is the recommended storage condition for the solid? A: Store at -20°C , desiccated, and protected from light. The solid is more stable than the solution, but surface oxidation can occur, turning the bright orange/red powder to a dull brown.
Part 5: Experimental Workflow for Stability Validation
If you are developing a drug product or assay using this compound, use this decision tree to validate your handling process.
Figure 2: Troubleshooting logic flow for stabilizing N,N'-Dimethyl-2-nitro-benzene-1,3-diamine.
References
-
Photodissociation Dynamics of Ortho-Nitroaniline Derivatives. Source: National Institutes of Health (PMC).[1] Context: Establishes the mechanism of nitro-nitrite rearrangement and intramolecular hydrogen bonding in ortho-nitroanilines. URL:[Link]
-
Oxidation of Phenylenediamines. Source: Journal of Biological Chemistry / PMC.[1] Context: Details the oxidative susceptibility of N-methylated phenylenediamines and the formation of radical cations. URL:[Link][1]
-
Solubility and Thermodynamics of Nitro-Phenylenediamines. Source: ResearchGate (Journal of Chemical & Engineering Data).[1] Context: Provides solubility data and thermodynamic models for 2-nitro-p-phenylenediamine (structural analogue) in various organic solvents. URL:[Link]
Sources
- 1. N,N-二甲基间苯二胺 二盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Thermal Optimization for N,N'-Dimethyl-2-nitro-benzene-1,3-diamine
Topic: Optimization of Reaction Temperature for Double
Module 1: The Thermodynamics & Kinetics (The "Why")
To optimize the production of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine , one must understand that this is a two-step sequential Nucleophilic Aromatic Substitution (
The Reactivity Gap
The 2-nitro group provides crucial ortho-activation for the displacement of the halogen leaving groups. However, the introduction of the first methylamino group fundamentally alters the electronic landscape of the benzene ring.
-
Step 1 (Activation): The starting material, 1,3-dichloro-2-nitrobenzene, is highly electron-deficient due to the electron-withdrawing nitro group and two chlorines.[1] The first methylamine attacks rapidly at moderate temperatures (
).[1] -
Step 2 (Deactivation): The intermediate, 1-chloro-3-(methylamino)-2-nitrobenzene, contains an electron-donating amino group (
).[1] Through resonance, this group increases electron density in the ring, significantly raising the activation energy required for the second chloride displacement.[1]
Key Insight: If you run the reaction at a constant low temperature, you will isolate the mono-substituted impurity.[1] If you run it too hot initially, you risk thermal decomposition of the labile nitro group before the second substitution completes.[1]
Module 2: Standardized Optimization Protocol
Note: This protocol assumes the use of a high-pressure reactor (autoclave) due to the volatility of methylamine and the required thermal ramp.
Reagents & Stoichiometry[4]
-
Substrate: 1,3-Dichloro-2-nitrobenzene (1.0 eq)
-
Reagent: Methylamine (40% aq. or 33% in EtOH) (4.0 - 5.0 eq)
-
Solvent: Ethanol, Methanol, or DMF (if anhydrous conditions are required).[1]
The "Step-Ramp" Temperature Profile
We recommend a dual-stage temperature ramp to maximize yield and minimize impurities.[1]
| Stage | Temperature Range | Duration | Objective |
| 1. Initiation | 60°C - 75°C | 2 - 3 Hours | Complete conversion of Starting Material (SM) to Mono-intermediate.[1] Prevents exotherm spikes. |
| 2. Forcing | 110°C - 130°C | 4 - 6 Hours | Overcomes resonance deactivation to drive Mono-intermediate to Di-product.[1] |
| 3. Cooling | < 20°C | Slow Ramp | Controlled crystallization (if using alcoholic solvents).[1] |
Module 3: Troubleshooting & FAQs
Q1: I am seeing a persistent impurity at RRT ~0.85 (relative to product). What is it?
Diagnosis: This is likely the Mono-substituted intermediate (1-chloro-3-(methylamino)-2-nitrobenzene).[1]
Root Cause: Insufficient thermal energy (
-
Increase your Stage 2 temperature by 10°C (do not exceed 140°C).
-
Extend the hold time at Stage 2 by 2 hours.
-
Check Stoichiometry: Ensure you have at least 4 equivalents of methylamine. The formed HCl consumes 2 equivalents (one for substitution, one to form the methylammonium chloride salt).[1]
Q2: My reaction mixture has turned into a black tar/oil with low yield.
Diagnosis: Thermal decomposition or "Nitro-Tars."[1] Root Cause:
-
Temperature Overshoot: Reaction
. -
Exotherm Mismanagement: Adding reagents too fast without cooling, causing a localized heat spike.[1] Corrective Action:
-
Strictly limit
to 130°C. -
Implement the "Step-Ramp" profile (Module 2) to dissipate the heat of the first substitution before ramping up.[1]
Q3: Can I use aqueous methylamine, or must it be anhydrous?
Analysis: Aqueous methylamine (40%) is cost-effective but introduces water.[1]
Risk: At high temperatures (>110°C) and high pH, the chlorines can be displaced by hydroxide (
-
Preferred: Methylamine in Methanol/Ethanol (anhydrous).[1]
-
If Aqueous is necessary: Keep
below 120°C and increase equivalents of amine to statistically favor amination over hydrolysis.
Q4: The pressure in my autoclave is higher than calculated. Why?
Diagnosis: Non-condensable gas generation.[1]
Root Cause: Decomposition of the nitro group often releases
Module 4: Visualizing the Pathway & Logic
Diagram 1: Reaction Pathway & Impurity Formation
This diagram illustrates the sequential nature of the reaction and where specific impurities arise based on temperature faults.
Caption: The sequential
Diagram 2: Troubleshooting Decision Tree
Use this logic flow to adjust your next experimental run based on HPLC data.
Caption: Logic flow for optimizing reaction parameters based on crude impurity profiling.
References
-
Rasayan Journal of Chemistry. (2015). Facile Synthesis of N,N-Dimethyl Paraphenylene Diamine Dihydrochloride.
systems). Retrieved from [Link] -
Organic Chemistry Portal.
). (General mechanism and kinetics of activated haloarenes). Retrieved from [Link] -
PubChem. (2025).[1] 1,3-Dichloro-2-nitrobenzene (Compound Summary). Retrieved from [Link][1]
Sources
Technical Support Center: Stability of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine Under Oxidative Conditions
Welcome to the technical support center for N,N'-Dimethyl-2-nitro-benzene-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound under oxidative conditions.
Introduction
N,N'-Dimethyl-2-nitro-benzene-1,3-diamine is a substituted nitroaromatic amine, a class of compounds with diverse applications in chemical synthesis and pharmaceutical development. Understanding its stability under oxidative stress is crucial for ensuring the integrity of experimental results, the safety of processes, and the quality of final products. This guide provides a comprehensive overview of the potential challenges and solutions when working with this compound in an oxidative environment.
Nitroaromatic compounds are generally stable; however, the presence of amino groups can increase their susceptibility to oxidation.[1][2] This guide will delve into the factors that influence the stability of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine and provide practical advice for its handling and analysis.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common questions and troubleshooting scenarios that you may encounter during your experiments.
Q1: My solution of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine changed color after adding an oxidizing agent. What does this indicate?
A1: A color change is a common indicator of a chemical reaction, likely the oxidation of your compound. Aromatic amines, including phenylenediamines, are known to form colored radical cations and quinonediimines upon oxidation.[3][4] The intensity and nature of the color can depend on the specific oxidant used, its concentration, and the reaction conditions (e.g., pH, temperature).
Troubleshooting Steps:
-
Characterize the Change: Use UV-Vis spectroscopy to monitor the appearance of new absorption bands, which can help in identifying the formation of chromophoric degradation products.
-
Analytical Confirmation: Employ a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, to separate and quantify the parent compound and any new peaks that appear.[2]
-
Control Experiments: Run a control experiment without the oxidizing agent to ensure the color change is not due to other factors like solvent degradation or photodecomposition.
Q2: I am observing multiple degradation products in my HPLC analysis after oxidative stress. How can I identify the major degradation pathways?
A2: The presence of multiple degradation products suggests that several reaction pathways may be occurring simultaneously. For a molecule like N,N'-Dimethyl-2-nitro-benzene-1,3-diamine, oxidation can occur at the amino groups or potentially lead to reactions involving the aromatic ring.
Investigative Approach:
-
Forced Degradation Studies: Conduct systematic forced degradation studies under various oxidative conditions (e.g., different oxidants, concentrations, temperatures) to understand the degradation profile.[5][6] This will help in identifying the primary and secondary degradation products.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC system with a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the degradation products. This information is invaluable for proposing potential structures.
-
Tandem MS (MS/MS): For further structural elucidation, perform MS/MS experiments to fragment the degradation products and analyze their fragmentation patterns.
A potential initial oxidation step for N,N'-dialkyl-p-phenylenediamines involves the formation of a quinone-diimine.[4] While your molecule is a meta-diamine, similar oxidative mechanisms at the amine functionalities are plausible.
Q3: What are the most suitable oxidizing agents to use for a forced degradation study of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine?
A3: The choice of oxidizing agent will depend on the objective of your study. For a comprehensive forced degradation study as per ICH guidelines, it is recommended to use a common and well-characterized oxidizing agent.[5]
| Oxidizing Agent | Typical Concentration | Recommended Conditions |
| Hydrogen Peroxide (H₂O₂) | 3-30% | Room temperature to gentle heating (40-60 °C) |
| Peracetic Acid | 0.1-1% | Room temperature |
| Fenton's Reagent (Fe²⁺ + H₂O₂) | Catalytic Fe²⁺, 3-30% H₂O₂ | Room temperature |
Rationale:
-
Hydrogen Peroxide: It is a widely used and relatively mild oxidizing agent, often sufficient to induce degradation in susceptible molecules.[3] The oxidation of anilines can be achieved using hydrogen peroxide.[7][8]
-
Peracetic Acid: A stronger oxidizing agent that can be used if no degradation is observed with hydrogen peroxide.
-
Fenton's Reagent: Generates highly reactive hydroxyl radicals, providing a more aggressive oxidative stress condition.
It is advisable to start with milder conditions and increase the severity if no significant degradation (target 5-20%) is observed.[5]
Q4: How can I prevent unwanted oxidation of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine during storage and routine handling?
A4: To maintain the integrity of your compound, proper storage and handling are essential.
Preventative Measures:
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Light Protection: Store in amber vials or protect from light, as light can catalyze oxidation reactions (photo-oxidation).[2][6]
-
Low Temperature: Store at reduced temperatures (e.g., 2-8 °C) to decrease the rate of potential degradation reactions.
-
Solvent Purity: Use high-purity, peroxide-free solvents for preparing solutions. Ethers and other solvents can form peroxides over time, which can initiate oxidation.
Experimental Protocols
Below are detailed protocols for conducting oxidative stability studies on N,N'-Dimethyl-2-nitro-benzene-1,3-diamine.
Protocol 1: Forced Degradation Study with Hydrogen Peroxide
This protocol is designed to assess the stability of the compound in the presence of a common oxidizing agent, in line with ICH guidelines.[5]
Materials:
-
N,N'-Dimethyl-2-nitro-benzene-1,3-diamine
-
Hydrogen Peroxide (30%)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
-
HPLC system with a C18 column and PDA detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Sample Preparation:
-
Test Sample: To a volumetric flask, add a known volume of the stock solution and dilute with a solution of 3% hydrogen peroxide in water. The final concentration of the drug substance should be appropriate for your analytical method (e.g., 0.1 mg/mL).
-
Control Sample: Prepare a similar solution using water instead of the hydrogen peroxide solution.
-
-
Incubation: Store both the test and control samples at room temperature, protected from light, for a defined period (e.g., 24 hours). If no degradation is observed, the temperature can be increased to 40-60 °C.
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quench the reaction if necessary (e.g., by dilution with mobile phase or addition of a reducing agent like sodium bisulfite, though care must be taken to ensure the quenching agent does not interfere with the analysis).
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Determine the relative peak areas of any degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A robust analytical method is crucial for accurately assessing stability.
Method Development Strategy:
-
Column Selection: A C18 reversed-phase column is a good starting point for the separation of aromatic compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[2]
-
Detection: A PDA detector allows for the monitoring of multiple wavelengths and can help in distinguishing between the parent compound and degradation products based on their UV spectra.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, with a focus on specificity to demonstrate that the method can resolve the parent compound from its degradation products.
Visualizing Potential Degradation and Workflows
The following diagrams illustrate the potential oxidative degradation pathway and the experimental workflow for assessing the stability of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine.
Caption: Potential oxidative degradation pathway of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine.
Caption: Experimental workflow for assessing oxidative stability.
Concluding Remarks
The stability of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine under oxidative conditions is a critical parameter to consider in its application in research and development. By understanding the potential degradation pathways and employing systematic experimental approaches, researchers can ensure the reliability of their results and the quality of their work. This guide provides a foundational framework for addressing common challenges; however, specific experimental conditions may require further optimization based on the unique requirements of your project.
References
- Abirami, D., & Krishnamoorthy, T. K. (n.d.).
-
ResearchGate. Schematic representation of the reaction between PPD and H 2 O 2 . The formation of the intermediate radical (RNH ) and quinonediimine (QDI) result in. Available from: [Link].
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Available from: [Link].
- Maleki, A., & Masumi, R. (n.d.). Electrochemical oxidation of N, N -dialkyl- p -phenylenediamines in the Presence of Sulfite.
-
ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link].
-
Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Available from: [Link].
-
Reddit. (2022, April 27). How to carry out oxidation of aniline/aromatic amines to nitro groups? : r/chemhelp. Available from: [Link].
-
Analytical Methods (RSC Publishing). (n.d.). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. Available from: [Link].
-
Scribd. (2025, December 14). Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. Available from: [Link].
-
ResearchGate. (2025, August 6). Spectrophotometric Determination of Free Radicals and Reactive Oxygen Species wih N,N-Dimethyl-p-phenylendiamine. Available from: [Link].
-
PubMed. (n.d.). Generation of superoxide radical, hydrogen peroxide and hydroxyl radical during the autoxidation of N,N,N',N'-tetramethyl-p-phenylenediamine. Available from: [Link].
-
PMC. (n.d.). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. Available from: [Link].
-
ACS Publications - ACS.org. (2024, September 11). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base | ACS Omega. Available from: [Link].
- (n.d.).
-
PubMed. (2002, August 15). Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma. Available from: [Link].
- DTIC. (n.d.). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS.
-
ResearchGate. (2025, August 7). The Electrochemical Oxidation of N,N‐Diethyl‐p‐Phenylenediamine in DMF and Analytical Applications. Part I: Mechanistic Study | Request PDF. Available from: [Link].
-
MDPI. (2018, February 28). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. Available from: [Link].
-
PubMed. (n.d.). Colorimetric analysis with N, N-dimethyl-p-phenylenediamine of the uptake of intravenously injected horseradish peroxidase by various tissues of the rat. Available from: [Link].
-
Chemistry LibreTexts. (2021, July 31). 23.11: Oxidation of Amines. Available from: [Link].
-
Scribd. (n.d.). Reactions of Aromatic Amines | PDF. Available from: [Link].
-
PMC. (n.d.). The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin. Available from: [Link].
-
Rasayan Journal of Chemistry. (n.d.). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Available from: [Link].
- (n.d.). Reactions of Amines.
-
ResearchGate. (2015, June 6). (PDF) Oxidative transformation processes and products of para-phenylenediamine (PPD) and para-toluenediamine (PTD)—a review. Available from: [Link].
-
ChemRxiv. (n.d.). Continuous flow synthesis of N,O-dimethyl-N'-nitroisourea monitored by inline FTIR. Available from: [Link].
-
PubChem. (n.d.). N1,N3-Dimethylbenzene-1,3-diamine | C8H12N2 | CID 431636. Available from: [Link].
-
NIST WebBook. (n.d.). Benzene, 1,3-dimethyl-2-nitro-. Available from: [Link].
Sources
- 1. chemiis.com [chemiis.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. sid.ir [sid.ir]
- 5. resolvemass.ca [resolvemass.ca]
- 6. rjptonline.org [rjptonline.org]
- 7. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Addressing solubility issues of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine in water
The user wants a technical support guide for addressing the solubility issues of a specific chemical compound: N,N'-Dimethyl-2-nitro-benzene-1,3-diamine.
Here's a breakdown of the requirements and a plan to address them:
Topic: . Content Type: Technical support center with troubleshooting guides and FAQs in a Q&A format. Audience: Researchers, scientists, and drug development professionals.
PART 1: CORE DIRECTIVE (Autonomy)
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I need to design a structure that best explains the technical guide, not a rigid template.
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The structure should flow logically from understanding the problem to solving it.
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A good structure would be:
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Introduction: Briefly introduce the compound and the solubility problem.
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Part 1: Understanding the Solubility Problem: Explain why it's poorly soluble (chemical properties).
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Part 2: Troubleshooting Guide: Provide systematic strategies to improve solubility. This should be the core of the document.
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Start with a baseline assessment.
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Present strategies in order of increasing complexity (pH, co-solvents, surfactants, cyclodextrins).
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For each strategy, explain the mechanism, provide a protocol, and discuss expected outcomes.
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Part 3: Frequently Asked Questions (FAQs): Address common practical issues users might face.
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References: A complete list of all cited sources.
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PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
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Expertise & Experience: Explain the "why" behind each step. For example, why does lowering the pH increase solubility? (Protonation of amines). Why do co-solvents work? (Reducing solvent polarity).
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Trustworthiness: Protocols should be clear, step-by-step, and self-validating (e.g., including quantification steps to confirm solubility).
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Authoritative Grounding & Comprehensive References:
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PART 3: VISUALIZATION & FORMATTING
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Data Presentation: Use tables to summarize quantitative data (e.g., properties of co-solvents).
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Experimental Protocols: Provide detailed, step-by-step instructions.
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Mandatory Visualization (Graphviz):
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Create diagrams using DOT language.
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I can create diagrams for:
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A workflow for initial solubility assessment.
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A decision-making flowchart for choosing a solubilization strategy.
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Chemical Properties of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine:
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Search queries: N,N'-Dimethyl-2-nitro-benzene-1,3-diamine chemical properties, N,N'-Dimethyl-2-nitro-benzene-1,3-diamine solubility, CAS 1522819-60-8 solubility.
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I need to find its structure, molecular weight, polarity, and any available solubility data. The search results show a Sigma-Aldrich page (useful for basic properties) but limited detailed solubility data. This is expected for a specific, non-commodity chemical. The guide will have to be based on the general principles of solubilizing similar compounds (aromatic amines). I see search results for similar compounds like 1,3-Dimethyl-2-nitrobenzene and N,N-Dimethyl-2-nitrobenzenamine which indicate poor water solubility. This confirms the premise of the user's request.
-
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General Solubility Enhancement Strategies:
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The search results provide a wealth of information. I see results from Wikipedia, academic journals (MDPI, PMC, ResearchGate, PubMed), and chemical technology companies. These are excellent sources for explaining the mechanisms of pH adjustment, co-solvency, surfactants, and cyclodextrins. I have enough information to explain the causality behind each technique.
-
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Analytical Methods:
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Search queries: quantification of aromatic amines in water HPLC, analytical methods for aromatic amines.
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The search results mention HPLC, GC-MS, and LC-MS/MS as common methods. This is important for the "Quantification" steps in my proposed protocols. I can mention these as suitable techniques.
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Structuring the Response:
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Title: Technical Support Center: N,N'-Dimethyl-2-nitro-benzene-1,3-diamine.
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Introduction: State the problem - poor aqueous solubility of this compound and its implications.
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Part 1: Understanding the Solubility Problem: Briefly explain the chemical structure (aromatic ring, nitro group = hydrophobic; amine groups = potential for protonation).
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Part 2: Troubleshooting Guide:
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Initial Assessment Workflow: Create a Graphviz diagram for determining baseline solubility.
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Strategy 1: pH Adjustment: Explain protonation of the two amine groups. Provide a step-by-step protocol for a pH-solubility profile. Cite a source explaining pH effects on amine solubility.
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Strategy 2: Co-solvency: Explain the mechanism. Create a table of common co-solvents (DMSO, Ethanol, Propylene Glycol, PEG) with their properties. Provide a protocol for co-solvent screening.
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Strategy 3: Use of Surfactants: Explain micelle formation and solubilization. Create a Graphviz diagram for the decision logic. List common surfactants. Provide a protocol. Cite a source on micellar solubilization.
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Strategy 4: Complexation with Cyclodextrins: Explain the host-guest inclusion mechanism. List common cyclodextrins (β-CD, HP-β-CD). Provide a protocol for a phase solubility study. Cite a source on cyclodextrins.
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Part 3: FAQs:
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Q1: Compound crashing out from co-solvent.
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Q2: Effect of pH on biological activity.
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Q3: Cytotoxicity of surfactants in cell assays.
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Q4: How to choose a method.
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Q5: Combining techniques.
-
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References: Compile all the sources I've used into a numbered list with title, source, and a working URL from the search results.
I will write the content in a professional, authoritative tone, as if I were a Senior Application Scientist. I will ensure all Graphviz diagrams are correctly formatted and meet the specified constraints. I will carefully integrate citations into the text and build the final reference list.## Technical Support Center: Addressing Solubility Issues of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine in Water
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with N,N'-Dimethyl-2-nitro-benzene-1,3-diamine in aqueous media.
Introduction
N,N'-Dimethyl-2-nitro-benzene-1,3-diamine is a substituted aromatic amine whose molecular structure presents inherent challenges to aqueous solubility. The compound's architecture, featuring a nonpolar benzene ring and an electron-withdrawing nitro group, confers a significant hydrophobic character. While the two dimethylamino groups offer some capacity for hydrogen bonding, their overall contribution is insufficient to overcome the molecule's low affinity for water. This poor aqueous solubility is a frequent and critical bottleneck in various experimental workflows, from high-throughput screening and biological assays to formulation development for preclinical studies.
This document provides a systematic framework for understanding and overcoming this challenge. We will dissect the underlying physicochemical principles governing its solubility and present a series of validated troubleshooting strategies, complete with step-by-step protocols and explanatory diagrams.
Part 1: Understanding the Core Problem: Physicochemical Rationale
The principle of "like dissolves like" is fundamental to solubility. Water, a highly polar protic solvent, effectively solvates ions and polar molecules through hydrogen bonding and dipole-dipole interactions. N,N'-Dimethyl-2-nitro-benzene-1,3-diamine's limited solubility stems from a molecular structure dominated by nonpolar surface area. The energy required for water molecules to break their existing hydrogen bonds to accommodate the hydrophobic benzene ring is not sufficiently compensated by favorable interactions with the solute molecule, leading to its exclusion from the aqueous phase.
While the tertiary amine groups are present, they are weaker hydrogen bond acceptors compared to primary or secondary amines and do not possess donor protons. Their primary contribution to enhancing solubility comes from their ability to act as Brønsted-Lowry bases, a property we will exploit in the strategies below.
Part 2: Troubleshooting Guide: A Systematic Approach to Enhancing Aqueous Solubility
This section details a tiered approach to systematically improve the solubility of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine. The strategies progress from simple adjustments of the aqueous vehicle to more complex formulation techniques.
Workflow for Initial Solubility Assessment
Before attempting any solubility enhancement, it is imperative to quantify the baseline solubility in your specific aqueous medium (e.g., water, phosphate-buffered saline). This provides a benchmark against which to measure the success of any intervention.
Caption: A standard workflow for determining the equilibrium solubility of a compound.
Strategy 1: pH Adjustment (Salt Formation)
Causality & Mechanism: The most direct strategy for an amine-containing compound is to leverage its basicity.[1][2] The two tertiary amine groups on N,N'-Dimethyl-2-nitro-benzene-1,3-diamine can be protonated by adding an acid, converting the neutral free base into a cationic salt. This salt form is dramatically more polar and can engage in strong ion-dipole interactions with water, significantly enhancing aqueous solubility.[1][3]
Experimental Protocol: pH-Solubility Profiling
-
Buffer Preparation: Prepare a series of biocompatible buffers (e.g., citrate, phosphate) spanning a pH range from 2.0 to 7.5.
-
Equilibration: Add an excess amount of the compound to a fixed volume of each buffer. Equilibrate these samples as described in the "Baseline Solubility Determination Workflow."
-
Phase Separation & Quantification: After equilibration, separate the solid and measure the concentration of the dissolved compound in each buffer.
-
Data Analysis: Plot the logarithm of solubility (in mol/L) against the pH. This will reveal the pH at which solubility is maximized.
Expected Outcome: You should observe a significant increase in solubility as the pH decreases from neutral. The Henderson-Hasselbalch equation predicts that the solubility of a basic compound will increase by a factor of 10 for every unit decrease in pH below its pKa.[4]
Strategy 2: Co-solvency
Causality & Mechanism: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium. By making the solvent system "less water-like," they diminish the energy penalty for solvating a hydrophobic molecule, thereby increasing its solubility.[5]
Commonly Used Co-solvents:
| Co-solvent | Polarity Index | Typical Starting Conc. (v/v) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 0.5 - 10% | Aprotic, highly effective solvent. Can have pleiotropic effects in biological assays.[6] |
| Ethanol | 5.2 | 5 - 25% | Protic, generally well-tolerated in many biological systems. |
| Propylene Glycol (PG) | 6.8 | 10 - 40% | Low toxicity, often used in pharmaceutical formulations. |
| Polyethylene Glycol 400 (PEG 400) | - | 10 - 50% | Low toxicity polymer, effective for many poorly soluble drugs. |
Experimental Protocol: Co-solvent Screening
-
Prepare High-Concentration Stock: Dissolve the compound in 100% of the chosen co-solvent (e.g., 20 mg/mL in DMSO).
-
Titration/Dilution: Add small aliquots of this stock solution to your aqueous buffer while vortexing vigorously.
-
Visual Inspection: Observe the solution for the first sign of persistent cloudiness or precipitation. This is the approximate solubility limit.
-
Systematic Approach: For more precise determination, prepare a series of solutions with varying co-solvent percentages (e.g., 1%, 2%, 5%, 10% DMSO in buffer) and determine the equilibrium solubility in each mixture as per the baseline workflow.
Strategy 3: Surfactant-Mediated Solubilization (Micellar Solubilization)
Causality & Mechanism: Surfactants are amphiphilic molecules that, above a specific concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[7][8] These micelles have a hydrophobic core and a hydrophilic shell. The nonpolar N,N'-Dimethyl-2-nitro-benzene-1,3-diamine can partition into the hydrophobic core, while the hydrophilic exterior maintains the entire complex in solution.[9][10]
Decision Logic for Employing Solubilization Techniques
Caption: A decision-making flowchart for selecting a solubility enhancement strategy.
Experimental Protocol: Surfactant Screening
-
Select Surfactants: Choose a non-ionic (e.g., Polysorbate 20/80), anionic (e.g., Sodium Dodecyl Sulfate - SDS), or cationic surfactant. Non-ionic surfactants are generally preferred for biological applications due to lower toxicity.[8]
-
Prepare Solutions: Create a series of surfactant solutions in your buffer at concentrations well above their known CMC values.
-
Equilibrate and Quantify: Add an excess of the compound to each surfactant solution and determine the equilibrium solubility as previously described.
Strategy 4: Complexation with Cyclodextrins
Causality & Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior.[11][12] Poorly soluble molecules like N,N'-Dimethyl-2-nitro-benzene-1,3-diamine can become "guest" molecules, partitioning into the hydrophobic "host" cavity to form an inclusion complex.[13][14][15] This complex has a hydrophilic exterior, rendering it highly water-soluble.[11][12]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and excellent safety profile.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): An anionic derivative with a very high capacity to solubilize a wide range of drug candidates.
Experimental Protocol: Phase Solubility Study
-
Prepare CD Solutions: Make a series of aqueous solutions of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).
-
Add Excess Compound: Add an excess amount of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine to each CD solution.
-
Equilibrate: Agitate the samples at a constant temperature until equilibrium is reached (24-72 hours).
-
Analyze: After centrifugation/filtration, quantify the concentration of the dissolved compound in each sample.
-
Plot Data: Plot the solubility of the compound against the cyclodextrin concentration. A linear plot (Type A) indicates the formation of a soluble 1:1 complex.
Part 3: Frequently Asked Questions (FAQs)
Q1: I dissolved my compound in 100% DMSO, but it immediately precipitated when I diluted it into my cell culture medium. What should I do? A1: This is a very common problem called "crashing out." The final concentration of DMSO in your medium is too low to maintain solubility. To fix this, you must ensure the final percentage of the co-solvent is sufficient. Systematically test the maximum tolerable percentage of DMSO for your cells (e.g., 0.1%, 0.5%, 1%) and then determine the solubility of your compound at that specific co-solvent concentration. Never assume that a compound soluble in 100% DMSO will remain soluble upon high aqueous dilution.
Q2: I need to use a low pH to solubilize my compound, but I'm worried it will affect my biological assay. How can I control for this? A2: This is a critical concern. You must always run a "vehicle control" that contains the exact same acidic buffer (or co-solvent, surfactant, etc.) but without your compound. This allows you to distinguish between the effects of the compound and the effects of the formulation vehicle itself. If the pH is incompatible with your system, you must abandon this strategy and move to co-solvents or other formulation approaches.
Q3: Are surfactants and cyclodextrins safe for in vivo studies? A3: It depends heavily on the specific agent, concentration, and route of administration. Certain surfactants like Polysorbate 80 and cyclodextrins like HP-β-CD and SBE-β-CD have a long history of use in approved pharmaceutical products and are generally considered safe at appropriate concentrations. However, you must consult toxicological literature and regulatory guidelines (e.g., FDA Inactive Ingredient Database) for the specific agent you plan to use.
Q4: Which analytical method is best for quantifying the solubility of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine? A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and robust method for this purpose.[16][17] It offers excellent specificity, sensitivity, and reproducibility. A reversed-phase C18 column is typically used. For more complex matrices or lower concentrations, LC-MS/MS would provide superior sensitivity and selectivity.[18]
Q5: Can I combine these techniques? A5: Absolutely. A synergistic approach is often the most powerful. For instance, you can dissolve the compound in a buffer of optimized pH that also contains a low percentage of a co-solvent like propylene glycol. Similarly, cyclodextrin formulations can be prepared in buffered solutions. Combining techniques may allow you to use lower, less-perturbing concentrations of each individual agent.
References
-
Micellar solubilization. (2023). In Wikipedia. Retrieved from [Link]
-
Carneiro, S. B., Duarte, F. Í., Heimfarth, L., Siqueira, J. R., de Souza, A. C., Quintans, J. D. S., & de Souza, L. C. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 24(24), 4495. Available at: [Link]
-
Ciobanu, A. M., Landy, D., & Fourmentin, S. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Polymers, 15(14), 3144. Available at: [Link]
-
Zhang, J., Ma, X., Fan, D., Li, M., & Wang, C. (2021). New insights into the mechanism of surfactant enhanced oil recovery: Micellar solubilization and in-situ emulsification. Petroleum Science, 19(2), 753-764. Available at: [Link]
-
Popielec, A., & Loftsson, T. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(2), 264. Available at: [Link]
- Prajapati, R., & Patel, M. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Research and Development in Pharmacy & Life Sciences, 6(5), 2715-2723.
- Suvarna, V., & Gujar, P. (2018). Inclusion complex formation of cyclodextrin with its guest and their applications.
-
Al-Kassas, R., & Wen, J. (2024). Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery. Gels, 10(3), 183. Available at: [Link]
-
Du, X., Zhao, W., & Wang, X. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Journal of Separation Science, 31(16-17), 3003-3008. Available at: [Link]
- Wu, Z. L., & Chen, J. P. (1991). Gas chromatographic method for determination of trace aromatic amines in water. Journal of Ecology and Rural Environment, 7(4), 66-69.
-
Hadlington, S. (2020). A schematic diagram of the micelle (solubilization) mechanism of surfactant aided soil removal. ResearchGate. Available at: [Link]
- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398.
- Eastoe, J., & Tabor, R. F. (2012). Cleaning II: Surfactants and Micellar Solutions. In Nanoscience: Colloidal and Interfacial Aspects. Royal Society of Chemistry.
-
Pearson Education. (n.d.). Dependence of Solubility on pH. Retrieved from [Link]
- Rangel-Yagui, C. O., Pessoa Jr, A., & Tavares, L. C. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 147-163.
- Mourya, S. K., Bose, D., Durgbanshi, A., Esteve-Romero, J., & Carda-Broch, S. (2011). Determination of some banned aromatic amines in waste water using micellar liquid chromatography. Analytical Methods, 3(9), 2034-2039.
- Li, X., Wang, Z., & Liu, Y. (2010). Dispersive liquid phase micro-extraction of aromatic amines in environmental water samples. Journal of the Brazilian Chemical Society, 21(10), 1874-1879.
-
ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzenamine, N,N-dimethyl-2-nitro-. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
-
University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 23.1: Properties of amines. Retrieved from [Link]
-
de Gonzalo, G., & Gotor-Fernández, V. (2024). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Catalysts, 14(6), 401. Available at: [Link]
-
Rueda, E., & Paul, S. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Applied Sciences, 14(24), 10815. Available at: [Link]
- Kumar, S., & Singh, S. (2011). Techniques to improve the solubility of poorly soluble drugs.
-
University of Calgary. (n.d.). 7.3 Solubility of Amines. Retrieved from [Link]
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- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
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- 17. Determination of some banned aromatic amines in waste water using micellar liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support: Precision Synthesis of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine
Introduction: The "Isomer Trap"
If you are reading this guide, you are likely encountering a persistent regioselectivity issue: the formation of the 4-nitro isomer (red/violet) instead of the target 2-nitro isomer (often yellow/brown with greenish cast).
Synthesizing N,N'-Dimethyl-2-nitro-benzene-1,3-diamine presents a classic conflict between electronic activation and steric hindrance. In 1,3-disubstituted benzenes, the 2-position is electronically activated by both substituents (ortho-ortho) but is sterically inaccessible. Standard nitration protocols almost invariably yield the 4-nitro product due to the lower kinetic barrier at the less hindered position.
This guide details the Designated Leaving Group (DLG) strategy to bypass these constraints, ensuring 100% regiocontrol at the 2-position.
Module 1: Route Diagnostics (Why Direct Nitration Fails)
Q: I am nitrating N,N'-dimethyl-1,3-phenylenediamine. Why is the 4-nitro isomer the major product?
A: This is a textbook example of steric control overriding electronic activation.
-
Electronic Factor: The amino groups are strong ortho/para directors. Position 2 is ortho to both, making it the most electron-rich site.
-
Steric Factor: Position 2 is flanked by two N-methyl groups. The incoming nitronium ion (
) cannot easily access this site without significant steric strain. -
Result: The reaction proceeds at Position 4 (para to one amine, ortho to the other), which is electronically active but sterically open.
Recommendation: Abandon direct nitration of the diamine. You must install the nitro group before the amines or use a precursor where the 2-position is already functionalized.
Decision Matrix: Route Selection
Figure 1: Comparison of synthetic strategies. Route B is the only viable path for high-purity 2-nitro isomer synthesis.
Module 2: The Precursor Protocol (Getting the Nitro at C2)
Q: How do I synthesize the 1,3-dichloro-2-nitrobenzene precursor? Nitration of 1,3-dichlorobenzene gives the wrong isomer.
A: You are correct. Nitration of 1,3-dichlorobenzene yields 1,3-dichloro-4-nitrobenzene because the chloride directors direct ortho/para, and the 2-position is hindered.
The Solution: Use Oxidation of 2,6-Dichloroaniline .[1] Starting with 2,6-dichloroaniline ensures the nitrogen is already at the 2-position (relative to chlorines). You simply need to change its oxidation state from amine to nitro.
Protocol Summary:
-
Reagents: Trifluoroperacetic acid (generated in situ from Urea-H2O2/TFAA or H2O2/TFA) or m-CPBA in dichloromethane.
-
Conditions: Reflux in chlorinated solvent.
-
Mechanism: The amine is oxidized to hydroxylamine, then nitroso, and finally nitro.
-
Reference: This transformation is well-documented for sterically hindered anilines [1].
Module 3: The SnAr Execution (Double Displacement)
Q: I have 1,3-dichloro-2-nitrobenzene. The reaction with methylamine stops at the mono-substituted product. How do I drive it to completion?
A: The second substitution is significantly more difficult than the first.
-
Deactivation: The first methylamino group introduced is an electron-donating group (EDG). It pushes electron density into the ring, deactivating it toward the second nucleophilic attack.
-
Steric Twist: The bulky groups at positions 1 and 2 may force the nitro group out of planarity, reducing its resonance electron-withdrawing power.
Optimization Table: Driving the SnAr to Completion
| Parameter | Standard Condition (Stalls at Mono) | Optimized Condition (Target Yield >90%) | Reason |
| Solvent | Ethanol or THF | DMSO, DMF, or NMP | Polar aprotic solvents stabilize the Meisenheimer complex intermediate [2]. |
| Temperature | Reflux (78°C) | 100°C - 130°C | Higher energy required to overcome the activation barrier of the electron-rich intermediate. |
| Pressure | Atmospheric | Sealed Tube / Autoclave | Methylamine is a gas at these temperatures; containment is essential to maintain stoichiometry. |
| Stoichiometry | 2.5 equiv | >5.0 equiv | Excess amine acts as both nucleophile and base (to scavenge HCl). |
Visualizing the Reaction Pathway
Figure 2: The kinetic bottleneck occurs at the second substitution step. High temperature and polar aprotic solvents are required.
Module 4: Purification & Quality Control
Q: How do I distinguish the 2-nitro isomer from the 4-nitro isomer analytically?
A: If you followed Route B, you should not have 4-nitro isomer. However, for validation:
-
Color:
-
2-Nitro Isomer: Typically Yellow/Brown or Dark Red with a greenish metallic cast (solid state). In solution, it is often deep red/orange. The intramolecular H-bonding (NH...O=N) often leads to distinct bathochromic shifts compared to the 4-isomer [3].
-
4-Nitro Isomer: Typically Bright Red/Violet .
-
-
NMR Spectroscopy (
H):-
Symmetry: The 2-nitro isomer (target) has a plane of symmetry passing through the nitro group and C5.
-
Signal: You will see one signal for the methyl groups (6H equivalent) and a simplified aromatic region (doublet, triplet).
-
-
Asymmetry: The 4-nitro isomer is asymmetric.
-
Signal: You will see two distinct methyl signals (3H each) because the amines are in different electronic environments (one ortho to nitro, one meta).
-
-
-
TLC / Polarity:
-
The 2-nitro isomer is capable of strong intramolecular hydrogen bonding between the NH and the ortho-nitro oxygen. This "hides" the polar groups, making the molecule less polar (higher
on silica gel) compared to the 4-nitro isomer, which engages in intermolecular H-bonding.
-
References
-
Preparation of 1,3-Dichloro-2-nitrobenzene
- Source: Wikipedia / Liter
- Context: Oxidation of 2,6-dichloroaniline is the standard route to access the 1,2,3-substitution p
-
URL:
-
Nucleophilic Aromatic Substitution (SnAr)
- Source: Organic Chemistry II - KPU Pressbooks.
- Context: Explains the necessity of electron-withdrawing groups in ortho/para positions and the role of polar aprotic solvents in stabilizing the Meisenheimer complex.
-
URL:[2]
-
Spectral Properties of Nitro-Phenylenediamines
-
Source: Journal of the Chemical Society, Perkin Transactions 1.[3]
- Context: Discusses the color and constitution of nitro-p-phenylenediamines, relevant for distinguishing isomers by appearance.
-
URL:
-
-
Synthesis of N,N'-Dimethyl-p-phenylenediamine (Analogous Chemistry)
- Source: Rasayan Journal of Chemistry.
- Context: Provides experimental conditions for SnAr reactions using methylamine hydrochloride and base in pressure vessels, applicable to the 2-nitro synthesis.
-
URL:
Sources
- 1. 1,3-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Colour and constitution of the nitro- and dinitro-p-phenylenediamines and their N-methyl derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine: A Comparative Analysis of Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. N,N'-Dimethyl-2-nitro-benzene-1,3-diamine, a substituted aromatic diamine, presents a unique analytical challenge due to the interplay of its functional groups. This guide provides an in-depth analysis of its structural characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and offers a comparative perspective on alternative analytical methodologies.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled. For N,N'-Dimethyl-2-nitro-benzene-1,3-diamine, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable.
¹H-NMR Analysis: Unraveling the Proton Environment
Proton NMR spectroscopy provides a map of the proton environments within a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, while spin-spin coupling reveals the proximity of neighboring protons.
Experimental Protocol: ¹H-NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its characteristic solvent peak that does not interfere with many analyte signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Data Acquisition: Acquire the ¹H-NMR spectrum using standard parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
Predicted ¹H-NMR Spectral Data and Interpretation:
Based on the structure of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine and data from analogous compounds, the following proton signals are anticipated:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic CH (H-4, H-5, H-6) | 6.5 - 8.0 | Multiplet | 3H | The electron-withdrawing nitro group and electron-donating amino groups will significantly influence the chemical shifts of the aromatic protons, leading to a complex splitting pattern. Protons ortho and para to the nitro group are expected to be shifted downfield[1][2]. |
| NH-CH₃ | 4.5 - 5.5 | Broad Singlet | 2H | The N-H protons of the secondary amines are often broad due to quadrupole broadening and exchange with trace amounts of water. Their chemical shift is concentration and solvent dependent. |
| N-CH₃ | 2.5 - 3.5 | Singlet | 6H | The two methyl groups attached to the nitrogen atoms are in a similar chemical environment, likely giving rise to a single, sharp peak. |
Diagram: Molecular Structure and Proton Assignments for N,N'-Dimethyl-2-nitro-benzene-1,3-diamine
Caption: Molecular structure with proton numbering.
¹³C-NMR Analysis: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Although less sensitive than ¹H-NMR, it is a powerful tool for determining the number of non-equivalent carbons and their chemical environments.
Experimental Protocol: ¹³C-NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C-NMR compared to ¹H-NMR.
-
Instrumentation: A high-field NMR spectrometer with a broadband probe is used.
-
Data Acquisition: ¹³C spectra are usually acquired with proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C-NMR Spectral Data and Interpretation:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aromatic C-NO₂ (C-2) | 140 - 150 | The carbon directly attached to the electron-withdrawing nitro group will be significantly deshielded and shifted downfield[1]. |
| Aromatic C-N (C-1, C-3) | 130 - 145 | Carbons bonded to nitrogen atoms are also deshielded[3]. The two carbons attached to the dimethylamino groups are in different environments due to the ortho nitro group and will likely have distinct chemical shifts. |
| Aromatic CH (C-4, C-5, C-6) | 110 - 130 | The chemical shifts of the protonated aromatic carbons will be influenced by the substituents on the ring. |
| N-CH₃ | 30 - 40 | The methyl carbons attached to nitrogen typically appear in this region of the spectrum[3]. |
Comparative Analysis: Alternative and Complementary Techniques
While NMR is the primary tool for structural elucidation, other spectroscopic techniques provide valuable and often complementary information.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in confirming the molecular formula and identifying structural motifs.
Experimental Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)
Caption: A typical workflow for GC-MS analysis.
Advantages of MS:
-
High Sensitivity: Can detect very small amounts of sample.
-
Molecular Weight Determination: Provides the exact molecular weight, confirming the molecular formula. The molecular weight of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine is 181.21 g/mol .
-
Fragmentation Pattern: The fragmentation pattern can provide clues about the structure of the molecule. For example, loss of a nitro group (NO₂) or a methyl group (CH₃) would be expected.
Limitations of MS:
-
Isomer Differentiation: May not be able to distinguish between isomers that have similar fragmentation patterns.
-
Lack of Detailed Structural Information: Does not provide the detailed connectivity and stereochemical information that NMR does.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Key Expected FTIR Absorptions for N,N'-Dimethyl-2-nitro-benzene-1,3-diamine:
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration |
| N-H (secondary amine) | 3300 - 3500 | Stretching[4][5] |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 2960 | Stretching |
| C=C (aromatic) | 1450 - 1600 | Stretching |
| N-O (nitro group) | 1500 - 1550 (asymmetric) 1300 - 1370 (symmetric) | Stretching[6][7] |
| C-N | 1250 - 1335 | Stretching (aromatic amine)[3][4] |
Advantages of FTIR:
-
Rapid and Non-destructive: Analysis is quick and does not destroy the sample.
-
Functional Group Identification: Provides a clear indication of the functional groups present.
Limitations of FTIR:
-
Limited Structural Information: Does not provide information about the overall structure or connectivity of the molecule.
-
Complex Spectra: The "fingerprint" region (below 1500 cm⁻¹) can be complex and difficult to interpret for large molecules.
Integrated Approach: The Power of Combining Techniques
For unambiguous structural confirmation, a multi-technique approach is always recommended. The data from NMR, MS, and FTIR are complementary and together provide a comprehensive picture of the molecule's structure.
Decision Workflow for Structural Elucidation:
Caption: A decision workflow for structural elucidation using multiple techniques.
Conclusion
The structural elucidation of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine is most effectively achieved through a combination of spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy provide the most detailed structural information, Mass Spectrometry is crucial for confirming the molecular weight and FTIR is invaluable for identifying the key functional groups. By integrating the data from these techniques, researchers can confidently and accurately determine the structure of this and other complex organic molecules, a critical step in the advancement of chemical and pharmaceutical research.
References
- BenchChem.
- The Royal Society of Chemistry.
- University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups.
- Quora. How will you distinguish between the Nitro and Amide Group by using IR spectroscopy?
- SpringerLink.
- Agilent Technologies.
- RSC Publishing.
- University of California, Los Angeles. IR Spectroscopy Tutorial: Amines.
- ResearchGate. Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)
- ChemicalBook. 3-Nitroaniline(99-09-2) 1H NMR spectrum.
- Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines.
- Chemistry LibreTexts. 24.10: Spectroscopy of Amines.
- NIST WebBook. Benzene, 1,3-dimethyl-2-nitro-.
- Chegg. Solved 1H NMR Spectrum of 'Sample 1'.
- SpectraBase. o-Nitroaniline - Optional[13C NMR] - Chemical Shifts.
- ChemRxiv.
- ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.
- Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
- Rasayan Journal of Chemistry. FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE.
- Semantic Scholar. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.
- BenchChem. Synthesis routes of 1,3-Dimethyl-2-nitrobenzene.
- ResearchGate.
- Sigma-Aldrich. N,N'-Dimethyl-2-nitro-benzene-1,3-diamine.
- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- SIELC Technologies. 1,3-Dimethyl-2-nitrobenzene.
- PMC.
- ACS Publications. THE STRUCTURE OF N-MONO AND N,N'-DISUBSTITUTED AMIDINES.
- Restek.
- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- Biointerface Research in Applied Chemistry. A Ligand-Based Approach to Lead Optimization of N, Nʹ- Substituted Diamines for Leishmanicidal Activity.
- ResearchGate. Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines.
- ChemicalBook. 4-Nitro-1,3-dimethylbenzene(89-87-2) 13C NMR spectrum.
- NIST WebBook. Benzene, 1,3-dimethyl-2-nitro-.
- BLDpharm. N1,N1-Dimethyl-3-nitrobenzene-1,4-diamine.
- NIST WebBook. Benzene, 1,3-dimethyl-2-nitro-.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. quora.com [quora.com]
HPLC method development for N,N'-Dimethyl-2-nitro-benzene-1,3-diamine detection
[1][2]
Executive Summary & Molecule Profile
Objective: Develop a robust, stability-indicating HPLC method for the detection and quantitation of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine. Target Audience: Analytical Chemists, Process Development Scientists.[1][2]
The Analyte Challenge
-
Structure: A benzene core with a nitro group at position 2, flanked by two methylamino groups at positions 1 and 3.[2]
-
Chemical Behavior: The proximity of the amino hydrogens to the nitro oxygens facilitates intramolecular hydrogen bonding (6-membered ring formation).[1][2] This "locks" the molecule into a planar or semi-planar conformation, masking the polar groups and significantly increasing its hydrophobicity (LogP) compared to its non-methylated analogues.
-
Separation Criticality: The primary challenge is not just retention, but separation from likely synthetic impurities (e.g., mono-methylated derivatives or regio-isomers like the 4-nitro variant).[1][2]
Column Selection: The Comparative Strategy
Unlike standard aliphatic amines, this nitro-aromatic system requires a stationary phase that can exploit
Comparison of Stationary Phases
| Feature | C18 (Octadecyl) | Biphenyl | PFP (Pentafluorophenyl) |
| Primary Mechanism | Hydrophobic Interaction | Dipole-Dipole + Shape Selectivity | |
| Suitability | Baseline. Good for general retention but may fail to resolve positional isomers (e.g., 2-nitro vs 4-nitro).[1][2] | High. The electron-deficient nitro ring interacts strongly with the electron-rich biphenyl phase.[1][2] | Highest. Strong interaction with the nitro dipole; excellent for separating sterically hindered isomers.[1] |
| Retention Order | Elutes based on hydrophobicity.[1] | Elutes based on aromaticity and electron density.[1] | Elutes based on molecular shape and dipole moment.[1][2] |
| Recommendation | Use for initial scouting. | Use if C18 fails to separate impurities.[1] | Preferred Choice for complex isomeric mixtures.[1][3] |
Mechanism Visualization
The following diagram illustrates the decision matrix for column selection based on the specific interaction required.
Caption: Decision tree for stationary phase selection targeting nitro-phenylenediamine derivatives.
Experimental Protocol (Self-Validating)
This protocol uses a Pentafluorophenyl (PFP) column as the primary recommendation due to its superior selectivity for nitro-aromatics, with C18 as a backup.[1]
A. Reagents & Mobile Phase[1][4]
B. Instrument Parameters
-
Column: Kinetex F5 (PFP) or equivalent, 150 x 4.6 mm, 2.6 µm.
-
Temperature: 35°C (Control is critical; temperature fluctuations affect
interactions).
C. Gradient Profile
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Focusing) |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 5 | 95 | Wash |
| 17.0 | 5 | 95 | Hold |
| 17.1 | 95 | 5 | Re-equilibration |
| 22.0 | 95 | 5 | End |
D. System Suitability Testing (SST)
To ensure trustworthiness, the method must pass these criteria before every run:
Troubleshooting & Optimization Logic
Issue: Peak Tailing
-
Cause: Interaction between the amine nitrogens and residual silanols on the silica support.
-
Fix: Increase buffer concentration to 20 mM or add 0.1% Triethylamine (TEA) as a silanol blocker (only if using UV detection; TEA is not recommended for LC-MS).
Issue: Co-elution of Isomers
-
Scenario: The 4-nitro isomer co-elutes with the 2-nitro target.
-
Fix: Switch from Acetonitrile to Methanol . Methanol allows for different solvation shells around the nitro groups, often dramatically changing selectivity on PFP and Biphenyl columns due to the "protic solvent effect."
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow for specific nitro-diamine detection.
References
-
Welch Materials. (2024).[1] A Guide to Selective Columns for Isomer Separation: Phenyl and PFP. Retrieved from [Link]
-
Mac-Mod Analytical. (n.d.). Examining the Selectivities of Phenyl and Pentafluorophenyl (PFP) Phases. Retrieved from [Link]
-
PubChem. (2025).[1][6] Compound Summary: Benzenamine, N,N-dimethyl-2-nitro- (Structural Analog).[1][2] Retrieved from [Link]
Sources
- 1. Benzenamine, N,N-dimethyl-2-nitro- | C8H10N2O2 | CID 11877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 610-17-3: N,N-Dimethyl-2-nitrobenzenamine | CymitQuimica [cymitquimica.com]
- 3. welch-us.com [welch-us.com]
- 4. rsc.org [rsc.org]
- 5. hplc.eu [hplc.eu]
- 6. CID 20849374 | C16H18N2O4 | CID 20849374 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Mass Spectrometry Fragmentation of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine
Topic: Mass Spectrometry Fragmentation Patterns of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine (CAS: 1522819-60-8 / Analogous derivatives). As a specific isomer of dimethyl-nitro-phenylenediamine, this compound exhibits distinct fragmentation kinetics driven by the "Ortho Effect," a phenomenon absent or significantly reduced in its para-nitro isomers.
Understanding these patterns is critical for:
-
Impurity Profiling: Distinguishing this isomer from the 4-nitro analogue in hair dye formulations and energetic material precursors.
-
Metabolite Identification: Tracking reduction and hydroxylation pathways in toxicology studies.
-
Structural Elucidation: Confirming the position of nitro groups in polysubstituted benzenes.
Structural Context & The "Ortho Effect"
The fragmentation of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine is governed by its unique steric and electronic environment. Unlike the 4-nitro isomer, the 2-nitro group is "sandwiched" between two methylamino groups.
The Mechanism
In mass spectrometry (specifically EI and CID-MS/MS), the nitro group oxygen interacts with the acidic proton of the adjacent (ortho) amine. This facilitates a hydrogen transfer followed by the loss of a hydroxyl radical (•OH ), a hallmark of ortho-nitroanilines.
-
2-Nitro Isomer (Target): Two ortho interactions available. High probability of [M-OH]
formation. -
4-Nitro Isomer (Comparator): Only one ortho interaction possible (if C3 has an amine), but often sterically less compressed.
Comparative Analysis: 2-Nitro vs. 4-Nitro Isomers
The following table contrasts the target compound with its most common isomer, N,N'-Dimethyl-4-nitro-benzene-1,3-diamine .
| Feature | N,N'-Dimethyl-2-nitro -benzene-1,3-diamine | N,N'-Dimethyl-4-nitro -benzene-1,3-diamine |
| Molecular Ion (M+) | m/z 181 (Often lower intensity due to steric strain) | m/z 181 (Higher stability/intensity) |
| Primary Fragment | m/z 164 [M - OH] | m/z 135 [M - NO |
| Steric Geometry | Nitro group twisted out of plane; interacts with two -NHCH | Nitro group more coplanar; interacts with one -NHCH |
| Diagnostic Ratio | High [M-17] / [M-46] ratio. | Low [M-17] / [M-46] ratio. |
| Key Neutral Loss | 17 Da (•OH) and 30 Da (NO) | 46 Da (•NO |
Fragmentation Pathways & Experimental Data[1][2][3][4]
Predicted Fragmentation Data (EI, 70 eV)
Based on homologous series of o-nitroanilines and 2-nitro-1,3-phenylenediamines.
| m/z (Ion) | Assignment | Mechanism | Relative Abundance (Est.) |
| 181 | M | Molecular Ion | 40-60% |
| 164 | [M - OH] | Ortho Effect: H-transfer from N-CH | 100% (Base Peak) |
| 149 | [M - OH - CH | Sequential loss of methyl radical from the amine. | 20-40% |
| 135 | [M - NO | Direct cleavage of the C-N bond (Nitro group). | 30-50% |
| 134 | [M - HNO | Loss of nitrous acid (rearrangement). | 10-25% |
| 119 | [M - NO | Complex rearrangement after nitro loss. | 15-30% |
| 105 | [C | Ring degradation/Loss of substituents. | 20-30% |
Detailed Mechanism: The Ortho-Hydroxyl Loss
The most diagnostic pathway is the formation of the m/z 164 ion.
-
Excitation: The molecular ion (m/z 181) is formed.
-
H-Transfer: A hydrogen atom from the N-H of the methylamino group transfers to the oxygen of the ortho-nitro group.
-
Elimination: The OH group is expelled as a neutral radical (17 Da).
-
Cyclization: The resulting cation often cyclizes to form a pseudo-benzimidazole structure, conferring high stability to this fragment.
Visualizing the Fragmentation Pathway[1][4]
The following diagram illustrates the primary fragmentation tree for N,N'-Dimethyl-2-nitro-benzene-1,3-diamine, highlighting the competing pathways of Ortho-elimination vs. Nitro-scission.
Figure 1: Fragmentation tree of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine showing the dominant Ortho Effect pathway.
Experimental Protocol (Self-Validating)
To reproduce these results and validate the isomer identity, follow this LC-MS/MS protocol. This workflow includes a "System Suitability" step to ensure the instrument detects the diagnostic ortho loss.
Methodology: LC-ESI-MS/MS
1. Sample Preparation:
-
Solvent: Dissolve 1 mg of compound in 1 mL Acetonitrile/Water (50:50) with 0.1% Formic Acid.
-
Concentration: Dilute to 1 µg/mL for injection.
2. LC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
3. MS Parameters (Source: ESI Positive):
-
Capillary Voltage: 3500 V.
-
Collision Energy (CE): Ramp 10–40 eV to capture both the molecular ion and fragments.
4. Validation Logic (The "Trust" Check):
-
Step 1: Extract ion chromatogram (EIC) for m/z 182 ([M+H]+).
-
Step 2: Trigger MS/MS on m/z 182.
-
Step 3: Pass Criteria: If the spectrum shows a dominant peak at m/z 165 ([M+H-OH]+) or m/z 164 , the "Ortho Effect" is active, confirming the 2-nitro (ortho) substitution.
-
Fail Criteria: If the dominant fragment is m/z 136 ([M+H-NO2]+) with minimal m/z 165, the sample is likely the 4-nitro isomer.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Nitroaniline Derivatives (Ortho Effect). National Institute of Standards and Technology. [Link]
-
Ramana, D. V., & Vairamani, M. (1974). Ortho effects in the mass spectra of nitroanilines. Organic Mass Spectrometry.[1] (Mechanistic foundation for OH loss in o-nitroanilines).
-
Cosmetic Ingredient Review (CIR). (2024).[2][3] Safety Assessment of 2-Nitro-p-Phenylenediamine and 4-Nitro-o-Phenylenediamine.[3][4] (Provides comparative data on nitro-phenylenediamine isomers). [Link]
-
ResearchGate. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. (Relevant for N-nitroso/nitro fragmentation logic). [Link]
Sources
Validating purity of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine using GC-MS
Executive Summary
Validating the purity of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine requires a nuanced approach that balances the resolution of Gas Chromatography (GC) with the thermal sensitivity of nitro-aromatic amines.[1][2] While HPLC is often the default for routine Quality Control (QC) of polar dyes and intermediates, GC-MS provides the structural elucidation required for impurity profiling and mass balance validation during drug development.
This guide outlines a high-integrity GC-MS workflow, contrasting it with HPLC-PDA, and addresses the specific chemical behavior of this molecule—specifically the "Ortho Effect" which facilitates GC analysis unlike its para-isomers.
The Analyte Profile & The "Xylene Trap"
Before method development, it is critical to distinguish the target analyte from its structural isomers and similarly named compounds.[1]
-
Target Molecule: N,N'-Dimethyl-2-nitro-benzene-1,3-diamine[1][2]
-
Structure: A benzene ring with a nitro group at position 2, and methyl-amino groups at positions 1 and 3.[1][2]
-
Key Feature: Intramolecular Hydrogen Bonding . The proximity of the amino hydrogens to the nitro oxygens creates a pseudo-cyclic structure. This reduces intermolecular polarity, effectively lowering the boiling point and increasing thermal stability compared to p-phenylenediamines.[1][2]
⚠️ CRITICAL WARNING (The Xylene Trap): Do not confuse this molecule with 1,3-Dimethyl-2-nitrobenzene (2-Nitro-m-xylene, CAS 81-20-9).[1][2] The xylene derivative lacks amino groups, is far more volatile, and requires a completely different temperature program.[1] Ensure your reference standard matches the diamine structure.[2]
Analytical Strategy: GC-MS vs. HPLC
The following decision matrix outlines when to deploy GC-MS versus HPLC for this specific diamine.
Figure 1: Analytical Decision Matrix. Use GC-MS for structural validation and impurity identification; use HPLC for routine batch quantification.[1][2]
GC-MS Method Development & Validation
While direct injection is possible due to the "Ortho Effect," derivatization is recommended for validation-grade data to eliminate peak tailing caused by the secondary amines interacting with silanols in the liner.[1]
Protocol A: Sample Preparation (TFA Derivatization)
Derivatization with Trifluoroacetic Anhydride (TFAA) converts the polar N-H groups into volatile amides, improving peak symmetry.[2]
-
Weigh: 10 mg of sample into a 2 mL GC vial.
-
Dissolve: Add 1 mL of Ethyl Acetate (LC-MS grade).
-
Derivatize: Add 50 µL of TFAA. Cap immediately.
-
Incubate: Heat at 60°C for 20 minutes.
-
Neutralize/Dry: Evaporate to dryness under Nitrogen stream; reconstitute in 1 mL Ethyl Acetate.
-
Filter: 0.22 µm PTFE syringe filter.
Protocol B: Instrumental Parameters
| Parameter | Setting | Rationale |
| Column | Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm) | Low-bleed arylene phase reduces background; inert to nitro compounds.[1][2] |
| Inlet | Split (20:1) @ 240°C | High split ratio prevents column overload; 240°C ensures vaporization without thermal degradation (nitro reduction).[2] |
| Liner | Ultra-Inert Split Liner with Wool | Wool increases surface area for vaporization but must be deactivated to prevent amine adsorption. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Standard flow for optimal MS vacuum efficiency.[2] |
| Oven Program | 80°C (1 min) → 15°C/min → 280°C (5 min) | Slow ramp separates potential isomers; final bake-out removes high-boiling dimers.[1][2] |
| MS Source | EI (70 eV), 230°C | Standard ionization.[1] Source temp kept moderate to prevent fragmentation of the molecular ion. |
| Scan Range | 40–450 m/z | Covers parent ion and derivatized fragments. |
Comparative Performance Data
The following table summarizes the expected performance characteristics based on field application of nitro-phenylenediamines.
| Feature | GC-MS (Derivatized) | HPLC-PDA |
| Linearity ( | > 0.995 | > 0.999 |
| LOD (Limit of Detection) | ~0.1 ppm (SIM mode) | ~0.5 ppm (UV 254 nm) |
| Selectivity | High (Mass spectral fingerprint distinguishes isomers) | Moderate (Relies on Retention Time; UV spectra of isomers are similar) |
| Thermal Stability Risk | Low (if derivatized); Moderate (if direct) | None |
| Major Failure Mode | Active site adsorption (tailing peaks) | Co-elution of non-chromophoric impurities |
Mass Spectral Interpretation (Direct Injection)
If running direct injection (non-derivatized), look for these diagnostic ions:
- (Molecular Ion): Distinct peak at m/z 195 (approx).[2]
- : Loss of nitro group (characteristic of nitro-aromatics).[1][2]
- : Loss of methyl group from the amine.[2]
Experimental Workflow Diagram
Figure 2: Step-by-step derivatization and analysis workflow.
Troubleshooting & Optimization
Problem: Peak Tailing (Asymmetry > 1.2)
-
Cause: Activity in the liner or column. Free amine groups are binding to silanols.[2]
-
Solution: Replace the inlet liner with a fresh Ultra-Inert liner. Trim 10cm from the front of the GC column. If the issue persists, switch to the Derivatization Protocol (Protocol A).
Problem: Missing Nitro Peak (Thermal Degradation)
-
Cause: Inlet temperature too high (>260°C) causing thermal denitration.[2]
-
Solution: Lower inlet temperature to 220°C. Ensure the residence time in the inlet is minimized by increasing total flow (higher split ratio).
Problem: Ghost Peaks
-
Cause: Carryover of high-boiling dimers formed in the hot inlet.[2]
-
Solution: Implement a "blank" solvent run between samples.[2] Increase the final oven hold time at 300°C to bake out the column.
References
-
Sigma-Aldrich. Product Specification: N,N'-Dimethyl-2-nitro-benzene-1,3-diamine.[1][2] Link (Verify specific CAS 1522819-60-8 for availability).[1][2]
-
National Institute of Standards and Technology (NIST). Gas Chromatography of Nitro-Aromatic Compounds. NIST Chemistry WebBook, SRD 69.[1][3] Link
-
European Commission Scientific Committee on Consumer Safety (SCCS). Opinion on Nitro-substituted Phenylenediamines in Cosmetic Products. (Provides toxicological context and purity requirements for hair dye precursors). Link[1][2]
-
Garrigós, M.C., et al. "Determination of aniline and nitroanilines in environmental waters by GC-MS."[1][2] Journal of Chromatography A, 1998.[1] (Foundational method for nitro-amine GC analysis).[1][2]
Sources
A Comparative Guide to Reference Standards and Analytical Methodologies for N,N'-Dimethyl-2-nitro-benzene-1,3-diamine
Introduction: Navigating the Analytical Landscape of a Niche Analyte
In the realm of pharmaceutical development and chemical synthesis, the robust characterization and quantification of novel compounds are paramount. N,N'-Dimethyl-2-nitro-benzene-1,3-diamine is a substituted nitroaromatic amine, a class of compounds often encountered as synthesis intermediates, reagents, or potential impurities in active pharmaceutical ingredients (APIs). The precise analytical control of such molecules is critical for ensuring process consistency, product purity, and, ultimately, patient safety.
This guide addresses the analytical challenges posed by N,N'-Dimethyl-2-nitro-benzene-1,3-diamine. Given the limited specific literature for this exact molecule, we will employ a foundational scientific approach: building a robust analytical framework by drawing upon established methodologies for structurally analogous compounds. This document provides researchers, analytical scientists, and drug development professionals with a comprehensive comparison of reference standards and analytical techniques, grounded in the principles of chromatography and spectroscopy. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system designed for accuracy and reproducibility.
The Cornerstone of Analysis: The Reference Standard
Quantitative analysis is impossible without a well-characterized reference standard. This standard serves as the benchmark against which all measurements are made. For a compound like N,N'-Dimethyl-2-nitro-benzene-1,3-diamine, which may not be readily available from commercial suppliers like AccuStandard or Sigma-Aldrich, an in-house or custom-synthesized standard must be rigorously qualified.[1]
Key Qualification Steps for a Reference Standard:
-
Identity Confirmation: Unambiguous structural confirmation is the first step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of atoms. For related nitrobenzene-1,2-diamines, detailed spectral assignments have been achieved through both experimental and theoretical studies.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. Fragmentation patterns from MS/MS can further corroborate the structure. The NIST Chemistry WebBook is an excellent resource for mass spectra of related molecules like 1,3-dimethyl-2-nitrobenzene.[3][4]
-
Infrared (IR) Spectroscopy: Provides functional group information, such as the characteristic stretches for N-H (if present after synthesis), C-H, aromatic C=C, and the strong asymmetric and symmetric stretches of the nitro (NO₂) group.[5]
-
-
Purity Assessment: The purity value of the reference standard is a critical component of the final quantitative calculation.
-
Chromatographic Purity (HPLC): High-Performance Liquid Chromatography with a universal detector or a detector capable of response-factor correction is the gold standard for assessing the presence of organic impurities. A purity of >99.5% is typically desired.
-
Water Content: Karl Fischer titration is the standard method for determining water content.
-
Residual Solvents: Gas Chromatography with Headspace analysis (HS-GC) is used to quantify any solvents remaining from the synthesis and purification process.
-
Inorganic Impurities: Sulfated ash or thermogravimetric analysis (TGA) can be used to determine the content of non-combustible inorganic impurities.[6]
-
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is the premier technique for analyzing non-volatile, polar nitroaromatic compounds. Its versatility in column chemistry and detection methods allows for tailored applications, from routine quality control to sensitive impurity profiling.
Causality in Method Development:
The molecular structure of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine—featuring a polar nitro group, two basic amine functionalities, and an aromatic ring—dictates the chromatographic strategy. Reversed-phase (RP) HPLC is the logical choice, where a nonpolar stationary phase is paired with a polar mobile phase.
Comparison of HPLC Columns and Conditions
The choice of stationary phase is critical for achieving selectivity between the main analyte and any potential impurities.
| Stationary Phase | Principle of Separation | Best Suited For | Rationale |
| C18 (ODS) | Primarily hydrophobic (van der Waals) interactions. | General purpose analysis. A good starting point for most nitroaromatics. | The alkyl chains interact with the benzene ring, providing strong retention. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions. | Separating aromatic and moderately polar compounds. | The phenyl groups in the stationary phase can interact with the π-system of the analyte's benzene ring, offering alternative selectivity, especially for isomers.[7] |
| Pentafluorophenyl (PFP) | Multiple interaction modes: hydrophobic, π-π, dipole-dipole, and ion-exchange. | Separating positional isomers and highly polar, electron-rich compounds. | The highly electronegative fluorine atoms provide strong dipole interactions with the polar nitro and amine groups.[7] |
Recommended Starting HPLC-UV Protocol
This protocol is a robust starting point for the analysis of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine.
| Parameter | Recommended Condition | Justification |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides a good balance of efficiency and backpressure for initial method development. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure the amine groups are ionized (as -NH₂⁺(CH₃)), leading to better peak shape and preventing tailing. Mass-spec compatible.[8][9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is often preferred over methanol for nitroaromatic compounds due to its lower viscosity and different selectivity. |
| Gradient | 10% B to 90% B over 15 minutes | A generic gradient to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times by controlling viscosity and mass transfer kinetics. |
| Detection | PDA at 250-450 nm | The nitro-aromatic structure will have strong absorbance. A PDA detector allows for the determination of the optimal wavelength (λmax) and simultaneous peak purity analysis. |
| Injection Vol. | 5 µL | A small volume to prevent peak distortion. |
Advanced Detection: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For the detection of trace-level impurities, particularly those that may be co-eluting or structurally similar (isomers), LC-MS/MS is the definitive technique. This is especially critical in pharmaceutical applications where potentially mutagenic impurities, such as nitrosamines, must be controlled at parts-per-million (ppm) levels.[10][11][12] The principles used for nitrosamine drug substance-related impurities (NDSRIs) are directly applicable here.[13]
-
Ionization: Electrospray Ionization (ESI) in positive mode would be highly effective, as the two amine groups are readily protonated.
-
Selectivity: By using Selected Reaction Monitoring (SRM), the mass spectrometer can be programmed to detect a specific precursor ion (the protonated molecule, [M+H]⁺) and a specific product ion generated by fragmentation, providing exceptional selectivity and eliminating matrix interference.
Gas Chromatography (GC): An Alternative for Volatile Analogs and Impurities
GC is a powerful technique for separating volatile and thermally stable compounds. While the polarity and molecular weight of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine may present challenges for direct GC analysis, it is an excellent alternative for related, more volatile impurities or if derivatization is employed. EPA Method 8091 for nitroaromatics provides a solid foundation for method development.[14]
Key Considerations for GC Analysis:
-
Thermal Stability: The primary concern is whether the analyte will degrade in the high-temperature injector or column. A lower injection temperature and a robust GC-MS analysis to check for degradation products are essential first steps.
-
Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a versatile starting point. For increased polarity, a 50% phenyl column may offer better selectivity.[14]
Comparison of GC Detectors
| Detector | Principle | Sensitivity/Selectivity |
| Mass Spectrometer (MS) | Ionization and separation of fragments based on mass-to-charge ratio. | Gold Standard. Highly selective and provides structural information for peak identification. |
| Electron Capture (ECD) | Measures the capture of electrons by electronegative compounds. | Highly sensitive to the nitro group. Excellent for trace analysis but less selective than MS.[15] |
| Nitrogen-Phosphorus (NPD) | Thermionic emission specific to nitrogen and phosphorus compounds. | Highly selective for the analyte due to its three nitrogen atoms. More selective than ECD but can be less robust.[14] |
Recommended Starting GC-MS Protocol
| Parameter | Recommended Condition | Justification |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | An industry-standard, robust column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet | Split/Splitless, 250 °C (or lower based on stability) | Start with a lower temperature to prevent degradation. Splitless mode for trace analysis. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min | A general-purpose program to ensure elution of the analyte and any higher-boiling impurities. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Acquisition Mode | Full Scan (50-400 amu) and/or SIM | Full scan for initial identification and impurity discovery; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative methods. |
Method Comparison and Final Recommendations
The optimal analytical technique depends entirely on the analytical objective.
| Analytical Goal | Recommended Technique | Justification |
| Reference Standard Qualification (Purity) | HPLC-PDA | Provides accurate assessment of organic impurities. The PDA detector confirms peak homogeneity. |
| Routine QC / Assay | HPLC-UV | Robust, reproducible, and cost-effective for quantifying the main component against a qualified reference standard. |
| Trace Impurity Analysis (<0.1%) | LC-MS/MS | Offers unparalleled sensitivity and selectivity, essential for identifying and quantifying trace impurities in complex matrices like APIs. |
| Analysis of Volatile Impurities | GC-MS | The method of choice for identifying and quantifying residual solvents or volatile by-products from the synthesis. |
| Structural Confirmation | NMR, HRMS, IR | A combination of these spectroscopic techniques is required for the unambiguous identification of the molecule. |
For researchers and drug development professionals, a dual-methodology approach is often the most prudent. An HPLC-PDA method should be developed as the primary tool for purity and assay determination. This should be complemented by an LC-MS/MS method for the identification and control of critical trace-level impurities. This comprehensive strategy ensures a deep understanding of the compound's purity profile, satisfying the rigorous demands of scientific integrity and regulatory scrutiny.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11877, Benzenamine, N,N-dimethyl-2-nitro-. Retrieved from [Link]
-
SIELC Technologies. (2018, February 19). Separation of 1,3-Dimethyl-2-nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). N,N'-Dimethyl-N-hydroxyethyl-3-nitro-p-phenylenediamine Properties. Retrieved from [Link]
-
SynThink. (n.d.). N,N'-Dimethyl-2-nitro-1,1-ethenediamine. Retrieved from [Link]
-
Parab, V. L., & Palav, A. V. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry, 8(2), 164-166. Retrieved from [Link]
-
Al-Qaradawi, S. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. Retrieved from [Link]
-
Thieme. (n.d.). Product Class 3: N-Nitroamines. Science of Synthesis. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1,3-dimethyl-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). Supporting the Challenge of Nitrosamine Drug Substance Related Impurities Analysis. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Nitrosamine Impurity Assay by HPLC. Retrieved from [Link]
-
Docuchem. (n.d.). HPLC-MS ANALYSIS OF 15 NITROSAMINES. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzenamine, N,N-dimethyl- (CAS 121-69-7). Retrieved from [Link]
-
SpectraBase. (n.d.). 1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]- - Optional[13C NMR]. Retrieved from [Link]
-
SIELC Technologies. (2018, February 19). 1,3-Dimethyl-2-nitrobenzene. Retrieved from [Link]
-
Restek. (n.d.). 1,3-Dimethyl-2-nitrobenzene. EZGC Method Translator. Retrieved from [Link]
-
Sonawane, T., & Khristi, A. (2024). NITROSAMINE IMPURITIES IN PHARMACEUTICAL DOSAGE FORM: A REVIEW. International Journal of Biology, Pharmacy and Allied Sciences, 13(2), 772-781. Retrieved from [Link]
-
Bella, M., et al. (2013). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Spectroscopy Letters, 46(2), 91-99. Retrieved from [Link]
-
Galy, M., et al. (2022). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 27(23), 8206. Retrieved from [Link]
-
Ferraro, V., et al. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. ArTS - Archivio della ricerca dell'Università degli Studi di Trieste. Retrieved from [Link]
-
Agilent Technologies. (2019). 1,3-Dimethyl-2-nitrobenzene Standard - Safety Data Sheet. Retrieved from [Link]
-
Wang, Y., et al. (2014). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Analytical Methods, 6(18), 7349-7355. Retrieved from [Link]
-
Bate, J., & Twohig, M. (2021). Low-Level Determination of Mutagenic Nitrosamine Impurities in Drug Substances by LC–MS/MS. LCGC International. Retrieved from [Link]
-
DH Tech. Dev. Pte. Ltd. (2024). Analytical insights into nitrosamine drug substance related impurities (NDSRIs). ANTISEL. Retrieved from [Link]
-
Parab, V. L., & Palav, A. V. (2015). Facile synthesis of n, n-dimethyl paraphenylene diamine dihydrochloride: A photographic developer dye. ResearchGate. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1,3-dimethyl-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Restek. (n.d.). 1,3-Dimethyl-2-nitrobenzene. EZGC Method Translator. Retrieved from [Link]
Sources
- 1. accustandard.com [accustandard.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzene, 1,3-dimethyl-2-nitro- [webbook.nist.gov]
- 4. Benzene, 1,3-dimethyl-2-nitro- [webbook.nist.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. HPLC-MS ANALAYSIS OF 15 NITROSAMINES - Docuchem | España [docuchem.com]
- 8. Separation of 1,3-Dimethyl-2-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. hplc.eu [hplc.eu]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. antisel.gr [antisel.gr]
- 14. epa.gov [epa.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Optimization of Chromatographic Resolution for N,N'-Dimethyl-2-nitro-benzene-1,3-diamine Regioisomers
Executive Summary
This technical guide addresses the separation of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine (Target) from its primary regioisomer, N,N'-Dimethyl-4-nitro-benzene-1,3-diamine (Impurity).
The separation challenge lies in the structural similarity of these isomers. However, the 2-nitro isomer exhibits a distinct "Ortho Effect"—strong intramolecular hydrogen bonding between the amine hydrogens and the adjacent nitro oxygen. This pseudo-cyclic conformation significantly reduces its effective polarity compared to the 4-nitro isomer, where hydrogen bonding is intermolecular. This guide leverages this physicochemical divergence to propose two validated workflows: Reverse Phase (RP-HPLC) for analytical quantification and Normal Phase (NP-Flash) for preparative isolation.
Mechanistic Basis of Separation
To achieve high resolution (
The "Ortho Effect" (Intramolecular vs. Intermolecular)
-
Target (2-Nitro Isomer): The nitro group at position 2 is flanked by two methyl-amino groups at positions 1 and 3. This steric proximity forces an intramolecular hydrogen bond (N-H...O-N). This "hides" the polar donor/acceptor sites, making the molecule behave more hydrophobically (non-polar).
-
Impurity (4-Nitro Isomer): The nitro group is distal to one amine. The polar groups are exposed to the solvent, facilitating intermolecular hydrogen bonding with the stationary phase or mobile phase.
Diagram: Mechanistic Interaction Logic
The following diagram illustrates how these isomers interact differently with a Silica (Normal Phase) surface.
Figure 1: Mechanistic differentiation of isomers on polar stationary phases. The 2-nitro isomer's internal bonding reduces surface adsorption.
Comparative Analysis of Separation Methods
| Feature | Method A: Reverse Phase (C18) | Method B: Normal Phase (Silica) | Method C: SFC (Supercritical Fluid) |
| Primary Use | Analytical QC, PK Studies | Preparative Purification | High-Throughput Prep |
| Separation Mechanism | Hydrophobicity (Solvophobic) | Polarity / H-Bonding | Orthogonal (Polarity + Density) |
| Elution Order | 4-Nitro (1st) | 2-Nitro (1st) | 2-Nitro (1st) |
| Resolution ( | High ( | Very High ( | High ( |
| Solvent Cost | Low (Water/MeCN) | Medium (Hexane/EtOAc) | Low (CO2/MeOH) |
| Scalability | Low (Prep-HPLC is expensive) | High (Flash columns) | High (Requires specialized eqp) |
Recommendation: Use Method A for purity checks and Method B for isolating the compound during synthesis.
Experimental Protocols
Method A: Analytical RP-HPLC (Quality Control)
This protocol is optimized for quantifying the 4-nitro impurity levels in a 2-nitro batch.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),
. -
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Note: Acid is mandatory to suppress silanol interactions with the amine groups, preventing peak tailing.
-
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
-
Detection: UV at 254 nm (aromatic max) and 430 nm (nitro-amine color).
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 20% | Equilibrium |
| 2.0 | 20% | Isocratic Hold |
| 15.0 | 80% | Linear Ramp |
| 16.0 | 20% | Re-equilibration |
Expected Results:
-
4-Nitro Isomer: Elutes ~6-7 min (More polar, less retained on C18).
-
2-Nitro Isomer: Elutes ~9-10 min (More hydrophobic due to internal H-bond).
Method B: Preparative Normal Phase (Purification)
This method is ideal for purifying crude reaction mixtures (100mg to 10g scale).
-
Stationary Phase: Silica Gel 60 (
). -
Mobile Phase: Hexane : Ethyl Acetate (Gradient).
-
TLC Monitoring: Silica plates, developed in 80:20 Hexane:EtOAc.
-
Rf (2-Nitro): ~0.65 (Yellow spot).[2]
-
Rf (4-Nitro): ~0.30 (Orange/Red spot).
-
Step-by-Step Workflow:
-
Load: Dissolve crude solid in minimum Dichloromethane (DCM) or Toluene. Load onto the silica column.
-
Elution:
-
Start with 95:5 Hexane:EtOAc to elute non-polar impurities.
-
Ramp to 85:15 Hexane:EtOAc . The bright yellow 2-Nitro band will elute rapidly.
-
Flush with 60:40 Hexane:EtOAc to remove the retained 4-Nitro impurity.
-
-
Collection: Collect the first major yellow fraction.
Workflow Visualization
The following decision tree guides the researcher from crude synthesis to pure isolate.
Figure 2: Operational workflow for selecting the correct chromatographic technique.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (RP-HPLC) | Interaction between amine nitrogen and residual silanols on silica. | Increase TFA concentration to 0.15% or switch to a high-pH stable column (e.g., Waters XBridge) with Ammonium Bicarbonate buffer (pH 10). |
| Poor Resolution (Flash) | Column overloaded or gradient too steep. | Decrease loading (<1% of silica weight). Use a shallower gradient (e.g., 0-10% EtOAc over 20 CV). |
| Co-elution | Isomers are aggregating. | In Normal Phase, avoid DCM if possible; Toluene often improves selectivity for nitro-aromatics via |
References
-
Sigma-Aldrich. (n.d.). HPLC Separation of Nitrosamines and Nitro-aromatics. Retrieved from
-
PubChem. (n.d.). N,N'-Dimethyl-2-nitro-1,3-benzenediamine Compound Summary. Retrieved from
-
ChemicalBook. (n.d.). Synthesis and Properties of Nitro-phenylenediamine Derivatives. Retrieved from
-
ResearchGate. (2020). Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding. Retrieved from
-
Sielc Technologies. (2018). Separation of 1,3-Dimethyl-2-nitrobenzene on Newcrom R1 HPLC column. Retrieved from
Sources
Spectroscopic Characterization of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine
This guide provides an in-depth spectroscopic comparison of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine against its structural isomers and parent analogs.[1] It focuses on the specific spectral signatures arising from its unique
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1][2]
Executive Summary: The Ortho-Nitro Effect
N,N'-Dimethyl-2-nitro-benzene-1,3-diamine (CAS: 1522819-60-8) presents a unique analytical challenge and opportunity due to its "locked" conformation.[1] Unlike its 4-nitro isomer, the 2-nitro derivative features two methylamino groups flanking a central nitro group.[1] This creates a dual intramolecular hydrogen-bonding network that rigidly defines its spectroscopic behavior.[1]
This guide compares the 2-nitro isomer ("Target") primarily against its most common impurity and isomer, N,N'-Dimethyl-4-nitro-benzene-1,3-diamine ("Alternative"), to provide a definitive identification protocol.[1]
Structural Logic & Causality
To interpret the spectra, one must understand the underlying molecular physics.
-
Symmetry (
): The Target molecule possesses a plane of symmetry passing through the nitro group and the C2-C5 axis. This renders the two N-methyl groups chemically equivalent and the two amine protons equivalent. -
Intramolecular H-Bonding: The oxygen atoms of the central nitro group act as acceptors for the flanking amine protons. This forms two stable 6-membered chelate rings, desymmetrizing the electron density less than the 4-nitro isomer and "locking" the N-H protons, which causes significant downfield shifts in NMR.
Visualization: Structural Dynamics & H-Bonding
The following diagram illustrates the causality between structure and spectral output.
Figure 1: Causal pathway linking the 2-nitro substitution pattern to distinct spectroscopic signatures.
Comparative Spectroscopic Profile
A. Nuclear Magnetic Resonance ( H NMR)
The most definitive method for differentiation is proton NMR. The high symmetry of the 2-nitro isomer contrasts sharply with the asymmetry of the 4-nitro alternative.
Solvent Recommendation: DMSO-
| Feature | Target: 2-Nitro Isomer | Alternative: 4-Nitro Isomer | Diagnostic Causality |
| Symmetry | High ( | Low ( | 2-nitro has a rotation axis; 4-nitro does not.[1] |
| Methyl Groups | 1 Singlet (~2.90 ppm) | 2 Distinct Singlets | Target methyls are chemically equivalent; Alternative methyls are in different electronic environments (ortho vs. meta to NO |
| Amine Protons (-NH) | 1 Broad Singlet (>8.0 ppm) | 2 Distinct Signals | Target NHs are equivalent and H-bonded.[1] Alternative has one H-bonded (downfield) and one free (upfield).[1] |
| Aromatic Protons | Doublet & Triplet (A | 3 Distinct Signals (ABC/ABX) | Target ring protons at positions 4 and 6 are equivalent.[1] Alternative ring protons are all unique. |
B. Infrared Spectroscopy (FT-IR)
The intramolecular hydrogen bond weakens the N-H bond, lowering its vibrational frequency compared to a free amine.[1]
-
Target (2-Nitro): Exhibits sharper, red-shifted
(N-H) bands (typically 3300–3350 cm ) that are less sensitive to concentration changes (dilution does not break intramolecular bonds).[1] -
Alternative (4-Nitro): Shows broad bands due to intermolecular hydrogen bonding.[1] Upon dilution in non-polar solvents (e.g., CCl
), these bands shift significantly, whereas the Target's bands remain relatively constant.[1]
C. UV-Visible Spectroscopy[1][2]
-
Target: The steric bulk of two ortho-methylamino groups forces the nitro group slightly out of plane, potentially reducing conjugation length compared to the planar 4-nitro isomer. However, the "push-pull" electronic character (amine donor -> nitro acceptor) remains strong, typically resulting in a deep orange/red color (
nm).[1]
Experimental Protocols
Protocol 1: NMR Discrimination Assay
Objective: To confirm isomeric purity >98%.
-
Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of DMSO-
. Ensure complete dissolution; sonicate if necessary.[1] -
Acquisition:
-
Analysis:
Protocol 2: IR Dilution Study (Self-Validation)
Objective: To verify the presence of intramolecular hydrogen bonding (characteristic of the 2-nitro isomer).[1]
-
Baseline: Record FT-IR of the solid sample (ATR method).[1] Note the N-H stretch region (3300-3500 cm
).[1] -
Solution A: Dissolve sample in dry CHCl
at 100 mM. Record spectrum in a liquid cell. -
Solution B: Dilute Solution A to 10 mM (10-fold dilution). Record spectrum.
-
Validation:
Decision Logic for Identification
The following workflow illustrates the logical steps to confirm the identity of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine.
Figure 2: Logical decision tree for distinguishing the target compound from its isomers.
References
-
Lamm, B., & Nordfält, K. (1966).[1] NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1221-1228.[1]
-
Raczyńska, E. D., et al. (2010).[1] Intramolecular hydrogen bonding in 2-nitroanilines: NMR and DFT studies. Journal of Physical Organic Chemistry.[1] (Contextual grounding for N-H...O interaction).
-
Sigma-Aldrich. (n.d.).[1] N,N'-Dimethyl-2-nitro-benzene-1,3-diamine Product Page.[1]
-
National Institute of Standards and Technology (NIST). (2023).[1] 1,3-Dimethyl-2-nitrobenzene Mass Spectrum.[1][3][4] NIST Chemistry WebBook, SRD 69.[1] [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 3. Benzene, 1,3-dimethyl-2-nitro- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
N,N'-Dimethyl-2-nitro-benzene-1,3-diamine proper disposal procedures
Operational Safety & Disposal Protocol: N,N'-Dimethyl-2-nitro-benzene-1,3-diamine
Part 1: Executive Hazard Profiling
Substance Identity:
-
Chemical Name: N,N'-Dimethyl-2-nitro-benzene-1,3-diamine
-
CAS Number: 1522819-60-8 (Note: Custom synthesis intermediates often lack established CAS; treat as Class 6.1 Toxic / Class 4.1 Flammable Solid based on functional group analysis).
-
Molecular Formula: C₈H₁₁N₃O₂
Operational Threat Assessment: As a Senior Application Scientist, I must emphasize that this compound is not merely "toxic." It belongs to the nitroaromatic amine class.[1] This structural motif presents a dual-hazard profile that dictates every step of your disposal protocol:
-
Energetic Instability (The "Nitro" Risk): The presence of a nitro group (
) adjacent to electron-donating amine groups creates a "push-pull" electronic system. While likely less sensitive than polynitrated explosives (e.g., TNT), this compound possesses deflagration potential .-
Directive: Never subject dry residues to friction, impact, or strong heat.
-
-
Acute Toxicity & Methemoglobinemia (The "Amine" Risk): Like its parent phenylenediamines, this compound is lipophilic. It can rapidly penetrate nitrile gloves, enter the bloodstream, and oxidize hemoglobin to methemoglobin, causing cellular hypoxia.
-
Directive: Standard nitrile gloves are insufficient for prolonged handling.
-
Part 2: Technical Specifications & PPE
Table 1: Physicochemical Safety Data
| Property | Value / Characteristic | Operational Implication |
| Physical State | Red/Brown Crystalline Solid | Dust explosion hazard if aerosolized. |
| Solubility | Low in water; High in DCM/Acetone | Waste streams will likely be organic solvents. |
| Stability | Thermally sensitive | Do not autoclave. Decomposition releases |
| Incompatibility | Strong Oxidizers, Acids, Reducing Agents | Violent reaction with Nitric Acid or Hydrazine. |
| RCRA Status (USA) | Likely D001 (Ignitable) or D003 (Reactive) | Must be segregated from general trash. |
Required Personal Protective Equipment (PPE):
-
Respiratory: N95 minimum for solid handling; P100/Organic Vapor cartridge if heating or in solution.
-
Dermal (Critical):
-
Primary: Laminate film (Silver Shield/Norfoil) or Butyl Rubber.
-
Secondary: Double-gloving with Nitrile (minimum 5 mil) is acceptable only for incidental splash protection, provided immediate change-out occurs upon contact.
-
-
Eye/Face: Chemical splash goggles. Face shield required if handling >10g or liquid solutions.
Part 3: Disposal Workflow & Segregation
The following protocol utilizes a "Zero-Interaction" strategy. We do not attempt to chemically neutralize this compound in the lab (e.g., via Zinc/HCl reduction) because the exotherm and hydrogen generation present unacceptable risks in a non-process environment. We rely on High-Temperature Incineration by a licensed vendor.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound or Heavily Contaminated Solids)
-
Phlegmatization (Dampening): If the solid is dry and old, do not scrape it. Mist it lightly with water or a high-flashpoint solvent (e.g., mineral oil) to desensitize it against friction.
-
Containerization: Transfer into a wide-mouth HDPE jar .
-
Prohibited: Do not use metal cans (spark risk) or glass (shrapnel risk).
-
-
No Compaction: Never press down on the waste to make room.
-
Labeling: "Hazardous Waste - Toxic / Flammable Solid - N,N'-Dimethyl-2-nitro-benzene-1,3-diamine."
B. Liquid Waste (Mother Liquors / Reaction Mixtures)
-
Segregation:
-
Stream A (Halogenated): If dissolved in DCM/Chloroform.
-
Stream B (Non-Halogenated): If dissolved in Acetone/Methanol/Ethyl Acetate.
-
-
The "Pink Water" Rule: Nitroaromatics often discolor water/solvents (red/pink/brown). Treat any colored waste from this process as fully hazardous.
-
pH Check: Ensure the waste stream is neutral (pH 6-8).
-
Why? Acidic conditions can catalyze decomposition; basic conditions can induce polymerization.
-
-
Container: UN-rated solvent carboy (polyethylene). Leave 10% headspace for expansion.
C. Contaminated Debris (Gloves, Weigh Boats, Paper Towels)
-
Double Bagging: Place items in a clear polyethylene bag (4 mil thickness).
-
Seal & Box: Twist and tape the bag, then place it inside a secondary fiberboard box or drum.
-
Labeling: "Debris contaminated with Nitroaromatic Amines."
Part 4: Visualized Decision Matrix
The following diagram outlines the logical workflow for classifying and packaging waste streams to ensure compliance and safety.
Caption: Logical decision tree for segregating nitroaromatic amine waste streams. Color coding indicates hazard intensity (Red = High Hazard, Green = Safe Packaging).
Part 5: Emergency Contingencies
Scenario: Accidental Spill (>500 mg)
-
Evacuate & Isolate: Clear the immediate area (10-meter radius).
-
PPE Upgrade: Don a full-face respirator and permeation-resistant gloves (Silver Shield).
-
Wet Method Cleanup (Crucial):
-
Do NOT use a dry brush or broom (static/friction ignition risk).
-
Cover the spill with a specialized absorbent pad dampened with water or acetone.
-
If powder: Gently cover with wet paper towels to suppress dust, then wipe up.
-
-
Decontamination: Wash the surface with a mild surfactant (soap/water). Avoid bleach (potential reaction with amines).
-
Disposal: Place all cleanup materials into the "Solid Waste" stream (HDPE Jar).
References
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: Nitro-phenylenediamine Derivatives. National Library of Medicine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
